molecular formula C5H10NO6P B585550 N-Acetyl Glyphosate-d3 CAS No. 1346604-36-1

N-Acetyl Glyphosate-d3

Cat. No.: B585550
CAS No.: 1346604-36-1
M. Wt: 214.13 g/mol
InChI Key: BFECXRMSKVFCNB-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl Glyphosate-d3, also known as this compound, is a useful research compound. Its molecular formula is C5H10NO6P and its molecular weight is 214.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[phosphonomethyl-(2,2,2-trideuterioacetyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10NO6P/c1-4(7)6(2-5(8)9)3-13(10,11)12/h2-3H2,1H3,(H,8,9)(H2,10,11,12)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFECXRMSKVFCNB-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC(=O)O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N(CC(=O)O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746940
Record name N-(~2~H_3_)Ethanoyl-N-(phosphonomethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346604-36-1
Record name N-(~2~H_3_)Ethanoyl-N-(phosphonomethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Acetyl Glyphosate-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties, analytical methodologies, and biochemical context of N-Acetyl Glyphosate-d3. This deuterated analog of N-Acetyl Glyphosate (B1671968) serves as a critical internal standard for the accurate quantification of its non-labeled counterpart, a significant metabolite of the widely used herbicide, glyphosate.

Core Chemical Properties

This compound is a stable, isotopically labeled form of N-Acetyl Glyphosate. The deuterium (B1214612) labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analytical methods.[1][2] Its fundamental chemical and physical properties are summarized below.

PropertyValueReference
Chemical Name 2-[phosphonomethyl-(2,2,2-trideuterioacetyl)amino]acetic acid[2]
Synonyms N-(Acetyl-d3)-N-(phosphonomethyl)glycine[1]
CAS Number 1346604-36-1[1][2]
Molecular Formula C₅H₇D₃NO₆P[1]
Molecular Weight 214.13 g/mol [1][2]
Appearance Off-White Solid
Purity >95% (typically analyzed by HPLC)[1]
Storage Conditions +4°C[1]
Solubility Information not widely available, but likely soluble in water and polar organic solvents.
Stability Stable under recommended storage conditions. For use in solution, stability should be validated under specific experimental conditions.[3][4][5][6][7]

Biochemical Context: Glyphosate Metabolism and Detoxification

N-Acetyl Glyphosate is a primary metabolite of glyphosate in genetically modified, glyphosate-resistant crops that express the glyphosate N-acetyltransferase (GAT) gene.[8][9][10][11] This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the secondary amine of glyphosate, effectively neutralizing its herbicidal activity.[9][12] The herbicidal action of glyphosate stems from its inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids in plants and microorganisms.[13][14][15][16][17] Acetylation by GAT prevents glyphosate from binding to and inhibiting EPSPS, thus conferring resistance to the plant.

Shikimate_Pathway_and_Glyphosate_Detoxification cluster_shikimate Shikimate Pathway (in Plants) cluster_detox Glyphosate Detoxification (in GM Plants) PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose-4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ Shikimate Shikimate DHQ->Shikimate S3P Shikimate-3-phosphate Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate Aromatic_AA Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->Aromatic_AA Glyphosate Glyphosate NAG N-Acetyl Glyphosate Glyphosate->NAG Acetylation Glyphosate_inhibition Inhibition GAT Glyphosate N-acetyltransferase (GAT) CoA CoA AcetylCoA Acetyl-CoA Glyphosate_inhibition->S3P caption Shikimate Pathway Inhibition and Glyphosate Detoxification

Caption: Glyphosate inhibits the EPSPS enzyme in the shikimate pathway, while GAT detoxifies glyphosate through acetylation.

Experimental Protocols

The accurate quantification of N-Acetyl Glyphosate, often in complex matrices such as food and environmental samples, necessitates robust analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique, with this compound used as an internal standard to ensure accuracy and precision.

Sample Preparation: QuPPe Method for Food Matrices

A common and effective sample preparation procedure is the Quick Polar Pesticides (QuPPe) method.[18]

Materials:

Procedure:

  • Weigh a representative portion of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add a known amount of the this compound internal standard solution.

  • Add water to the sample, with the volume adjusted based on the sample's moisture content as specified in the QuPPe protocol.

  • Add a volume of 0.1% formic acid in methanol equal to the total water content.

  • Vortex the mixture vigorously for 10 minutes.

  • Centrifuge the sample at 4,000 rpm for 20 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis, potentially after a dilution step.

Sample_Preparation_Workflow start Homogenized Sample add_is Add N-Acetyl Glyphosate-d3 IS start->add_is add_water Add Water add_is->add_water add_methanol Add 0.1% Formic Acid in Methanol add_water->add_methanol vortex Vortex for 10 min add_methanol->vortex centrifuge Centrifuge at 4,000 rpm for 20 min vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: A generalized workflow for sample preparation using the QuPPe method.

LC-MS/MS Analysis

The following provides a representative, non-derivatization LC-MS/MS method for the analysis of N-Acetyl Glyphosate. Method parameters should be optimized for the specific instrumentation and matrix being analyzed.

Instrumentation:

  • UPLC or HPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A porous graphitic carbon (Hypercarb) column is often effective.[19][20] Alternatively, a mixed-mode column such as the Torus DEA can be used.[21]

  • Mobile Phase A: Acidified water (e.g., 1.2% formic acid in water).[20]

  • Mobile Phase B: Acetonitrile with 0.5% formic acid.[20]

  • Flow Rate: 0.35 mL/min.[20]

  • Column Temperature: 40°C.[20]

  • Injection Volume: 5 µL.[20]

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, which is then decreased over the course of the run to elute the analytes.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[22]

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both N-Acetyl Glyphosate and this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Acetyl Glyphosate21015025
2101929
This compound 213 150 -
213 195 -

Note: Collision energies are instrument-dependent and require optimization. The provided MRM transitions for N-Acetyl Glyphosate are based on published data.[21] The transitions for the deuterated standard are inferred based on the fragmentation of the non-labeled compound.

Synthesis of N-Acetyl Glyphosate

While this compound is commercially available, understanding its synthesis provides valuable context. A general approach involves the N-acetylation of glyphosate. A patented method describes a process that could be adapted for the deuterated analog.[23]

General Synthetic Scheme:

  • Reaction of N-phosphoryl methyl acetamide (B32628) with paraformaldehyde and carbon monoxide/hydrogen gas in the presence of a rhodium catalyst. This forms the N-acetyl glyphosate backbone.

  • For the deuterated analog, deuterated acetic anhydride (B1165640) or a similar deuterated acetylating agent would be used in a suitable synthetic step.

  • Purification is typically achieved through crystallization.

Stability and Storage

Deuterated standards require careful handling to maintain their isotopic purity and concentration.

  • Storage: Store neat material at +4°C as recommended.[1] For long-term storage of solutions, -20°C is often advised.[3] Protect from light by using amber vials.[3]

  • Solution Stability: The stability of this compound in solution is dependent on the solvent, pH, and temperature. Acidic or basic conditions can potentially lead to the exchange of deuterium atoms with protons from the solvent.[4] It is crucial to validate the stability of the internal standard in the specific experimental matrix and conditions being used.[3][4]

This technical guide provides a foundational understanding of this compound for its effective use in research and analytical applications. For specific applications, further method development and validation are essential.

References

An In-depth Technical Guide to the Synthesis and Purification of N-Acetyl Glyphosate-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Acetyl Glyphosate-d3, a crucial labeled internal standard for the accurate quantification of glyphosate (B1671968) and its primary metabolite, N-acetyl glyphosate, in various matrices. Due to the limited availability of a specific, published synthetic protocol for the deuterated analog, this guide outlines a proposed synthetic route and purification strategy based on established methods for the synthesis of N-acetyl glyphosate and general principles of organic chemistry.

Introduction

This compound is the deuterated form of N-acetyl glyphosate, a metabolite of the widely used herbicide, glyphosate. Its application as an internal standard in analytical methodologies, particularly liquid chromatography-mass spectrometry (LC-MS), is critical for correcting matrix effects and ensuring the accuracy and reliability of quantitative results. The synthesis involves the acetylation of glyphosate-d3, followed by rigorous purification to achieve the high purity required for analytical standards.

Synthesis of this compound

The proposed synthesis of this compound involves the N-acetylation of Glyphosate-d3 using a deuterated acetylating agent, such as Acetic anhydride-d6.

Proposed Synthetic Pathway

The reaction proceeds via the nucleophilic attack of the secondary amine in Glyphosate-d3 on the carbonyl carbon of Acetic anhydride-d6, leading to the formation of this compound and acetic acid-d4 as a byproduct.

Synthesis_Pathway Glyphosate-d3 Glyphosate-d3 C₃H₆D₂NO₅P reagents + Glyphosate-d3->reagents Acetic_anhydride_d6 Acetic anhydride-d6 (CD₃CO)₂O Acetic_anhydride_d6->reagents N_Acetyl_Glyphosate_d3 This compound C₅H₇D₃NO₆P Acetic_acid_d4 Acetic acid-d4 CD₃COOD reagents->N_Acetyl_Glyphosate_d3 Acetylation reagents->Acetic_acid_d4 Byproduct Purification_Workflow cluster_purification Purification Steps Crude_Product Crude N-Acetyl Glyphosate-d3 Crystallization Crystallization / Recrystallization Crude_Product->Crystallization Chromatography Chromatography Crystallization->Chromatography If further purification is required Final_Product Pure N-Acetyl Glyphosate-d3 Crystallization->Final_Product Chromatography->Final_Product

N-Acetyl Glyphosate-d3 certificate of analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Acetyl Glyphosate-d3, a crucial internal standard for the quantitative analysis of N-acetylglyphosate, a primary metabolite of the widely used herbicide, glyphosate. This document collates typical data from certificates of analysis and outlines detailed experimental protocols for its use in analytical methodologies.

Certificate of Analysis: Representative Data

The following tables summarize the typical physical and chemical properties of this compound, as compiled from various suppliers.[1][2][3]

General Information
ParameterValue
Chemical Name 2-[phosphonomethyl-(2,2,2-trideuterioacetyl)amino]acetic acid[1][2][4]
Synonyms N-(Acetyl-d3)-N-(phosphonomethyl)glycine, N-Acetylglyphosate-d3[3]
CAS Number 1346604-36-1[1][2][3][4]
Molecular Formula C₅H₇D₃NO₆P[1][2][3]
Molecular Weight 214.13 g/mol [1][2][3][4]
Product Type Stable Isotope Labelled Metabolite[1]
Physical and Chemical Properties
ParameterSpecification
Appearance Off-White Solid[3]
Purity >95% (by HPLC)[1]
Isotopic Purity Typically ≥98%
Storage Conditions 2-8°C, Hygroscopic, Under Inert Atmosphere[3]
Shipping Conditions Ambient[3]

Experimental Protocols

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure accurate quantification of N-acetylglyphosate in complex matrices such as food, environmental, and biological samples.[5][6][7]

Sample Preparation: Extraction from Soybean Matrix (Example)

This protocol is adapted from methodologies developed for the analysis of polar pesticides in food matrices.[6][8]

  • Homogenization: Weigh 10 g of the soybean sample into a centrifuge tube.

  • Extraction: Add an aqueous extraction solution (e.g., water containing 1% formic acid or a buffered solution with EDTA).[5][7] The internal standard, this compound, is spiked into the sample at this stage to correct for matrix effects and variations during sample processing.

  • Shaking & Centrifugation: Vigorously shake or vortex the sample for a specified time, followed by centrifugation to separate the solid and liquid phases.

  • Cleanup (SPE): The supernatant is passed through a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB or a strong anion exchange resin) to remove interfering compounds.[5][6]

  • Final Extract: The eluate is collected, potentially evaporated, and reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis without Derivatization

Direct analysis of the highly polar N-acetylglyphosate and its internal standard is challenging. Specialized chromatographic techniques are often employed.

  • Chromatography System: A UPLC (Ultra-Performance Liquid Chromatography) system is commonly used.[8]

  • Column: A column designed for retaining polar compounds, such as a porous graphitic carbon (Hypercarb) column or a hydrophilic interaction liquid chromatography (HILIC) column, is recommended.[7][9]

  • Mobile Phase: A gradient elution using acidified water and an organic solvent like acetonitrile (B52724) is typical. For example:

    • Mobile Phase A: Water with 1.2% Formic Acid[7]

    • Mobile Phase B: Acetonitrile with 0.5% Formic Acid[7]

  • Mass Spectrometry: A tandem quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is used for detection.

  • MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for both the analyte (N-acetylglyphosate) and the internal standard (this compound).

Application Workflow

This compound is indispensable for the "isotope dilution" method, a gold standard in quantitative analysis. The workflow below illustrates its role in a typical analytical procedure.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing node_sample node_sample node_process node_process node_instrument node_instrument node_result node_result node_is node_is Sample Sample Matrix (e.g., Soybean) IS Spike with This compound Sample->IS Add Internal Standard Extraction Aqueous Extraction IS->Extraction Cleanup SPE Cleanup Extraction->Cleanup LCMS LC-MS/MS Analysis (MRM Mode) Cleanup->LCMS Inject Final Extract Quant Quantification (Analyte/IS Ratio) LCMS->Quant Generate Data

Caption: Workflow for quantitative analysis using this compound as an internal standard.

References

A Technical Guide to N-Acetyl Glyphosate-d3 (CAS: 1346604-36-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on N-Acetyl Glyphosate-d3, a key analytical standard in environmental and food safety testing. This document outlines its chemical properties, its role in the context of glyphosate (B1671968) metabolism, and detailed methodologies for its use in analytical applications.

Core Compound Information

This compound is the deuterated form of N-Acetyl Glyphosate, which is a primary metabolite of the widely used herbicide, glyphosate, in genetically modified glyphosate-tolerant crops.[1] The deuterium (B1214612) labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods, as it is chemically identical to the native compound but can be distinguished by its mass.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueSource(s)
CAS Number 1346604-36-1[2][3][4]
Molecular Formula C₅H₇D₃NO₆P[2][3][5]
Molecular Weight 214.13 g/mol [2][3]
IUPAC Name 2-[phosphonomethyl-(2,2,2-trideuterioacetyl)amino]acetic acid[5]
Appearance Off-White to White Solid[4]
Purity >95% (HPLC)[2]
Storage Temperature +4°C[2]
Unlabeled CAS No. 129660-96-4[3]

Role in Glyphosate Metabolism and Analysis

Glyphosate's primary mode of action is the inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in the shikimate pathway, which is essential for the production of aromatic amino acids in plants and microorganisms.[6][7] Animals, including humans, lack this pathway, which is a basis for glyphosate's selective herbicidal activity.[7][8]

In some genetically modified (GM) crops, a gene encoding for glyphosate N-acetyltransferase (GAT) is introduced. This enzyme acetylates glyphosate to form N-Acetyl Glyphosate, rendering the herbicide inactive and the plant tolerant.[1] Consequently, N-Acetyl Glyphosate is a key residue molecule in these GM crops.

This compound serves as a crucial internal standard in analytical methods designed to quantify residues of glyphosate and its metabolites in various matrices, such as food, animal feed, and environmental samples.[9][10] Its use improves the accuracy and precision of these measurements by compensating for matrix effects and variations in sample preparation and instrument response.

Glyphosate Metabolism in GAT-Expressing Plants

The following diagram illustrates the metabolic conversion of glyphosate to N-Acetyl Glyphosate in genetically modified, glyphosate-tolerant plants.

GAT_Metabolism Glyphosate Glyphosate NAG N-Acetyl Glyphosate Glyphosate->NAG Acetylation GAT Glyphosate N-acetyltransferase (GAT) GAT->Glyphosate

Glyphosate acetylation by GAT enzyme.

Experimental Protocols

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of glyphosate and its metabolites. Below are detailed protocols adapted from established methodologies.[9][10][11]

Sample Preparation for Food Matrices (e.g., Soybeans, Corn)

This protocol outlines a common extraction and cleanup procedure for the analysis of glyphosate and N-Acetyl Glyphosate in food samples.

Materials:

  • Homogenized sample (e.g., ground soybeans)

  • Extraction solvent: 50 mM Acetic acid and 10 mM EDTA in water[9]

  • This compound internal standard solution

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[9]

  • Centrifuge and tubes

  • Vortex mixer

Procedure:

  • Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Add 20 mL of the extraction solvent.

  • Vortex or shake vigorously for 10-15 minutes.

  • Centrifuge at 4000-5000 rpm for 10 minutes.

  • Condition an SPE cartridge according to the manufacturer's instructions.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge to remove interferences (specific wash solvents will depend on the matrix and cartridge type).

  • Elute the analytes with an appropriate solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase).

LC-MS/MS Analysis

This section provides a general LC-MS/MS method for the quantification of glyphosate and N-Acetyl Glyphosate. Instrument parameters will need to be optimized for the specific system being used.

Liquid Chromatography (LC) Conditions:

  • Column: A column suitable for polar anionic compounds, such as a polymer-based amino column or a specialized polar pesticide column.[10]

  • Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or an ion-pairing agent like tributylamine (B1682462) (TBA))[9]

  • Mobile Phase B: Acetonitrile or methanol

  • Gradient: A gradient program starting with a low percentage of organic phase, increasing to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.2-0.5 mL/min

  • Injection Volume: 5-20 µL

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for glyphosate and its metabolites.[9]

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both the native analytes and the deuterated internal standard. Example transitions are provided in the table below (these should be optimized for the specific instrument).

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Glyphosate16863
N-Acetyl Glyphosate21084
This compound 213 87
  • Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, collision energy, and gas flows for maximum sensitivity.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of glyphosate and its metabolites using this compound as an internal standard.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Homogenization Sample Homogenization Spiking Spiking with This compound Homogenization->Spiking Extraction Solvent Extraction Spiking->Extraction Cleanup SPE Cleanup Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration LC_Separation LC Separation Concentration->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification using Internal Standard MS_Detection->Quantification Reporting Reporting Results Quantification->Reporting

Analytical workflow for glyphosate residue analysis.

Signaling Pathways

While this compound itself is not directly involved in signaling pathways, its parent compound, glyphosate, has a well-defined mode of action. The following diagram depicts the shikimate pathway and the inhibitory action of glyphosate.

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) EPSPS EPSP Synthase PEP->EPSPS E4P Erythrose 4-phosphate Shikimate3P Shikimate-3-phosphate E4P->Shikimate3P Multiple Steps Shikimate3P->EPSPS EPSP 5-Enolpyruvylshikimate- 3-phosphate (EPSP) Chorismate Chorismate EPSP->Chorismate Aromatic_AA Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->Aromatic_AA Glyphosate Glyphosate Glyphosate->EPSPS Inhibition EPSPS->EPSP

Inhibition of the shikimate pathway by glyphosate.

Conclusion

This compound is an indispensable tool for the accurate quantification of glyphosate and its primary metabolite, N-Acetyl Glyphosate, in a variety of complex matrices. Its use as an internal standard in LC-MS/MS methods is critical for ensuring data quality in food safety, environmental monitoring, and agricultural research. This guide provides a foundational understanding and practical protocols to aid researchers and scientists in their analytical endeavors.

References

isotopic purity of N-Acetyl Glyphosate-d3

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Isotopic Purity of N-Acetyl Glyphosate-d3

Introduction

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analytical methods are paramount. In mass spectrometry-based bioanalysis, stable isotope-labeled internal standards are the gold standard for achieving high precision and accuracy.[1] this compound is the deuterated analog of N-Acetyl Glyphosate (B1671968), a significant metabolite of the widely used herbicide, glyphosate, particularly in genetically modified, glyphosate-tolerant crops.[2][3] As an internal standard, this compound is crucial for the precise quantification of its unlabeled counterpart in various matrices.

The utility of a deuterated internal standard is directly dependent on its isotopic purity—the degree to which the intended isotope (deuterium) has replaced the hydrogen atoms, and the absence of unlabeled or partially labeled species. High isotopic purity ensures a distinct mass shift from the analyte, minimizing signal overlap and preventing analytical inaccuracies.[4][5] This guide provides a comprehensive overview of the technical aspects of this compound, detailing its properties, the experimental protocols used to verify its isotopic purity, and the underlying principles that govern its application.

Data Presentation

Quantitative data regarding this compound is essential for its proper application. The following tables summarize its key chemical properties and typical analytical specifications.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Chemical Name 2-[phosphonomethyl-(2,2,2-trideuterioacetyl)amino]acetic acid[6][7]
CAS Number 1346604-36-1[6][7][8]
Molecular Formula C₅H₇D₃NO₆P[6][8]
Molecular Weight 214.13 g/mol [6][7]
Exact Mass 214.04340427 Da[7]
Synonyms N-(Acetyl-d3)-N-(phosphonomethyl)glycine; N-Acetylglyphosate-d3[8]
Appearance Off-White Solid[8]
Storage Temperature +4°C[6]

Table 2: Typical Analytical Specifications for this compound

ParameterSpecificationNotes
Chemical Purity >95% (HPLC)Typically determined by High-Performance Liquid Chromatography.[6]
Isotopic Purity ≥98%Refers to the percentage of molecules that are fully deuterated (d3).
Deuterium (B1214612) Incorporation Minimum 98 atom % DIndicates the percentage of deuterium at the specified labeled positions.
Isotopic Enrichment d3 > 99%The mole fraction of the isotopically labeled analyte. Specific values are batch-dependent and provided in the Certificate of Analysis.

Metabolic Relevance

Glyphosate works by inhibiting an enzyme in the shikimate pathway, which is essential for the synthesis of aromatic amino acids in plants.[9] In some glyphosate-tolerant crops, a gene is introduced that produces the glyphosate N-acetyltransferase (GAT) enzyme. This enzyme inactivates glyphosate by converting it to N-acetylglyphosate, making it a primary metabolite in these specific plant commodities.[2] The quantification of N-acetylglyphosate is therefore important for regulatory compliance and safety assessment.[3]

Glyphosate Glyphosate Inactivation Inactivation Glyphosate->Inactivation GAT Enzyme in tolerant crops NAG N-Acetyl Glyphosate Inactivation->NAG

Metabolic conversion of Glyphosate to N-Acetyl Glyphosate.

Experimental Protocols

The determination of isotopic purity is a critical quality control step. The two primary analytical techniques for this purpose are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[10][11]

Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

HRMS is the definitive technique for measuring isotopic enrichment. It distinguishes molecules based on very small differences in their mass-to-charge ratios (m/z), allowing for the clear separation and quantification of the deuterated standard (d3), any partially deuterated variants (d1, d2), and the unlabeled (d0) compound.[12][13]

Methodology:

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., water or methanol). A dilution series may be created to ensure the analysis is performed within the optimal concentration range of the instrument.

  • Chromatography (LC-HRMS): Due to the polar nature of N-Acetyl Glyphosate, specialized chromatography is required. Hydrophilic Interaction Liquid Chromatography (HILIC) or an anion-exchange column is typically employed.[14]

    • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% Formic Acid).

    • Mobile Phase B: Acetonitrile with an acidic modifier (e.g., 0.1% Formic Acid).

    • Gradient: A gradient elution starting with a high percentage of organic solvent is used to retain and then elute the polar analyte.

  • Mass Spectrometry: The sample is introduced into a high-resolution mass spectrometer (e.g., Orbitrap or TOF) operating in full scan mode with negative electrospray ionization (ESI-).

  • Data Acquisition: Data is acquired across a mass range that includes the molecular ions of the unlabeled (d0) N-Acetyl Glyphosate (m/z ~210.02) and the d3-labeled standard (m/z ~213.04).

  • Data Analysis:

    • Extracted Ion Chromatograms (XICs) are generated for the theoretical exact masses of the d0, d1, d2, and d3 species.

    • The peak areas for each isotopologue are integrated.

    • The isotopic purity is calculated as the ratio of the d3 peak area to the sum of the peak areas of all detected isotopologues (d0 to d3), expressed as a percentage.[15]

cluster_0 Sample Preparation cluster_1 LC-HRMS Analysis cluster_2 Data Processing Prep Dissolve N-Acetyl Glyphosate-d3 in Solvent LC Inject into LC System (HILIC Column) Prep->LC MS Full Scan MS Analysis (High Resolution) LC->MS XIC Extract Ion Chromatograms (d0, d1, d2, d3) MS->XIC Integrate Integrate Peak Areas XIC->Integrate Calculate Calculate Isotopic Purity (%) Integrate->Calculate

LC-HRMS workflow for isotopic purity assessment.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful complementary technique used to confirm the position of the deuterium labels and assess purity.[10][16] It provides structural information that mass spectrometry alone cannot. For this compound, the deuterium atoms are on the acetyl group.[6]

Methodology:

  • Sample Preparation: 1-5 mg of the this compound standard is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d4.

  • ¹H NMR Spectroscopy:

    • A standard one-dimensional proton (¹H) NMR spectrum is acquired.

    • Analysis: The spectrum is compared to that of an unlabeled N-Acetyl Glyphosate standard. The signal corresponding to the acetyl methyl protons (a singlet typically around 2 ppm) should be absent or significantly diminished in the d3-labeled spectrum. This confirms that deuteration has occurred at the intended position.[11][17]

  • ²H NMR Spectroscopy (Optional):

    • A deuterium (²H) NMR spectrum can be acquired to directly observe the deuterium nuclei.

    • Analysis: A signal should be present in the region corresponding to the acetyl methyl group, directly confirming the presence and chemical environment of the deuterium atoms. The integration of this peak can provide a relative measure of isotopic purity.[11]

  • ³¹P NMR Spectroscopy (Optional):

    • A phosphorus (³¹P) NMR spectrum can be used to confirm the integrity of the phosphonomethyl group of the molecule.[16][17]

cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Spectral Interpretation Prep Dissolve 1-5 mg of This compound in Deuterated Solvent H1_NMR Acquire ¹H NMR Spectrum Prep->H1_NMR H2_NMR Acquire ²H NMR Spectrum (Optional) Prep->H2_NMR Confirm Confirm Absence of Acetyl Proton Signal in ¹H Spectrum H1_NMR->Confirm Verify Verify Presence of Deuterium Signal in ²H Spectrum H2_NMR->Verify Result Confirm Labeling Position and Relative Purity Confirm->Result Verify->Result

NMR workflow for confirming deuterium labeling position.

Conclusion

The is a critical attribute that underpins its function as a reliable internal standard in quantitative mass spectrometry. A comprehensive assessment using a combination of high-resolution mass spectrometry and NMR spectroscopy is essential to guarantee its quality. HRMS provides precise quantitative measurement of isotopic enrichment, while NMR confirms the specific location of the deuterium labels and the structural integrity of the molecule. By adhering to these rigorous analytical protocols, researchers and scientists can ensure the accuracy and reproducibility of their data when quantifying N-Acetyl Glyphosate in complex biological and environmental samples.

References

N-Acetyl Glyphosate-d3 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of N-Acetyl Glyphosate-d3, a deuterated analog of N-Acetyl Glyphosate. It is intended to serve as a reference for researchers utilizing this compound as an internal standard in analytical methodologies.

Core Compound Properties

The fundamental physicochemical properties of this compound are summarized below. This data is critical for accurate quantification and experimental design.

PropertyValueSource
Chemical Name 2-[phosphonomethyl-(2,2,2-trideuterioacetyl)amino]acetic acid[1][2][3]
Molecular Formula C₅H₇D₃NO₆P[2][3][4][5][6]
Molecular Weight 214.13 g/mol [1][2][3][4][6]
Exact Mass 214.04340427 Da[1]
CAS Number 1346604-36-1[2][3][4][5][6]
Appearance Off-White Solid[4]
Purity >95% (HPLC)[2][3]
Storage Conditions +4°C, Hygroscopic, Refrigerator, Under Inert Atmosphere[2][4]

Note: The non-deuterated form, N-Acetyl Glyphosate, has a molecular formula of C₅H₁₀NO₆P and a molecular weight of 211.11 g/mol [7].

Logical Workflow for Compound Characterization

The following diagram illustrates the logical workflow for the characterization and verification of an analytical standard like this compound.

A Obtain Putative This compound Standard B Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Isotopic Labeling A->B C High-Performance Liquid Chromatography (HPLC) - Assess Purity A->C D Nuclear Magnetic Resonance (NMR) Spectroscopy - Confirm Structure A->D E Characterized Standard - Verified Identity - Known Purity & Concentration B->E C->E D->E

Caption: Workflow for Analytical Standard Verification.

Experimental Protocol: Use as an Internal Standard

This compound is primarily used as an internal standard (IS) for the quantification of N-Acetyl Glyphosate in various matrices using liquid chromatography-mass spectrometry (LC-MS). The detailed protocol below is a generalized methodology.

Objective: To accurately quantify the concentration of N-Acetyl Glyphosate (the analyte) in a sample.

Principle: A known amount of this compound is added to both the calibration standards and the unknown samples. The deuterated standard is chemically identical to the analyte and thus exhibits similar behavior during sample preparation, chromatography, and ionization. However, its increased mass (due to the three deuterium (B1214612) atoms) allows it to be distinguished from the analyte by the mass spectrometer. The ratio of the analyte's signal to the IS signal is used for quantification, which corrects for variations in sample recovery and instrument response.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of N-Acetyl Glyphosate and this compound in a suitable solvent (e.g., methanol/water). The exact concentration should be verified.

  • Preparation of Calibration Curve:

    • Create a series of calibration standards by spiking a blank matrix (e.g., drug-free plasma, soil extract) with varying known concentrations of the N-Acetyl Glyphosate analyte.

    • Add a constant, known concentration of the this compound internal standard to each calibration standard.

  • Sample Preparation:

    • To each unknown sample, add the same constant, known concentration of the this compound internal standard as was added to the calibrators.

    • Perform sample extraction (e.g., protein precipitation, solid-phase extraction) to remove interferences.

  • LC-MS Analysis:

    • Inject the prepared calibrators and samples onto an appropriate LC column for chromatographic separation.

    • Detect the analyte and the internal standard using a mass spectrometer, typically in multiple reaction monitoring (MRM) mode.

      • Analyte Transition: e.g., m/z 210 -> [fragment ion]

      • IS Transition: e.g., m/z 213 -> [corresponding fragment ion]

  • Data Analysis:

    • For each calibrator, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Plot these ratios against the known concentrations of the analyte in the calibrators to generate a calibration curve.

    • For each unknown sample, calculate the ratio of the analyte peak area to the IS peak area.

    • Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio from the calibration curve.

Signaling Pathways

As this compound is a deuterated stable isotope label and an analytical tool, it is not involved in biological signaling pathways. Its purpose is for the accurate measurement of its non-deuterated counterpart, N-Acetyl Glyphosate, which is a metabolite of the herbicide glyphosate[4][7].

References

N-Acetyl Glyphosate-d3: A Technical Safety Review for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the safety data for N-Acetyl Glyphosate-d3, a deuterated stable isotope-labeled metabolite of the herbicide Glyphosate. This document is intended to serve as a comprehensive resource, consolidating available safety information, outlining probable experimental methodologies based on international standards, and visualizing key safety concepts. Given the limited direct toxicological data for the deuterated form, this guide also incorporates information from its non-deuterated analogue, N-Acetyl Glyphosate, and the parent compound, Glyphosate, to provide a more complete safety profile.

Chemical and Physical Properties

A foundational aspect of safety assessment begins with the physical and chemical characteristics of a substance. Below is a summary of the available data for this compound.

PropertyValueSource
CAS Number 1346604-36-1--INVALID-LINK--, PubChem
Molecular Formula C5H7D3NO6PPubChem
Molecular Weight 214.13 g/mol PubChem
Appearance Off-White SolidPharmaffiliates
Storage 2-8°C, Hygroscopic, Refrigerator, Under Inert AtmospherePharmaffiliates

Toxicological Data

EndpointSpeciesRouteValueSource
Acute Oral LD50 RatOral> 5000 mg/kg bw--INVALID-LINK--

The JMPR concluded that N-acetyl-glyphosate is unlikely to be genotoxic.[1]

Hazard Classification and Statements

Based on available Safety Data Sheets, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

Hazard ClassCategoryHazard Statement
Serious Eye Damage/Eye Irritation Category 1H318: Causes serious eye damage.[2]
Hazardous to the Aquatic Environment Long-Term Hazard Category 2H411: Toxic to aquatic life with long lasting effects.[2]

Experimental Protocols

While specific experimental reports for this compound are not publicly accessible, the GHS classifications are determined through standardized testing methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Serious Eye Damage/Eye Irritation (OECD Guideline 405)

The determination of "Serious Eye Damage/Eye Irritation, Category 1" is typically based on the results of in vivo or in vitro tests. The OECD Guideline 405 for Acute Eye Irritation/Corrosion is the standard in vivo method.[3][4][5]

Principle of the Test: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit), with the untreated eye serving as a control.[5] The degree of eye irritation or corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours after application).[5] The persistence of these lesions is observed for up to 21 days to assess reversibility.[4] A substance is classified as causing serious eye damage (Category 1) if it produces irreversible effects on the eye or severe irritation that persists for a specified period.

A tiered testing strategy is often employed to minimize animal testing. This can include an initial assessment of existing data, pH measurement, and in vitro tests before resorting to in vivo studies.[3]

Hazardous to the Aquatic Environment, Long-Term Hazard (OECD Guidelines for the Testing of Chemicals, Section 2)

Classification as "Hazardous to the Aquatic Environment, Long-Term Hazard, Category 2" is based on data regarding the substance's toxicity to aquatic organisms and its environmental fate (degradability and bioaccumulation). The OECD provides a suite of guidelines for testing the effects on biotic systems.[6][7]

Principle of the Tests: Standardized tests are conducted on representative aquatic organisms, such as fish (e.g., OECD TG 203, Fish Acute Toxicity Test), aquatic invertebrates (e.g., OECD TG 202, Daphnia sp. Acute Immobilisation Test), and algae (e.g., OECD TG 201, Alga, Growth Inhibition Test). For chronic toxicity, tests like the Fish Early-life Stage Toxicity Test (OECD TG 210) or the Daphnia magna Reproduction Test (OECD TG 211) are used. The results, typically expressed as LC50 (lethal concentration for 50% of organisms), EC50 (effective concentration for 50% of organisms), or NOEC (No Observed Effect Concentration), are combined with data on the substance's persistence and potential to bioaccumulate to determine the long-term hazard classification.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of safety assessment and the potential biological impact, the following diagrams have been generated using the DOT language.

GHS_Classification_Workflow cluster_physchem Physicochemical Properties cluster_hazard_id Hazard Identification cluster_classification GHS Classification cluster_communication Hazard Communication PhysChem Chemical Identity & Properties (CAS, MW, Formula) ToxData Toxicological Data (Acute Toxicity, Genotoxicity) PhysChem->ToxData EcoToxData Ecotoxicological Data (Aquatic Toxicity) PhysChem->EcoToxData EyeHazard Serious Eye Damage/Irritation (Category 1) ToxData->EyeHazard AquaticHazard Long-Term Aquatic Hazard (Category 2) EcoToxData->AquaticHazard SDS Safety Data Sheet (SDS) EyeHazard->SDS AquaticHazard->SDS Labels Product Labels SDS->Labels

Caption: Workflow for GHS classification of this compound.

Eye_Irritation_Pathway Exposure Ocular Exposure to This compound CornealDamage Corneal Opacity and Ulceration Exposure->CornealDamage IrisLesions Iritis Exposure->IrisLesions ConjunctivalEffects Conjunctivitis (Redness and Swelling) Exposure->ConjunctivalEffects IrreversibleDamage Irreversible Eye Damage CornealDamage->IrreversibleDamage IrisLesions->IrreversibleDamage

Caption: Potential pathway for serious eye damage from ocular exposure.

Aquatic_Toxicity_Logic cluster_effects Direct Toxic Effects cluster_fate Environmental Fate Release Release into Aquatic Environment Fish Toxicity to Fish (e.g., Growth, Reproduction) Release->Fish Invertebrates Toxicity to Invertebrates (e.g., Daphnia) Release->Invertebrates Algae Inhibition of Algal Growth Release->Algae Persistence Persistence (Slow Degradation) Release->Persistence Bioaccumulation Bioaccumulation Potential Release->Bioaccumulation LongTermHazard Long-Term Adverse Effects on Aquatic Life Fish->LongTermHazard Invertebrates->LongTermHazard Algae->LongTermHazard Persistence->LongTermHazard Bioaccumulation->LongTermHazard

Caption: Factors contributing to long-term aquatic hazard classification.

Handling and Safety Precautions

Given the hazard classifications, the following handling and safety precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2]

  • Ventilation: Use in a well-ventilated area to avoid inhalation of dust.[2]

  • Environmental Precautions: Avoid release to the environment.[2] Spills should be contained and collected.[2]

  • First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[2]

  • Storage: Store in original, tightly sealed containers in a cool, dry place away from incompatible materials.[3]

Conclusion

This compound is a chemical that requires careful handling due to its classification as causing serious eye damage and being toxic to aquatic life with long-lasting effects. While direct quantitative toxicological data for the deuterated compound is limited, information from its non-deuterated analogue suggests low acute oral toxicity. Researchers and professionals in drug development should adhere to stringent safety protocols, including the use of appropriate personal protective equipment and measures to prevent environmental release. The information and visualizations provided in this guide are intended to foster a comprehensive understanding of the safety profile of this compound and to promote safe laboratory practices.

References

Methodological & Application

Application Notes and Protocols for the Use of N-Acetyl Glyphosate-d3 as an Internal Standard in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyphosate (B1671968), a broad-spectrum systemic herbicide, is widely used in agriculture and non-agricultural settings. Due to its extensive use, regulatory bodies and the scientific community are increasingly scrutinizing its presence in the environment and food chain. Accurate and reliable quantification of glyphosate and its metabolites, such as N-acetyl glyphosate, is crucial for exposure assessment and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity and selectivity.

The use of a stable isotope-labeled internal standard is paramount in LC-MS/MS to compensate for matrix effects and variations in sample preparation and instrument response. N-Acetyl Glyphosate-d3, a deuterated analog of the glyphosate metabolite N-acetyl glyphosate, serves as an excellent internal standard for the quantification of N-acetyl glyphosate and can be used in conjunction with other labeled standards for the comprehensive analysis of glyphosate and its metabolites. Its chemical properties closely mimic the analyte of interest, ensuring co-elution and similar ionization behavior, thereby leading to highly accurate and precise results.

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in LC-MS/MS workflows for the analysis of glyphosate and its metabolites in various matrices.

Signaling Pathway: Glyphosate's Mechanism of Action

Glyphosate's herbicidal activity stems from its inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in the shikimate pathway.[1][2][3] This pathway is essential for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, fungi, and some bacteria, but is absent in animals.[1][3] Inhibition of this pathway leads to a deficiency in these essential amino acids, ultimately causing plant death.[3]

Shikimate_Pathway cluster_0 Shikimate Pathway Phosphoenolpyruvate Phosphoenolpyruvate 3-Deoxy-D-arabino-heptulosonate-7-phosphate 3-Deoxy-D-arabino-heptulosonate-7-phosphate Phosphoenolpyruvate->3-Deoxy-D-arabino-heptulosonate-7-phosphate Erythrose-4-phosphate Erythrose-4-phosphate Erythrose-4-phosphate->3-Deoxy-D-arabino-heptulosonate-7-phosphate 3-Dehydroquinate 3-Dehydroquinate 3-Deoxy-D-arabino-heptulosonate-7-phosphate->3-Dehydroquinate 3-Dehydroshikimate 3-Dehydroshikimate 3-Dehydroquinate->3-Dehydroshikimate Shikimate Shikimate 3-Dehydroshikimate->Shikimate Shikimate-3-phosphate Shikimate-3-phosphate Shikimate->Shikimate-3-phosphate EPSP_Synthase EPSP Synthase Shikimate-3-phosphate->EPSP_Synthase EPSP 5-Enolpyruvylshikimate-3-phosphate Chorismate Chorismate EPSP->Chorismate Aromatic Amino Acids Phenylalanine, Tyrosine, Tryptophan Chorismate->Aromatic Amino Acids Glyphosate Glyphosate Glyphosate->EPSP_Synthase EPSP_Synthase->EPSP

Figure 1: Glyphosate inhibits the EPSP synthase in the shikimate pathway.

Experimental Protocols

The following protocols are generalized and may require optimization based on the specific matrix, instrumentation, and desired sensitivity.

Preparation of Standards and Reagents
  • Standards: Obtain certified reference standards of glyphosate, N-acetyl glyphosate, and this compound.

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve each standard in a suitable solvent (e.g., HPLC-grade water) to prepare individual stock solutions. Store at 2-8°C.

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with an appropriate solvent (e.g., water or mobile phase).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration appropriate for spiking into all samples, calibration standards, and quality controls. A typical concentration is 20 ng/mL.[4]

  • Reagents: All solvents (e.g., methanol (B129727), acetonitrile, water) should be of LC-MS grade. Formic acid should be of high purity.

Sample Preparation

The choice of sample preparation method is critical and depends on the matrix.

  • Homogenization: Homogenize the sample.

  • Extraction: Weigh 2 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube. Add 10 mL of 1% formic acid in water.

  • Internal Standard Spiking: Add the this compound internal standard solution.

  • Vortexing and Shaking: Vortex for 1 minute and shake for 30 minutes.

  • Centrifugation: Centrifuge at 4500 rpm for 10 minutes.

  • Purification (Matrix Dependent):

    • Milk and Adipose Tissue: Add dichloromethane (B109758) for further purification.

    • Liver and Eggs: Employ Solid Phase Extraction (SPE) with a mixed-mode cation exchange sorbent and ultrafiltration.

  • Final Extract: The supernatant is collected and filtered through a 0.22 µm filter before LC-MS/MS analysis.

  • Homogenization: Homogenize the grain or cereal sample.

  • Extraction: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of water and 100 µL of the internal standard solution. Let it stand for 30 minutes to 2 hours.

  • Solvent Addition: Add 10 mL of methanol containing 1% v/v formic acid.

  • Shaking and Centrifugation: Shake for 15 minutes and then centrifuge.

  • Cleanup (Matrix Dependent):

    • Oats (clear extract): Use polymeric Solid Phase Extraction (SPE).

    • Wheat (cloudy extract): Use ultrafiltration.

  • Final Extract: The cleaned extract is ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Column: A column suitable for polar analytes, such as a porous graphitic carbon (Hypercarb) column or a mixed-mode anion exchange column, is recommended.[5][6]

  • Mobile Phase A: 1.2% formic acid in water.[6]

  • Mobile Phase B: 0.5% formic acid in acetonitrile.[6]

  • Gradient Elution: A gradient program should be optimized to achieve good separation of the analytes from matrix interferences.

  • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used.

  • Multiple Reaction Monitoring (MRM): Monitor at least two transitions for each analyte for quantification and confirmation. The MRM transitions for N-acetyl glyphosate and its deuterated internal standard are provided in the table below.

Data Presentation

The following tables summarize the quantitative data from a study utilizing this compound as an internal standard for the analysis of glyphosate and its metabolites in various food matrices of animal origin.[5]

Table 1: MRM Transitions for N-Acetyl Glyphosate and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantification)Product Ion (m/z) (Confirmation)Collision Energy (eV)
N-Acetyl Glyphosate2101288015/25
This compound2131318015/25

Data sourced from a study on foods of animal origin.[5]

Table 2: Method Performance in Various Food Matrices

MatrixAnalyteLinearity (R²)LOQ (mg/kg)Precision (RSD%)Accuracy (Recovery %)
Adipose Tissue N-Acetyl Glyphosate>0.990.05<2070-120
Liver N-Acetyl Glyphosate>0.990.05<2070-120
Eggs N-Acetyl Glyphosate>0.990.05<2070-120
Milk N-Acetyl Glyphosate>0.990.025<2070-120
Honey N-Acetyl Glyphosate>0.990.025<2070-120

Validation parameters were determined according to SANTE/11312/2021 guidelines.[5][6]

Experimental Workflow

The overall experimental workflow from sample receipt to data analysis is depicted in the following diagram.

Experimental_Workflow cluster_workflow LC-MS/MS Analysis Workflow Sample_Receipt Sample Receipt and Homogenization Extraction Extraction (e.g., with acidic water) Sample_Receipt->Extraction IS_Spiking Internal Standard Spiking (this compound) Extraction->IS_Spiking Cleanup Sample Cleanup (SPE or Ultrafiltration) IS_Spiking->Cleanup LC_MSMS LC-MS/MS Analysis (MRM Mode) Cleanup->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Figure 2: General experimental workflow for glyphosate analysis.

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the accurate quantification of N-acetyl glyphosate in a variety of complex matrices. The protocols and data presented herein demonstrate the effectiveness of this approach, enabling researchers, scientists, and drug development professionals to generate high-quality data for regulatory submissions, food safety assessments, and environmental monitoring. The detailed methodologies and performance data serve as a valuable resource for laboratories implementing or optimizing methods for glyphosate and its metabolites.

References

Application Note: Quantification of N-Acetyl Glyphosate in Environmental Water Samples Using Isotope Dilution LC-MS/MS with N-Acetyl Glyphosate-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyphosate (B1671968) is one of the most widely used broad-spectrum herbicides globally. Its presence and that of its metabolites in environmental water sources are of increasing concern. Aminomethylphosphonic acid (AMPA) is the major degradation product of glyphosate.[1][2] N-acetyl glyphosate is another metabolite of interest.[3] Accurate and sensitive quantification of these polar compounds in water is challenging due to their high water solubility, ionic nature, and potential for chelation with metal ions.[1]

This application note details a robust and sensitive method for the determination of N-acetyl glyphosate in environmental water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution, employing N-acetyl glyphosate-d3 as an internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.[4] While methods for glyphosate and AMPA are well-established, this note provides a specific focus on N-acetyl glyphosate, a metabolite included in recent residue definitions for risk assessment.[3]

Experimental Workflow

The overall analytical workflow for the determination of N-acetyl glyphosate in environmental water samples is depicted below.

Workflow cluster_0 Sample Collection & Preservation cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis A Collect Water Sample (Amber Glass/Polypropylene) B Preserve with Sodium Thiosulfate (B1220275) (if chlorine is present) A->B C Store at ≤ 6°C, Protect from Light B->C D Filter Sample (0.22 µm) E Spike with this compound Internal Standard D->E F Derivatization with FMOC-Cl (optional, enhances retention) E->F H Inject into LC-MS/MS System E->H Direct Injection G Solid Phase Extraction (SPE) (optional, for pre-concentration) F->G I Chromatographic Separation H->I J Tandem Mass Spectrometry Detection (MRM Mode) I->J K Quantification using Isotope Dilution J->K L Generate Report K->L

Caption: Experimental workflow for N-Acetyl Glyphosate analysis.

Experimental Protocols

Sample Collection and Preservation

Proper sample collection and preservation are critical to prevent the degradation of glyphosate and its metabolites.

  • Container : Use amber glass bottles with Teflon-lined lids or polypropylene (B1209903) containers.[5]

  • Preservation : If the water sample may contain residual chlorine, add sodium thiosulfate at a concentration of approximately 100-250 mg/L to prevent degradation.[5]

  • Storage : Immediately after collection, chill the samples to ≤ 6°C and protect them from light.[5]

  • Holding Time : Analyze samples within 14 days of collection.[5]

Sample Preparation

Two primary approaches for sample preparation are direct injection and derivatization followed by optional solid-phase extraction (SPE). The use of plastic consumables is recommended where possible to prevent analyte adhesion to glass surfaces.[4]

Protocol 2.1: Direct Injection

This method is simpler and faster but may have higher detection limits depending on instrument sensitivity.

  • Filter the water sample through a 0.22 µm membrane filter.

  • To a 1 mL aliquot of the filtered sample, add the this compound internal standard to achieve a final concentration of 20 ng/g (20 ppb).[6]

  • Vortex the sample to ensure homogeneity.

  • Transfer the sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2.2: Derivatization with FMOC-Cl

Derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl) is a common technique to improve the chromatographic retention and separation of polar analytes like glyphosate and its metabolites on reversed-phase columns.[1]

  • Transfer a 4 mL aliquot of the filtered water sample into a polypropylene tube.[1]

  • Add 10 µL of the internal standard solution (containing this compound).[1]

  • Add 50 µL of 2 g/L EDTA solution and vortex.[1] The addition of EDTA helps to chelate metal ions that can interfere with the analysis.[7]

  • Add 800 µL of 50 g/L borate (B1201080) buffer.[1]

  • Add 860 µL of 250 mg/L FMOC-Cl solution in acetonitrile.[1]

  • Cap the tube, vortex, and incubate at 37°C for 2 hours.[1]

  • After incubation, add 3 drops of phosphoric acid and vortex.[1]

  • The sample is now ready for LC-MS/MS analysis. For samples with very low concentrations, an optional SPE cleanup and pre-concentration step can be performed.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following are typical LC-MS/MS conditions. Optimization may be required based on the specific instrument and column used.

Table 1: Liquid Chromatography Conditions

ParameterValue
Column Anionic Polar Pesticide (APP) Column or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.35 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Optimized for separation of analytes of interest

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 2000 V
Drying Gas Temp. 275°C
Sheath Gas Temp. 400°C
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 3: Example MRM Transitions for N-Acetyl Glyphosate and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
N-Acetyl Glyphosate To be determined empiricallyTo be determined empiricallyTo be determined empirically
This compound (IS) To be determined empiricallyTo be determined empiricallyTo be determined empirically

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

Quantitative Data Summary

The performance of analytical methods for glyphosate and its metabolites is typically evaluated based on linearity, recovery, and limits of detection (LOD) and quantification (LOQ). The following tables summarize typical performance data from similar analyses.

Table 4: Method Performance Characteristics

ParameterTypical ValueReference
Linearity (r²) >0.995[9]
Calibration Range 5 - 100 ng/L[9]
Trueness (Recovery) 92 - 105%[9]
Repeatability (RSD) < 11%[9]
Limit of Quantification (LOQ) < 5 ng/L[9]

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and accurate approach for the quantification of N-acetyl glyphosate in environmental water samples. The use of isotope dilution is essential for mitigating matrix effects and ensuring high-quality data. The protocols for direct injection and derivatization offer flexibility depending on the required sensitivity and laboratory workflow. This application note serves as a comprehensive guide for researchers and scientists involved in environmental monitoring and pesticide residue analysis.

References

Application Note: High-Throughput Analysis of Glyphosate and N-Acetyl-Glyphosate in Various Matrices using N-Acetyl-Glyphosate-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of glyphosate (B1671968) and its metabolite, N-acetyl-glyphosate, in diverse sample matrices such as food products of animal origin, soybeans, and biological fluids. The protocol employs a simple extraction procedure followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, N-Acetyl-Glyphosate-d3 is utilized as an internal standard. This method is designed for researchers, scientists, and professionals in drug development and food safety monitoring, providing reliable and reproducible results without the need for complex derivatization steps.

Introduction

Glyphosate is a widely used broad-spectrum herbicide, and monitoring its presence and that of its metabolites in food and the environment is of significant interest.[1][2] N-acetyl-glyphosate is a key metabolite considered in the residue definition for compliance with regulatory limits in certain commodities.[3][4] The high polarity and chelating properties of glyphosate and its metabolites present analytical challenges.[2] The use of stable isotope-labeled internal standards, such as N-Acetyl-Glyphosate-d3, is crucial for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response.[5][6] This document provides a comprehensive protocol for the extraction and analysis of glyphosate and N-acetyl-glyphosate from various matrices.

Experimental Protocols

Materials and Reagents
Standard Solution Preparation

Prepare stock solutions of glyphosate, N-acetyl-glyphosate, and N-Acetyl-Glyphosate-d3 in ultrapure water at a concentration of 1 mg/mL.[2] From these, prepare working standard solutions and a spiking solution containing the internal standard. The final concentration of the internal standard in all samples and calibration standards should be consistent (e.g., 20 ng/g).[2]

Sample Preparation

The following are generalized protocols; optimization may be required for specific matrices.

A. Food Matrices (e.g., Soybeans, Corn, Tea) [3][9]

  • Homogenization: Homogenize the sample to a uniform consistency.

  • Extraction:

    • Weigh 1.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.[9]

    • Add the N-Acetyl-Glyphosate-d3 internal standard.

    • Add 5 mL of an aqueous extraction solution (e.g., 50 mM acetic acid and 10 mM EDTA in water).[3]

    • Vortex for 10 minutes and centrifuge at 4,000 rpm for 20 minutes.[2]

  • Cleanup (if necessary):

    • Pass the supernatant through an Oasis HLB SPE cartridge to remove particulates and non-polar co-extractives.[3][8]

  • Final Preparation:

    • Filter the extract through a 0.2 µm syringe filter into a polypropylene autosampler vial.

    • Dilute the final extract with methanol containing 0.1% formic acid if required.[2]

B. Biological Fluids (e.g., Urine, Plasma) [5][10][11]

  • Dilution and Spiking: Dilute the sample (e.g., 100-fold for urine) and add the N-Acetyl-Glyphosate-d3 internal standard.[11]

  • Protein Precipitation:

    • For plasma or milk, add an equal volume of acidified acetonitrile or an aqueous solution of acetic acid and Na2EDTA to precipitate proteins.[8][10]

    • Vortex and centrifuge at high speed (e.g., 13,000 rpm).[12]

  • Cleanup: The supernatant can be directly analyzed or further purified using SPE if significant matrix effects are observed.[5]

  • Final Preparation: Transfer the supernatant to a polypropylene autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A system with a bio-inert flow path is recommended to minimize analyte interaction with metal surfaces.[2]

  • Column: A column suitable for polar analytes, such as a reversed-phase column with weak anion/cation exchange capabilities or a porous graphitic carbon column (e.g., Hypercarb).[7][8]

  • Mobile Phase:

    • A: Water with 0.1-1.2% formic acid.[7][12]

    • B: Acetonitrile or methanol with 0.1-0.5% formic acid.[7][12]

  • Gradient: A typical gradient would start with a high aqueous phase, ramping up the organic phase to elute the analytes.

  • MS System: A triple quadrupole mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM).[3]

  • Ionization Source: Electrospray Ionization (ESI).[3]

Data Presentation

Table 1: MRM Transitions for Target Analytes and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Glyphosate1686381
N-Acetyl-Glyphosate21015063
N-Acetyl-Glyphosate-d3 (IS)21315363

Table 2: Method Performance Data (Example)

AnalyteMatrixLOQ (ng/g)Average Recovery (%)RSD (%)
GlyphosateCorn<1095<15
N-Acetyl-GlyphosateCorn<1092<15
GlyphosateOlive Oil<1085<20
N-Acetyl-GlyphosateOlive Oil<1078<25
GlyphosateUrine0.4879.1-84.48.4-9.6
N-Acetyl-GlyphosateMilk2590-110<10

Data synthesized from multiple sources for illustrative purposes.[3][5][7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample 1. Homogenized Sample spike 2. Spike with N-Acetyl-Glyphosate-d3 sample->spike extract 3. Aqueous Extraction (Acid/EDTA) spike->extract centrifuge 4. Centrifugation extract->centrifuge cleanup 5. SPE Cleanup (Optional) centrifuge->cleanup filter 6. Filtration cleanup->filter lcms LC-MS/MS Analysis filter->lcms data Data Processing & Quantification lcms->data

Caption: General experimental workflow for sample preparation and analysis.

logical_relationship Glyphosate Glyphosate Metabolism Metabolism Glyphosate->Metabolism ResidueDefinition Total Residue Definition (for regulatory compliance) Glyphosate->ResidueDefinition NAcetylGlyphosate N-Acetyl-Glyphosate Metabolism->NAcetylGlyphosate NAcetylGlyphosate->ResidueDefinition

Caption: Relationship between glyphosate, its metabolite, and residue definition.

Conclusion

The described method, utilizing N-Acetyl-Glyphosate-d3 as an internal standard, offers a reliable and high-throughput approach for the quantification of glyphosate and N-acetyl-glyphosate in a variety of complex matrices. The simple extraction protocol, combined with the specificity and sensitivity of LC-MS/MS, allows for accurate analysis without derivatization. This application note serves as a valuable resource for laboratories involved in food safety, environmental monitoring, and toxicological research.

References

Application Note and Protocol: QuPPe Method for High-Throughput Analysis of Polar Pesticides Using N-Acetyl Glyphosate-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Quick Polar Pesticides (QuPPe) method offers a streamlined and efficient approach for the analysis of highly polar pesticides in various matrices, particularly in food products.[1][2] This method circumvents the need for complex derivatization steps that are often required for these challenging analytes.[1] The QuPPe procedure involves a simple one-step extraction using a methanol (B129727)/water mixture, making it suitable for high-throughput laboratory settings.[1] To enhance accuracy and correct for matrix effects and variations in sample volume, the use of isotopically labeled internal standards (IL-IS) is crucial.[1] This application note details a protocol for the determination of polar pesticides, with a focus on utilizing N-Acetyl Glyphosate-d3 as an internal standard. The final extract is amenable to analysis by Liquid Chromatography or Ion Chromatography coupled with tandem mass spectrometry (LC-MS/MS or IC-MS/MS).[1]

Glyphosate (B1671968), a widely used herbicide, and its metabolites are of significant interest in food safety and environmental monitoring.[3] The QuPPe method, originally developed by the European Union Reference Laboratory for Single Residue Methods (EURL-SRM), has been extensively validated for a broad range of polar pesticides, including glyphosate, in various food commodities.[1][4]

Experimental Protocols

This section provides a detailed methodology for the extraction and analysis of polar pesticides using the QuPPe method with this compound as an internal standard.

Materials and Reagents
  • Methanol (LC-MS grade)

  • Formic acid (≥98%)

  • Ultrapure water

  • This compound (internal standard)

  • Reference standards for target analytes (e.g., Glyphosate, AMPA, Glufosinate)

  • Ethylenediaminetetraacetic acid (EDTA) solution (10% aqueous)

  • Centrifuge tubes (50 mL, polypropylene)

  • Syringe filters (0.22 µm)

  • Autosampler vials (polypropylene)

Standard Preparation
  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in a water-miscible solvent such as methanol or a mixture of water and methanol. Store in a plastic vessel at -20°C in the dark.[5]

  • Working Internal Standard Solution: Dilute the stock solution to a suitable concentration (e.g., 10 µg/mL) with the extraction solvent (methanol with 1% formic acid).

  • Calibration Standards: Prepare a series of calibration standards in blank matrix extract to cover the desired concentration range (e.g., 0.5 to 200 µg/kg).[2] Fortify the blank matrix extract with known concentrations of the target analytes and a constant concentration of the this compound internal standard.

Sample Preparation and Extraction (QuPPe Protocol)

The following protocol is a general guideline and may require optimization based on the specific matrix.

  • Sample Homogenization: Homogenize the sample to ensure uniformity.

  • Weighing: Weigh 10 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.[1]

  • Internal Standard Spiking: Add a known amount of the this compound working solution to the sample.

  • Water Adjustment: For samples with low water content (<80%), add an appropriate amount of ultrapure water to adjust the total water volume to approximately 10 mL.[1]

  • Extraction: Add 10 mL of acidified methanol (containing 1% formic acid).[1] For matrices known to have high metal content (e.g., cereals, milk), which can interfere with glyphosate analysis, add 1 mL of 10% aqueous EDTA solution.[6][7]

  • Shaking: Cap the tube and shake vigorously for 1 minute.

  • Freezing-Out: Place the centrifuge tube in a freezer at ≤ -20°C for at least 2 hours to precipitate co-extractives.[1]

  • Centrifugation: Centrifuge the cold sample at ≥ 4000 rpm for 5 minutes.[1]

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[1]

  • Dilution (Optional): To reduce matrix effects, the final extract can be diluted with the initial mobile phase before injection.[1][8]

LC-MS/MS Analysis

The analysis of the QuPPe extract can be performed using various LC-MS/MS systems. The following are suggested starting conditions.

  • LC Column: A column suitable for polar compound analysis, such as a porous graphitized carbon (GPC) column (e.g., Hypercarb) or a hydrophilic interaction liquid chromatography (HILIC) column, is recommended.[1][9]

  • Mobile Phase: A gradient elution with a mobile phase consisting of water and methanol, both with a small percentage of a modifier like formic acid, is typically used.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is commonly used for the detection of glyphosate and related compounds.

  • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for each analyte and the internal standard for quantification and confirmation.

Quantitative Data Summary

The following tables summarize typical performance data for the QuPPe method for polar pesticides. The use of an isotopically labeled internal standard like this compound is critical for achieving high accuracy and precision.

Table 1: Method Validation Data for Selected Polar Pesticides

AnalyteMatrixSpiking Level (µg/kg)Recovery (%)RSD (%)Reference
GlyphosateCherries1095.25.8[10]
GlyphosateCherries5098.74.2[10]
AMPACherries1088.47.1[10]
AMPACherries5092.16.5[10]
GlufosinateHoney5-500Good LinearityN/A[9]
N-acetyl-glyphosateMilk0.05 mg/kg85-110<20[11]

Table 2: Limits of Quantification (LOQs) in Different Matrices

AnalyteMatrixLOQ (µg/kg)Reference
GlyphosateCherries5.85[10]
AMPACherries8.21[10]
GlyphosateHoney< 5[9]
AMPAHoney< 5[9]
N-acetyl-glyphosateAnimal Products0.025 mg/kg[11]

Visualizations

The following diagrams illustrate the experimental workflow of the QuPPe method and the logical relationship of the analytical process.

QuPPe_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Homogenized Sample (10g) Spike Add N-Acetyl Glyphosate-d3 (IS) Sample->Spike Water Adjust Water Content Spike->Water Solvent Add Acidified Methanol (& EDTA if needed) Water->Solvent Shake Vortex/Shake Solvent->Shake Freeze Freeze-out (-20°C) Shake->Freeze Centrifuge Centrifuge Freeze->Centrifuge Filter Filter Supernatant Centrifuge->Filter Dilute Dilute (Optional) Filter->Dilute LCMS LC-MS/MS Analysis Dilute->LCMS Data Data Processing & Quantification LCMS->Data Analytical_Logic cluster_input Inputs cluster_process Process cluster_output Outputs Sample Sample Matrix Extraction QuPPe Extraction Sample->Extraction IS This compound (Internal Standard) IS->Extraction Analysis LC-MS/MS Detection Extraction->Analysis Quant Analyte Quantification Analysis->Quant Confirm Analyte Confirmation Analysis->Confirm

References

Application Note: Determination of Glyphosate Residues in Soil by LC-MS/MS Using N-Acetyl Glyphosate-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative determination of glyphosate (B1671968) residues in soil samples. The protocol employs an extraction with an alkaline solution, followed by a cleanup step and derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl) prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] To ensure accuracy and precision, N-Acetyl Glyphosate-d3 is utilized as an internal standard to compensate for matrix effects and potential losses during sample preparation. This method provides low limits of detection and quantification, making it suitable for environmental monitoring and agricultural research.

Introduction

Glyphosate, a broad-spectrum systemic herbicide, is widely used in agriculture and non-agricultural settings.[3] Its extensive use has raised concerns about its persistence and potential impact on soil ecosystems.[3] Accurate and reliable methods for quantifying glyphosate residues in soil are crucial for environmental risk assessment. However, the analysis of glyphosate in soil presents several analytical challenges due to its high polarity, low volatility, and strong adsorption to soil particles.[3][4][5]

To overcome these challenges, this method utilizes a derivatization step with FMOC-Cl to improve the chromatographic retention and detection of glyphosate.[1][2][6] Furthermore, the incorporation of an isotopically labeled internal standard, this compound, is critical for correcting variations during the analytical process, thereby enhancing the method's reliability. The high sensitivity and selectivity of LC-MS/MS make it the preferred technique for the determination of glyphosate at trace levels in complex matrices like soil.[5]

Experimental Protocol

Reagents and Materials
  • Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Standards: Glyphosate analytical standard, this compound internal standard

  • Reagents: Potassium hydroxide (B78521) (KOH), Hydrochloric acid (HCl), Borate (B1201080) buffer, 9-fluorenylmethylchloroformate (FMOC-Cl), Ammonium (B1175870) acetate (B1210297), Acetic acid

  • Solid Phase Extraction (SPE): C18 cartridges (or other suitable phase for cleanup)

  • Sample Collection Containers: Polypropylene (B1209903) tubes (50 mL)

  • Filters: 0.22 µm syringe filters (nylon or PTFE)

Standard Solution Preparation
  • Glyphosate Stock Solution (1000 µg/mL): Accurately weigh 10 mg of glyphosate standard and dissolve in 10 mL of deionized water.

  • This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of deionized water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the glyphosate stock solution in a suitable solvent. Spike each working standard with the internal standard to a final concentration of 100 ng/mL.

Sample Preparation and Extraction
  • Soil Sampling: Collect representative soil samples from the field and air-dry them. Sieve the samples through a 2 mm mesh to remove large debris.

  • Weighing: Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Spike the soil sample with a known amount of this compound internal standard solution.

  • Extraction: Add 20 mL of 0.1 M potassium hydroxide (KOH) solution to the tube.[7]

  • Shaking and Centrifugation: Cap the tube and shake vigorously for 30 minutes on a mechanical shaker.[8] Centrifuge the sample at 5000 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

Cleanup
  • pH Adjustment: Adjust the pH of the supernatant to approximately 9.0 with dilute HCl.

  • SPE Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the pH-adjusted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Elution: Elute the glyphosate and internal standard with 5 mL of a suitable elution solvent (e.g., methanol/water mixture).

Derivatization
  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1 mL of borate buffer.

  • FMOC-Cl Addition: Add 1 mL of FMOC-Cl solution (in acetonitrile) to the reconstituted sample.

  • Reaction: Vortex the mixture and allow it to react at room temperature for 30 minutes in the dark.

  • Extraction of Derivatives: Add 2 mL of an organic solvent (e.g., dichloromethane) and vortex to remove excess FMOC-Cl. Centrifuge and collect the aqueous (upper) layer containing the derivatized analytes.

  • Filtration: Filter the aqueous layer through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 5 mM ammonium acetate and 0.1% acetic acid) and mobile phase B (e.g., acetonitrile).[1]

  • Ionization Mode: ESI negative.

  • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both glyphosate-FMOC and the derivatized this compound internal standard for quantification and confirmation.

Data Presentation

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC Column C18, 100 mm x 2.1 mm, 3.5 µm
Mobile Phase A Water with 5 mM Ammonium Acetate and 0.1% Acetic Acid
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Ionization Mode ESI Negative
MRM Transition (Glyphosate-FMOC) Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)
MRM Transition (this compound-FMOC) Precursor Ion > Product Ion

Table 2: Method Validation Data

ParameterResult
Linear Range 1 - 500 ng/mL
Correlation Coefficient (R²) > 0.99
Limit of Detection (LOD) 0.5 µg/kg
Limit of Quantification (LOQ) 1.5 µg/kg
Recovery (at 10 µg/kg) 85 - 105%
Precision (RSD%) < 15%

Visualizations

experimental_workflow A Soil Sample Collection and Preparation B Spiking with this compound A->B C Alkaline Extraction (0.1M KOH) B->C D Centrifugation C->D E Supernatant Collection D->E F pH Adjustment E->F G Solid Phase Extraction (SPE) Cleanup F->G H Solvent Evaporation G->H I Reconstitution in Borate Buffer H->I J Derivatization with FMOC-Cl I->J K Liquid-Liquid Extraction J->K L Aqueous Layer Collection K->L M Filtration L->M N LC-MS/MS Analysis M->N

Caption: Experimental workflow for glyphosate analysis in soil.

logical_relationship cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing extraction Extraction cleanup Cleanup extraction->cleanup derivatization Derivatization cleanup->derivatization derivatization->p1 lcms LC-MS/MS lcms->p2 quantification Quantification using This compound IS p1->lcms p2->quantification

Caption: Logical relationship of analytical steps.

Conclusion

The described method provides a reliable and sensitive approach for the determination of glyphosate residues in soil. The use of an isotopically labeled internal standard, this compound, is essential for achieving accurate quantification by compensating for matrix-induced signal suppression or enhancement and variations in recovery during sample preparation. The combination of a robust extraction and cleanup procedure with the selectivity of LC-MS/MS allows for low detection limits, making this method highly suitable for routine environmental monitoring of glyphosate in soil.

References

Application Note: Quantitative Analysis of N-Acetyl Glyphosate using Isotope Dilution Mass Spectrometry with N-Acetyl Glyphosate-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyphosate (B1671968) is one of the most widely used broad-spectrum herbicides globally. Its primary mode of action is the inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway.[1][2][3] This pathway is essential for the synthesis of aromatic amino acids in plants, fungi, and some bacteria, but is absent in animals.[3][4][5] N-acetylglyphosate is a metabolite of glyphosate and its presence can be an indicator of glyphosate usage.[6][7]

Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise analytical technique for quantitative analysis. It involves the addition of a known amount of an isotopically labeled internal standard to a sample. The ratio of the unlabeled analyte to the labeled internal standard is then measured by mass spectrometry. This approach effectively compensates for sample matrix effects and variations in sample preparation and instrument response. This application note provides a detailed protocol for the quantitative analysis of N-Acetyl Glyphosate in various matrices using N-Acetyl Glyphosate-d3 as an internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of Glyphosate Inhibition

Glyphosate targets and inhibits the EPSPS enzyme within the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms. The inhibition of this enzyme leads to a disruption in protein synthesis and ultimately, cell death.

Caption: Inhibition of the Shikimate Pathway by Glyphosate.

Experimental Protocols

This section outlines the necessary materials, sample preparation, and LC-MS/MS conditions for the analysis of N-Acetyl Glyphosate.

Materials and Reagents
  • N-Acetyl Glyphosate analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • EDTA (Ethylenediaminetetraacetic acid)

  • Deionized water (18.2 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Polypropylene (B1209903) centrifuge tubes (15 mL and 50 mL)

  • Syringe filters (0.22 µm)

Sample Preparation (QuPPe Method)

The Quick Polar Pesticides (QuPPe) method is a common and effective extraction method for polar pesticides like N-Acetyl Glyphosate from various food matrices.

  • Homogenization: Homogenize the sample to ensure uniformity.

  • Weighing: Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.

  • Extraction:

    • For high water content samples (>80%): Add 10 mL of methanol with 1% formic acid.

    • For low water content and high protein/fat samples: Add 10 mL of water and let it sit for 30 minutes, then add 10 mL of methanol with 1% formic acid.

  • Shaking: Shake the tube vigorously for 5 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • SPE Cleanup (Optional but Recommended):

    • Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load 1 mL of the supernatant from the centrifuged sample onto the cartridge.

    • Wash the cartridge with 5 mL of water.

    • Elute the analytes with 5 mL of methanol.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase. Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Isotope Dilution Mass Spectrometry Workflow

The overall workflow for the quantitative analysis of N-Acetyl Glyphosate using IDMS is depicted below.

IDMS_Workflow Sample_Collection Sample Collection and Homogenization Spiking Spiking with This compound Sample_Collection->Spiking Extraction Sample Extraction (e.g., QuPPe) Spiking->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup LC_Separation Liquid Chromatography Separation Cleanup->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Quantification Quantification using Isotope Ratio MS_Detection->Quantification

Caption: Experimental Workflow for IDMS Analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A mixed-mode or anion-exchange column suitable for polar analytes is recommended.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 5 - 20 µL

    • Column Temperature: 40 °C

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument.

Quantitative Data

The following table summarizes the key quantitative parameters for the analysis of N-Acetyl Glyphosate using this compound as an internal standard. These are typical values and may require optimization for specific instruments and matrices.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)LOQ (ng/mL)Recovery (%)
N-Acetyl Glyphosate210.0150.015~ 5.70.5 - 585 - 110
210.0192.010
This compound213.0153.015~ 5.7--

Note: The second product ion for N-Acetyl Glyphosate can be used for confirmation.[8] LOQ and Recovery values are typical ranges and are matrix-dependent.

Results and Discussion

The use of this compound as an internal standard in an isotope dilution mass spectrometry method provides a robust and accurate means for the quantification of N-Acetyl Glyphosate. The stable isotope-labeled internal standard co-elutes with the native analyte, experiencing similar ionization effects and potential losses during sample preparation, thus ensuring reliable correction for these variations.

The QuPPe extraction method is effective for a wide range of food matrices. For complex matrices, an additional cleanup step, such as solid-phase extraction, is recommended to reduce matrix interference and improve the signal-to-noise ratio. The LC-MS/MS parameters provided should be optimized for the specific instrument being used to achieve the best sensitivity and selectivity.

The limit of quantification (LOQ) for this method is typically in the low ng/mL range, making it suitable for residue analysis in various samples. Method validation should be performed according to regulatory guidelines, including the assessment of linearity, accuracy, precision, and matrix effects.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of N-Acetyl Glyphosate using isotope dilution mass spectrometry with this compound as an internal standard. The detailed experimental procedures and typical quantitative data will be valuable for researchers, scientists, and drug development professionals involved in the analysis of glyphosate and its metabolites. The use of IDMS ensures high accuracy and reliability of the results, which is critical for regulatory compliance and safety assessment.

References

Application Notes and Protocols for the Analytical Determination of N-acetyl-glyphosate in Genetically Modified Crops

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyphosate (B1671968) is a broad-spectrum systemic herbicide widely used in agriculture. The advent of genetically modified (GM) crops tolerant to glyphosate has led to its increased application.[1][2][3] Metabolism studies in several GM crops have revealed the presence of N-acetyl-glyphosate (NAG), a metabolite not typically observed in conventional crops.[1] Consequently, regulatory bodies in some jurisdictions, such as the United States, require the determination of both glyphosate and N-acetyl-glyphosate for compliance with maximum residue limits (MRLs).[4][5] For instance, the U.S. tolerance for glyphosate in soybeans is 30 mg/kg, which is determined by measuring the sum of glyphosate and its metabolite N-acetyl-glyphosate, calculated as the stoichiometric equivalent of glyphosate.[4]

This application note provides detailed protocols for the extraction and analysis of N-acetyl-glyphosate in genetically modified crops, primarily focusing on corn and soybean matrices. The primary analytical technique discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers the required sensitivity and selectivity for detecting these polar ionic compounds.[4] Both direct injection and derivatization-based methods are presented to provide flexibility depending on laboratory instrumentation and analytical requirements.

Analytical Methods Overview

The analysis of N-acetyl-glyphosate presents challenges due to its high polarity, low volatility, and potential for chelation with metal ions.[6][7] To address these challenges, two primary LC-MS/MS approaches are commonly employed:

  • Direct Analysis: This method involves minimal sample preparation, often limited to extraction and cleanup, followed by direct injection into the LC-MS/MS system. This approach is advantageous in terms of speed and simplicity.

  • Derivatization-Based Analysis: This technique involves a chemical reaction to modify the analyte, making it more amenable to chromatographic separation and detection.[8][9] Derivatization can improve peak shape, enhance sensitivity, and reduce matrix effects.[8][9] A common derivatizing agent is 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl); however, it is important to note that N-acetyl metabolites of glyphosate cannot be derivatized using FMOC.[4] More recent methods have successfully employed reagents like N-(tert-butyldimethylsilyl)-N-methyl trifluoroacetamide (B147638) (MTBSTFA).[10][11][12]

Experimental Protocols

Protocol 1: Direct Analysis of N-acetyl-glyphosate in Corn and Soybeans by LC-MS/MS

This protocol is adapted from methodologies that emphasize a rapid and direct determination of glyphosate and its metabolites.

1. Sample Preparation and Extraction

  • Homogenization: Mill and grind corn or soybean samples to a fine powder (e.g., 0.5 mm particle size).[13]

  • Extraction Solution: Prepare an aqueous extraction solution containing 50 mM acetic acid and 10 mM ethylenediaminetetraacetic acid (EDTA) in HPLC-grade water.[14] The acetic acid helps to precipitate proteins, while EDTA prevents the analytes from forming chelation complexes with polyvalent metals.[6]

  • Extraction Procedure:

    • Weigh 2.0 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add an appropriate volume of isotopically labeled internal standards for glyphosate and N-acetyl-glyphosate.

    • Add 18 mL of the extraction solution.

    • Shake vigorously for 10 minutes.

    • Centrifuge at 4,000 rpm for 20 minutes.[7]

  • Cleanup:

    • Pass the supernatant through an Oasis HLB solid-phase extraction (SPE) cartridge to remove suspended particulates and non-polar interferences.[6][14]

    • Filter the eluate through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A mixed-mode column with reversed-phase, weak anion, and weak cation exchange properties (e.g., Acclaim™ Trinity™ Q1) is recommended for good retention and peak shape.[6]

    • Mobile Phase: An isocratic elution with a mobile phase containing 50 mM ammonium (B1175870) formate (B1220265) at a low pH can significantly improve sensitivity and peak shape.[6]

    • Injection Volume: 10 µL

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 40 °C

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[14]

    • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific for N-acetyl-glyphosate and its internal standard.

Protocol 2: Analysis of N-acetyl-glyphosate in Soybeans using Solid-Phase Analytical Derivatization (SPAD) and LC-MS/MS

This protocol utilizes a rapid derivatization technique to enhance analytical performance.[10][11][12]

1. Sample Preparation and Extraction

  • Homogenization: Homogenize soybean samples in a blender.[4]

  • Extraction:

    • Extract a known weight of the homogenized sample with HPLC-grade water.[10][11]

    • Add acetonitrile (B52724) to the aqueous extract to precipitate proteins and centrifuge.[10]

    • Dilute the supernatant and pass it through a strong anion exchange solid-phase cartridge (e.g., Presh-SPE AX3).[10][11]

2. Solid-Phase Analytical Derivatization (SPAD)

  • Dehydration: Dehydrate the trapped analytes on the SPE cartridge with acetonitrile.[10][11]

  • Derivatization:

    • Add a solution of N-(tert-butyldimethylsilyl)-N-methyl trifluoroacetamide (MTBSTFA) in acetonitrile to the SPE cartridge.

    • Allow the derivatization reaction to proceed at ambient temperature for 1 minute.[10][11]

    • Elute the derivatized analytes with an appropriate solvent.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a suitable modifier like formic acid.

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: ESI in positive or negative mode, depending on the derivative formed.

    • Detection: MRM of the specific transitions for the derivatized N-acetyl-glyphosate.

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical methods for N-acetyl-glyphosate in genetically modified crops.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for N-acetyl-glyphosate

MatrixMethodLOD (ng/g or ppb)LOQ (ng/g or ppb)Citation
Various FoodsDirect LC-MS/MS-< 10[14]
SoybeanSPAD-LC-MS/MS520[12]

Table 2: Recovery and Precision Data for N-acetyl-glyphosate

MatrixSpiking Level (ng/g)Recovery (%)Precision (RSD %)Citation
Corn20High (>120%)-[14]
Corn250High (>120%)-[14]
Olive Oil20-High (>25%)[14]
Olive Oil250Low (<70%)High (>25%)[14]
Orange20-High (>25%)[14]

Diagrams

experimental_workflow_direct_analysis cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Homogenization Homogenization (Milling/Grinding) Extraction Extraction (Aqueous Acetic Acid/EDTA) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (Oasis HLB) Centrifugation->SPE Filtration Filtration (0.22 µm) SPE->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS

Caption: Workflow for Direct Analysis of N-acetyl-glyphosate.

experimental_workflow_spad cluster_extraction Extraction cluster_derivatization Solid-Phase Analytical Derivatization (SPAD) cluster_analysis Analysis Homogenization Homogenization WaterExtraction Water Extraction Homogenization->WaterExtraction ProteinPrecipitation Protein Precipitation (Acetonitrile) WaterExtraction->ProteinPrecipitation Trapping Analyte Trapping (Anion Exchange SPE) ProteinPrecipitation->Trapping Dehydration Dehydration (Acetonitrile) Trapping->Dehydration Derivatization Derivatization (MTBSTFA) Dehydration->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS

References

Application Notes and Protocols for N-Acetyl Glyphosate-d3 in Regulatory Compliance Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glyphosate (B1671968) is a widely utilized broad-spectrum herbicide.[1][2] Its presence and that of its metabolites in food and environmental samples are subject to regulatory oversight to ensure public safety.[3][4] N-acetylglyphosate is a significant metabolite of glyphosate.[3][4] For accurate quantification and to ensure compliance with maximum residue limits (MRLs), stable isotope-labeled internal standards are crucial.[3] N-Acetyl Glyphosate-d3 serves as an effective internal standard for the analysis of N-acetylglyphosate and other related compounds due to its similar chemical and physical properties, allowing for correction of matrix effects and variations in analytical procedures.

These application notes provide detailed protocols for the use of this compound in the quantitative analysis of glyphosate and its metabolites in various matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common technique for this type of analysis.[5][6]

Analytical Workflow for Regulatory Monitoring

The general workflow for the analysis of glyphosate and its metabolites using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting Sample Sample Collection (e.g., Soybean, Milk, Water) Spike Spiking with This compound (Internal Standard) Sample->Spike Extraction Aqueous Extraction (e.g., with formic acid or EDTA) Spike->Extraction Cleanup Solid Phase Extraction (SPE) or Filtration Extraction->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Quant Quantification using Internal Standard Calibration MS->Quant Report Compliance Report (Comparison with MRLs) Quant->Report Shikimate_Pathway_Inhibition PEP Phosphoenolpyruvate (PEP) EPSPS EPSPS Enzyme PEP->EPSPS E4P Erythrose 4-phosphate Shikimate3P Shikimate-3-phosphate E4P->Shikimate3P Shikimate3P->EPSPS Chorismate Chorismate EPSPS->Chorismate Aromatic_AA Aromatic Amino Acids (Tryptophan, Phenylalanine, Tyrosine) Chorismate->Aromatic_AA Glyphosate Glyphosate Glyphosate->Inhibition

References

Application Notes and Protocols for the LC-MS/MS Detection of N-Acetyl Glyphosate-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sensitive and selective detection of N-Acetyl Glyphosate-d3 using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is commonly used as a stable isotope-labeled internal standard for the accurate quantification of N-acetyl glyphosate (B1671968), a metabolite of the widely used herbicide glyphosate. The following protocols and data are compiled from validated methods to assist in the development and implementation of analytical workflows for monitoring glyphosate and its metabolites in various matrices.

LC-MS/MS Parameters for this compound

Accurate detection of this compound requires optimized mass spectrometry parameters. The following table summarizes the Multiple Reaction Monitoring (MRM) transitions and associated settings for the analysis of this compound and its non-labeled counterpart, N-acetyl glyphosate. These parameters are crucial for setting up a selective and sensitive LC-MS/MS method.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Fragmentor (V) Ionization Mode Reference
This compound 2141521070Negative[1]
12412
N-Acetyl Glyphosate 2101501370Negative[1][2]
1929[2]
12412[1]

Table 1: MRM parameters for this compound and N-Acetyl Glyphosate. The primary quantitative transition is typically the most intense and specific fragment.

Chromatographic Conditions

The separation of the highly polar N-acetyl glyphosate and its deuterated internal standard from matrix interferences is critical for accurate quantification. A common approach involves the use of specialized columns, such as porous graphitic carbon (PGC) columns, which offer unique retention mechanisms for polar analytes.

Parameter Condition Reference
Column Hypercarb (Porous Graphitic Carbon), 100 x 2.1 mm, 5 µm[1][3]
Mobile Phase A Water with 1.2% Formic Acid[1][3]
Mobile Phase B Acetonitrile with 0.5% Formic Acid[1][3]
Gradient 100% A, hold for 1 min, linear gradient to 2% A over 3.5 min, hold for 1.5 min, return to 100% A in 1 min, and re-equilibrate for 3 min.[1][3]
Flow Rate 0.35 mL/min[1][3]
Column Temperature 40 °C[1][3]
Injection Volume 5 µL[1][3]

Table 2: Typical liquid chromatography conditions for the analysis of N-acetyl glyphosate.

Experimental Protocols: Sample Preparation

Sample preparation is a critical step to ensure the accuracy and reliability of the analytical results. The choice of extraction and cleanup procedure depends on the matrix.

Protocol 1: Extraction from Foods of Animal Origin (Adipose Tissue, Liver, Eggs, Milk, Honey)

This protocol is adapted from a method for the determination of glyphosate and its metabolites in various animal products[1][3].

Materials:

  • 50 mL centrifuge tubes

  • Homogenizer or shaker

  • Centrifuge

  • Dichloromethane (for adipose tissue and milk)

  • 1% Formic acid in water

  • SPE cartridges (e.g., mixed-mode cation exchange) for liver and egg samples

  • Ultrafiltration units for liver and egg samples

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Weighing: Weigh 2-5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.

  • Extraction: Add 10 mL of 1% formic acid in water. Vortex or shake for 10 minutes.

  • Matrix-Specific Cleanup:

    • Adipose Tissue/Milk: Add 5 mL of dichloromethane, shake for 1 minute, and centrifuge at 4000 rpm for 15 minutes. Collect the upper aqueous layer.

    • Liver/Eggs: Centrifuge the initial extract at 4000 rpm for 15 minutes. The supernatant can be further purified by solid-phase extraction (SPE) and/or ultrafiltration.

  • Final Preparation: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Extraction from Plant-Based Foods (e.g., Soybeans)

This protocol is based on a method for the analysis of polar pesticides in food matrices[2][4].

Materials:

  • 50 mL centrifuge tubes

  • Homogenizer

  • Centrifuge

  • Extraction Solvent: 50 mM Acetic Acid and 10 mM EDTA in water

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Procedure:

  • Sample Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add the this compound internal standard.

  • Extraction: Add 20 mL of the extraction solvent (50 mM acetic acid and 10 mM EDTA in water). Shake vigorously for 10 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • SPE Cleanup: Load an aliquot of the supernatant onto a pre-conditioned Oasis HLB SPE cartridge. Wash the cartridge to remove interferences and elute the analytes.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in the initial mobile phase. Filter the solution before injection.

Quantitative Data Summary

The following tables provide a summary of validation data from various studies for the analysis of N-acetyl glyphosate, demonstrating the performance of LC-MS/MS methods.

Matrix LOQ (mg/kg) Recovery (%) Precision (RSD %) Reference
Honeybees0.0191 - 1035.5 - 13.6[5]
Corn< 0.01122 - 125 (at 20 and 250 ng/g)-[4]
Olive Oil< 0.0165 (at 250 ng/g)High at 20 and 250 ng/g[4]
Soybeans< 0.01--[4]
Milk0.025 - 0.270 - 120< 20[1]
Eggs0.025 - 0.270 - 120< 20[1]
Liver0.025 - 0.270 - 120< 20[1]

Table 3: Summary of quantitative data for N-acetyl glyphosate analysis in various matrices.

Diagrams and Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the analysis of this compound.

experimental_workflow_animal cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Homogenized Sample (Adipose, Liver, Egg, Milk, Honey) spike Spike with This compound IS sample->spike extract Extract with 1% Formic Acid in Water spike->extract cleanup Matrix-Specific Cleanup (LLE, SPE, or UF) extract->cleanup filter Filter (0.22 µm) cleanup->filter lc_separation LC Separation (Hypercarb Column) filter->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_quant Data Acquisition & Quantification ms_detection->data_quant

Caption: Workflow for this compound analysis in animal-derived matrices.

experimental_workflow_plant cluster_sample_prep_plant Sample Preparation cluster_analysis_plant LC-MS/MS Analysis sample_plant Homogenized Plant Sample (e.g., Soybeans) spike_plant Spike with This compound IS sample_plant->spike_plant extract_plant Extract with Acetic Acid & EDTA Solution spike_plant->extract_plant centrifuge_plant Centrifuge extract_plant->centrifuge_plant spe_cleanup_plant SPE Cleanup (Oasis HLB) centrifuge_plant->spe_cleanup_plant reconstitute_plant Evaporate & Reconstitute spe_cleanup_plant->reconstitute_plant lc_separation_plant LC Separation reconstitute_plant->lc_separation_plant ms_detection_plant MS/MS Detection (MRM Mode) lc_separation_plant->ms_detection_plant data_quant_plant Data Acquisition & Quantification ms_detection_plant->data_quant_plant

Caption: Workflow for this compound analysis in plant-based matrices.

logical_relationship Glyphosate Glyphosate N_Acetyl_Glyphosate N_Acetyl_Glyphosate Glyphosate->N_Acetyl_Glyphosate Metabolism Quantification Quantification N_Acetyl_Glyphosate->Quantification Analyte N_Acetyl_Glyphosate_d3 N_Acetyl_Glyphosate_d3 N_Acetyl_Glyphosate_d3->Quantification Internal Standard

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with N-Acetyl Glyphosate-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Acetyl Glyphosate-d3 as an internal standard to overcome matrix effects in the analysis of glyphosate (B1671968) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact glyphosate analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix. In the context of glyphosate analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects, primarily ion suppression, can lead to decreased sensitivity, poor accuracy, and unreliable quantification.[1] Glyphosate's high polarity makes it particularly susceptible to matrix effects in complex samples such as food, soil, and biological fluids.

Q2: Why use this compound as an internal standard?

A2: An ideal internal standard co-elutes with the analyte of interest and experiences similar matrix effects, thereby providing a reliable reference for quantification. This compound is a stable isotope-labeled analog of N-acetyl-glyphosate, a key metabolite of glyphosate, especially in genetically modified crops.[2] While not a direct structural analog of glyphosate, its similar chemical properties can help compensate for variability during sample preparation and ionization. The mass difference due to deuterium (B1214612) labeling allows for its distinction from the native analyte in the mass spectrometer.

Q3: Can this compound be used to quantify both glyphosate and its primary metabolite, AMPA?

A3: While this compound is structurally more similar to N-acetyl-glyphosate, it can potentially be used for the quantification of glyphosate and AMPA. However, the degree of compensation for matrix effects may vary between the analytes due to differences in their chemical properties and chromatographic retention times. It is crucial to validate the method for each analyte to ensure that the internal standard provides adequate correction.[3] For the most accurate quantification, the use of isotopically labeled analogs for each specific analyte (e.g., 13C2, 15N-glyphosate for glyphosate) is often recommended.[4]

Q4: What are the typical storage and handling conditions for this compound standards?

A4: this compound should be stored at refrigerated temperatures (+4°C) in a tightly sealed container to prevent degradation and contamination.[3] Stock solutions should be prepared in a suitable solvent, such as ultrapure water or a water/methanol mixture, and stored under similar conditions. It is advisable to use polypropylene (B1209903) containers for storage as glyphosate and its analogs can adhere to glass surfaces.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound for glyphosate analysis.

Issue 1: Low or No Signal from this compound Internal Standard

Possible Causes and Solutions:

  • Incorrect MRM Transitions: Verify that the correct precursor and product ion transitions for this compound are entered into the mass spectrometer software.

  • Degradation of the Standard: The standard may have degraded due to improper storage or handling. Prepare a fresh working solution from the stock and re-analyze. Assess the stability of the standard in the sample matrix and autosampler conditions.

  • Adsorption: Glyphosate and its analogs can adsorb to active sites in the LC system (e.g., stainless steel tubing, frits). Passivating the system with an injection of a high-concentration standard or a chelating agent like EDTA can help mitigate this issue.

  • Inefficient Ionization: The ionization efficiency of this compound can be affected by the mobile phase composition and source parameters. Optimize the mobile phase pH and organic content, as well as the electrospray ionization (ESI) source settings (e.g., capillary voltage, gas flow, temperature).

Issue 2: High Variability in the this compound Signal

Possible Causes and Solutions:

  • Inconsistent Sample Preparation: Ensure precise and consistent addition of the internal standard to all samples, standards, and quality controls. Use calibrated pipettes and vortex thoroughly after addition.

  • Matrix Effects: Even with an internal standard, severe matrix effects can lead to signal variability.

    • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.

    • Sample Cleanup: Employ solid-phase extraction (SPE) or other cleanup techniques to remove matrix components prior to LC-MS/MS analysis.

  • Autosampler Issues: Check for air bubbles in the autosampler syringe or sample loop, and ensure the injection volume is consistent.

Issue 3: Poor Compensation for Matrix Effects

Possible Causes and Solutions:

  • Chromatographic Separation: If this compound does not co-elute closely with glyphosate or AMPA, it may not experience the same matrix effects. Adjust the chromatographic method (e.g., gradient, column chemistry) to improve co-elution.

  • Differential Ionization Suppression: The degree of ionization suppression may differ between the analytes and the internal standard. In such cases, this compound may not be the ideal internal standard for all analytes. Consider using a more structurally similar internal standard, such as 13C2, 15N-glyphosate.

  • Matrix-Matched Calibration: If consistent matrix effects are observed, preparing calibration standards in a blank matrix extract that matches the samples can improve accuracy.[3]

Experimental Protocols and Data

Table 1: LC-MS/MS Parameters for Glyphosate, its Metabolites, and this compound
AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
Glyphosate168.063.0150.018
AMPA110.079.063.014
N-Acetyl Glyphosate210.0150.0192.013
This compound 213.0 153.0 195.0 13

Note: Collision energies are starting points and may require optimization for your specific instrument. The MRM transitions for this compound are based on available data and should be confirmed during method development.[5]

Diagram 1: General Workflow for Glyphosate Analysis with Internal Standard

Glyphosate Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Homogenization Homogenization Sample->Homogenization IS_Spike Spike with This compound Homogenization->IS_Spike Extraction Extraction Cleanup Cleanup Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation IS_Spike->Extraction MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for glyphosate analysis using an internal standard.

Table 2: Example Recovery and Matrix Effect Data for N-Acetyl Glyphosate in Various Matrices
MatrixSpiking Level (ng/g)Recovery (%)Matrix Effect (%)
Corn20HighNot Reported
Corn250HighNot Reported
Olive Oil250LowNot Reported
Tea20HighNot Reported
AvocadoNot SpecifiedLowNot Reported
CarrotNot SpecifiedLowNot Reported
EggNot SpecifiedLowNot Reported

Data is for the analyte N-acetyl glyphosate and not the deuterated internal standard. This table illustrates the variability of recovery in different matrices, highlighting the need for an effective internal standard.[3]

Diagram 2: Troubleshooting Logic for Variable Internal Standard Signal

Troubleshooting IS Variability Start High IS Signal Variability Check_Prep Review Sample Preparation SOP Start->Check_Prep Check_Autosampler Inspect Autosampler (Bubbles, Leaks) Start->Check_Autosampler Analyze_Blanks Analyze Solvent Blanks and Matrix Blanks Start->Analyze_Blanks Dilution_Test Perform Serial Dilution of a High-Signal Sample Analyze_Blanks->Dilution_Test Matrix Effect Suspected Cleanup_Optimization Optimize Sample Cleanup Method Dilution_Test->Cleanup_Optimization Signal Improves with Dilution Re-evaluate_IS Re-evaluate Internal Standard Choice Dilution_Test->Re-evaluate_IS Signal Variability Persists Method_Validated Method Validated Cleanup_Optimization->Method_Validated

Caption: A logical workflow for troubleshooting high variability in the internal standard signal.

References

Technical Support Center: Optimizing N-Acetyl Glyphosate-d3 Recovery in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low recovery of N-Acetyl Glyphosate-d3 during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes for low recovery of this compound?

Low recovery of this compound, a deuterated internal standard, can stem from several factors primarily related to its unique physicochemical properties and interactions with the sample matrix. Key causes include:

  • Chelation with Metal Ions: N-Acetyl Glyphosate (B1671968), similar to its parent compound glyphosate, contains a phosphonic acid moiety and a carboxylic acid moiety. These groups can chelate with polyvalent metal cations (e.g., Ca²⁺, Mg²⁺, Fe³⁺) present in complex matrices like soil, food, and biological fluids. This binding can reduce its solubility in the extraction solvent and lead to significant losses.

  • Matrix Effects in LC-MS/MS: Co-extracted matrix components can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression and a lower-than-expected signal.

  • Suboptimal Extraction Conditions: The choice of extraction solvent, pH, and temperature can significantly impact the recovery. N-Acetyl Glyphosate is a polar compound, and its extraction efficiency is highly dependent on the polarity of the solvent and the pH of the sample.

  • Instability of Deuterium (B1214612) Label: While generally stable, deuterium labels can be susceptible to exchange with protons from the solvent, especially under harsh acidic or basic conditions, or at elevated temperatures. This can lead to a loss of the deuterated signal and an increase in the signal of the unlabeled analyte.

  • Inadequate Sample Cleanup: Complex matrices often require a cleanup step after extraction to remove interfering substances. Inefficient cleanup can lead to matrix effects and low recovery.

Q2: How does the sample matrix affect the recovery of this compound?

The composition of the sample matrix plays a crucial role in the recovery of this compound. Matrices rich in metal ions, such as milk (high in calcium) and certain soils, can lead to low recovery due to chelation.[1] Food matrices with high protein or fat content can also present challenges, requiring specific cleanup steps to avoid interference. For example, low recovery of N-acetyl glyphosate has been observed in olive oil.[2]

Q3: Can the storage and handling of this compound standards affect recovery?

Yes, improper storage and handling can lead to degradation and affect recovery. Deuterated standards should be stored at recommended low temperatures (typically -20°C or colder) and protected from light.[3] It is also crucial to use aprotic solvents for reconstitution to prevent deuterium-hydrogen exchange.[3]

Troubleshooting Guides

Issue 1: Low Recovery of this compound in the Initial Extraction Step

Potential Cause: Chelation with metal ions present in the matrix.

Troubleshooting Steps:

  • Introduce a Chelating Agent: The addition of Ethylenediaminetetraacetic acid (EDTA) to the extraction solvent is a highly effective strategy to improve the recovery of glyphosate and its metabolites.[1][4] EDTA complexes with metal cations, preventing them from binding to this compound and keeping it available for extraction.

  • Optimize Extraction Solvent: N-Acetyl Glyphosate is a polar compound. The Quick Polar Pesticides (QuPPe) method, which utilizes an acidified methanol (B129727)/water mixture, is a commonly used and effective extraction procedure.[1][4]

  • Adjust Sample pH: The pH of the extraction solvent can influence the charge state of this compound and its interaction with the matrix. Experimenting with the pH of the extraction buffer may improve recovery, although the addition of EDTA is often more impactful.

Issue 2: Inconsistent or Low Signal of this compound in LC-MS/MS Analysis

Potential Cause: Matrix effects (ion suppression) or instability of the deuterated label.

Troubleshooting Steps:

  • Improve Sample Cleanup: For complex matrices, a cleanup step after extraction is often necessary. Dispersive solid-phase extraction (dSPE) with C18 sorbent can be used to remove fats and lipids.[4] For high-protein matrices, protein precipitation with acetonitrile (B52724) is a common approach.[4]

  • Evaluate Isotopic Stability: To check for deuterium exchange, prepare a sample in a non-deuterated solvent and another in a deuterated solvent (e.g., D₂O). Analyze both by LC-MS/MS. A significant decrease in the this compound signal and an increase in the unlabeled N-Acetyl Glyphosate signal in the protic solvent would indicate isotopic exchange. If exchange is suspected, avoid harsh pH conditions and high temperatures during sample preparation.

  • Optimize Chromatographic Conditions: While deuterated standards are designed to co-elute with the analyte, slight chromatographic shifts can occur.[3] Optimizing the mobile phase composition and gradient can help ensure co-elution and minimize differential matrix effects.

Data Presentation

Table 1: Effect of EDTA on the Recovery of N-Acetyl Glyphosate in Various Food Matrices

Food MatrixRecovery without EDTA (%)Recovery with EDTA (%)
Wheat28>70
Sesame<70>70
Liver>70Slightly lower, but >70
Lentils>70Slightly lower, but >70

Data synthesized from a study on the impact of EDTA on QuPPe recovery rates.[1]

Table 2: Recovery of N-acetyl glyphosate in different food commodities using an aqueous extraction method.

CommoditySpiking Level (ng/g)Average Recovery (%)
Corn20122
Corn250123
Olive Oil25065
Honey2095
Milk50105
Fish5098

Data from a single lab validation report by the FDA.[2]

Experimental Protocols

Protocol 1: Modified QuPPe Extraction for this compound in Complex Matrices

This protocol is adapted from the Quick Polar Pesticides (QuPPe) method with the inclusion of EDTA to improve recovery.[1][4]

Materials:

  • Homogenized sample (10 g)

  • Deionized water

  • Methanol containing 1% formic acid

  • 10% EDTA solution (w/v) in water

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add an appropriate volume of the this compound internal standard solution.

  • Add 10 mL of deionized water.

  • Add 1 mL of 10% EDTA solution.

  • Add 10 mL of methanol containing 1% formic acid.

  • Shake vigorously for 5 minutes.

  • Centrifuge at 5000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation sample 1. Homogenized Sample add_is 2. Add N-Acetyl Glyphosate-d3 IS sample->add_is add_water 3. Add Water add_is->add_water add_edta 4. Add EDTA Solution add_water->add_edta add_solvent 5. Add Acidified Methanol add_edta->add_solvent extract 6. Vortex/Shake add_solvent->extract centrifuge 7. Centrifuge extract->centrifuge cleanup 8. SPE Cleanup (Optional) centrifuge->cleanup filter 9. Filter cleanup->filter analysis 10. LC-MS/MS Analysis filter->analysis

Caption: Modified QuPPe workflow for this compound analysis.

troubleshooting_workflow start Low Recovery of This compound check_extraction Check Extraction Protocol start->check_extraction check_cleanup Evaluate Sample Cleanup check_extraction->check_cleanup Extraction OK add_edta Add EDTA to Extraction Solvent check_extraction->add_edta Chelation suspected optimize_solvent Optimize Extraction Solvent/pH check_extraction->optimize_solvent Suboptimal extraction check_stability Investigate IS Stability check_cleanup->check_stability Cleanup OK improve_spe Improve SPE/Cleanup Method check_cleanup->improve_spe Interference observed check_matrix_effects Assess Matrix Effects check_cleanup->check_matrix_effects Cleanup seems effective check_hd_exchange Test for H/D Exchange check_stability->check_hd_exchange Label instability suspected optimize_storage Optimize IS Storage/Handling check_stability->optimize_storage Degradation suspected

Caption: Troubleshooting decision tree for low this compound recovery.

References

Technical Support Center: Troubleshooting Ion Suppression in Glyphosate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges associated with ion suppression in glyphosate (B1671968) analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in glyphosate analysis?

A: Ion suppression is a phenomenon typically observed in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, such as glyphosate, is reduced by the presence of co-eluting matrix components. This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and potentially false-negative results. Given glyphosate's polar nature and its analysis in complex matrices like food, soil, and water, it is particularly susceptible to ion suppression.

Q2: What are the primary causes of ion suppression when analyzing glyphosate?

A: The main causes of ion suppression in glyphosate analysis include:

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, sugars, proteins, and other organic molecules) can compete with glyphosate for ionization in the MS source.[1][2] This is a significant issue in complex food matrices like cereals, where ion suppression can be greater than 90% for low glyphosate concentrations.[1][3]

  • Metal Chelation: Glyphosate is a strong chelating agent and can form complexes with metal ions present in the sample or from the LC system's stainless steel components.[4][5][6] This can lead to poor peak shape, reduced signal intensity, and even complete signal loss.[4]

  • High Buffer Concentrations: In ion chromatography, high concentrations of buffer salts in the mobile phase can reduce ionization efficiency in the MS source.[7]

Q3: How can I detect if ion suppression is affecting my glyphosate analysis?

A: The presence of ion suppression can be evaluated using a post-extraction spike. This involves comparing the signal response of an analyte in a clean solvent to the response of the same analyte spiked into a blank sample matrix that has already gone through the extraction process. A significantly lower signal in the matrix sample indicates ion suppression.

Q4: What are the most effective strategies to mitigate ion suppression?

A: Several strategies can be employed to reduce or eliminate ion suppression:

  • Sample Preparation: Thorough sample cleanup is crucial. Techniques like Solid Phase Extraction (SPE) and the QuPPe (Quick Polar Pesticides) method are commonly used to remove interfering matrix components.[8][9]

  • Use of Internal Standards: Isotope-labeled internal standards (e.g., 13C2-glyphosate) can be used to compensate for matrix effects, although it's important to note that in some cases, the internal standard may experience different levels of suppression than the native analyte.[1]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.[1]

  • Chromatographic Separation: Optimizing the chromatographic method to separate glyphosate from interfering compounds is essential. The use of specialized columns like mixed-mode, ion-exchange, or porous graphitic carbon columns can improve separation.[10]

  • Metal-Free Systems: Using metal-free or PEEK-lined columns and tubing can prevent the chelation of glyphosate with metal ions from the LC system.[4]

  • Addition of Chelating Agents: Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the sample or mobile phase can bind to metal ions, preventing them from interacting with glyphosate.[4][5]

Troubleshooting Guides

Issue 1: Poor or No Glyphosate Peak

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Severe Ion Suppression Perform a post-extraction spike experiment to confirm suppression. If confirmed, improve sample cleanup (see Issue 2), dilute the sample, or optimize chromatography.
Metal Chelation Use a metal-free LC system or passivate the system by flushing with an EDTA solution.[4] Add EDTA to your sample preparation workflow.[5]
Incorrect Mobile Phase pH Ensure the mobile phase pH is appropriate for glyphosate's ionization state. A higher pH is often used with anion-exchange columns.[8]
Column Contamination/Deterioration Flush the column with a strong solvent. If peak shape does not improve, the column may need to be replaced.[11]
Issue 2: Inconsistent Results and Poor Reproducibility

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Variable Matrix Effects Matrix effects can vary between samples, even within the same batch. The use of an appropriate isotope-labeled internal standard is highly recommended to correct for this variability.
Inadequate Sample Homogenization Ensure the initial sample is thoroughly homogenized before extraction to obtain a representative aliquot.
Inconsistent Sample Cleanup Ensure the sample cleanup procedure (e.g., SPE) is consistent for all samples. Pay close attention to conditioning, loading, washing, and elution steps.
LC System Instability Check for leaks, ensure the pump is delivering a stable flow rate, and that the column temperature is consistent.
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Peak Tailing This can be caused by secondary interactions with the stationary phase or metal chelation.[12][13] Consider using a metal-free column or adding EDTA. Ensure the mobile phase pH is optimal.
Peak Fronting Often a result of column overload. Try injecting a smaller volume or diluting the sample.[13]
Split Peaks This can indicate a problem with the column inlet (e.g., a void) or an issue with the sample solvent being too different from the mobile phase.[11]

Quantitative Data

The following tables summarize quantitative data on ion suppression and recovery from various studies. It is important to note that the results are highly dependent on the specific matrix, analytical method, and instrumentation used.

Table 1: Ion Suppression in Different Matrices

Matrix Analyte Ion Suppression (%) Analytical Method Reference
Wheat & RyeGlyphosate>90% (at <1 mg/kg)LC-ESI-MS[1][3]
Human UrineGlyphosate14.4%LC-MS/MS[14]
WaterGlyphosate-9% to +9% (enhancement)LC-MS/MS
Brown RiceGlyphosate20%HPLC-ICP-MS/MS[15]
White RiceGlyphosate4%HPLC-ICP-MS/MS[15]

Table 2: Recovery of Glyphosate and AMPA with SPE Cleanup in Water Samples

Analyte Recovery (%) Reference
Glyphosate67.1 - 104.0[16][17]
AMPA82.5 - 116.2[16][17]
Glyphosate90 - 105[18][19]

Experimental Protocols

Protocol 1: QuPPe Sample Extraction for Plant-Based Foods

This protocol is a general guideline based on the QuPPe method.

  • Homogenization: Homogenize the sample (e.g., in a high-speed blender).

  • Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard: Add an appropriate volume of the isotope-labeled internal standard solution.

  • Extraction Solvent: Add 10 mL of a methanol (B129727)/water mixture (acidified with formic acid). For matrices known to have high metal content like cereals, add EDTA to the extraction solvent.[9][16]

  • Shaking: Shake the tube vigorously for a specified time (e.g., 5 minutes).

  • Centrifugation: Centrifuge the sample (e.g., at 5000 rpm for 10 minutes).

  • Filtration: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: SPE Cleanup for Water Samples

This is a general protocol for solid-phase extraction of glyphosate from water.

  • Cartridge Conditioning: Condition a strong anion-exchange (SAX) SPE cartridge with methanol followed by deionized water.

  • Sample Loading: Load the water sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with deionized water to remove unretained impurities.

  • Elution: Elute glyphosate and its metabolites with an appropriate solvent, such as a hydrochloric acid solution.[16]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_diagnosis Initial Diagnosis cluster_solutions Mitigation Strategies PoorPeak Poor or No Peak CheckSuppression Post-Extraction Spike PoorPeak->CheckSuppression MetalFree Use Metal-Free System / Add EDTA PoorPeak->MetalFree InconsistentResults Inconsistent Results CheckSystem Check LC System Suitability InconsistentResults->CheckSystem UseIS Use Internal Standard InconsistentResults->UseIS BadPeakShape Poor Peak Shape BadPeakShape->CheckSystem BadPeakShape->MetalFree ImproveCleanup Improve Sample Cleanup (SPE, QuPPe) CheckSuppression->ImproveCleanup Suppression Confirmed DiluteSample Dilute Sample CheckSuppression->DiluteSample Suppression Confirmed OptimizeChroma Optimize Chromatography (Column, Mobile Phase) CheckSystem->OptimizeChroma FinalAnalysis Re-analyze Sample ImproveCleanup->FinalAnalysis DiluteSample->FinalAnalysis UseIS->FinalAnalysis OptimizeChroma->FinalAnalysis MetalFree->FinalAnalysis

Caption: Troubleshooting workflow for ion suppression in glyphosate analysis.

SamplePrepWorkflow Start Sample Collection Homogenize Homogenization Start->Homogenize Weigh Weigh Sample Homogenize->Weigh AddIS Add Internal Standard Weigh->AddIS Extract Add Extraction Solvent (e.g., acidified Methanol/Water +/- EDTA) AddIS->Extract Shake Shake/Vortex Extract->Shake Centrifuge Centrifuge Shake->Centrifuge Cleanup Sample Cleanup Centrifuge->Cleanup SPE Solid Phase Extraction (SPE) Cleanup->SPE Complex Matrix QuPPe QuPPe Cleanup->QuPPe Polar Pesticides Dilution Direct Dilution Cleanup->Dilution Simpler Matrix Analyze LC-MS/MS Analysis SPE->Analyze QuPPe->Analyze Dilution->Analyze

Caption: General experimental workflow for glyphosate sample preparation.

References

Technical Support Center: Optimizing LC Gradient for N-Acetyl Glyphosate-d3 Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the liquid chromatography (LC) gradient for the separation of N-Acetyl Glyphosate-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the separation of this compound.

Issue Potential Cause Recommended Solution
Poor or No Retention This compound is a highly polar compound and exhibits minimal retention on traditional reversed-phase columns (e.g., C18).[1][2][3]- Column Selection: Employ a column specifically designed for polar analytes. Options include: - Mixed-Mode Ion-Exchange/HILIC Columns: These offer balanced retention for polar compounds.[1][4] - Porous Graphitic Carbon (PGC) Columns (e.g., Hypercarb): PGC columns provide good retention for polar analytes.[5][6][7] - Anion Exchange Columns: These can strongly retain this compound, but may require high salt concentrations for elution, which can be detrimental to MS detection.[1][2] - Mobile Phase Modification: Ensure the mobile phase is optimized for polar compound retention. The use of ion-pairing reagents may be necessary for reversed-phase chromatography.[8]
Peak Tailing or Fronting Interaction with metal ions in the LC system (e.g., stainless steel tubing, frits) can cause poor peak shape.[1][2][9]- System Passivation: Passivate the LC system to minimize metal interactions. This can be done by injecting a passivation solution, such as one containing EDTA or phosphoric acid.[1][2] - Inert LC System: If possible, use a bio-inert or metal-free LC system.
Inconsistent Retention Times - Column Conditioning: Insufficient column equilibration can lead to shifting retention times. - Mobile Phase Instability: Changes in mobile phase composition or pH can affect retention. - Matrix Effects: Complex sample matrices can impact column performance over time.[4]- Thorough Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. - Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure proper mixing. - Sample Cleanup: Implement a robust sample preparation method, such as solid-phase extraction (SPE), to remove matrix interferences.[5][7][9]
Low MS Signal/Sensitivity - Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer.[4] - Inappropriate Mobile Phase: High concentrations of non-volatile salts in the mobile phase can reduce MS sensitivity.[1][2]- Improve Sample Cleanup: Enhance the sample preparation procedure to remove interfering compounds. - Optimize Mobile Phase: Use volatile mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265).[6][7][9] - Derivatization: While not always necessary for N-Acetyl Glyphosate (B1671968), derivatization with reagents like FMOC-Cl can improve chromatographic retention and ionization efficiency for glyphosate and its metabolites, though it adds complexity to the workflow.[9][10]
No Peak Detected - Incorrect Column: The selected column may not be retaining the analyte. - Analyte Adsorption: The analyte may be adsorbing to active sites in the LC system.[1][2] - MS Source Conditions: The mass spectrometer source parameters may not be optimized for this compound.- Verify Column Choice: Confirm that the column is suitable for polar anionic compounds. - System Passivation: Passivate the LC system (see "Peak Tailing or Fronting"). - Optimize MS Parameters: Tune the mass spectrometer for the specific m/z transition of this compound.

Frequently Asked Questions (FAQs)

Q1: Which LC column is best for this compound separation?

A1: Due to its high polarity, standard C18 columns are generally not suitable.[3] The most successful separations are typically achieved with:

  • Porous Graphitic Carbon (PGC) Columns (e.g., Hypercarb): These are often recommended for their ability to retain highly polar compounds.[5][6][7]

  • Mixed-Mode Columns: Columns that combine hydrophilic interaction liquid chromatography (HILIC) and ion-exchange mechanisms provide balanced retention.[1][4]

  • Anionic Polar Pesticide Columns: Specifically designed for this class of compounds, these columns can offer excellent performance.[9]

Q2: What is a typical mobile phase composition for this compound analysis?

A2: A common approach involves a gradient elution with:

  • Aqueous Mobile Phase (A): Water with an acidic modifier to improve peak shape and ionization. Formic acid is frequently used at concentrations ranging from 0.1% to 1.2%.[6][7][11] Ammonium formate can also be used as a buffer.[9]

  • Organic Mobile Phase (B): Acetonitrile is the most common organic solvent, often with the same acidic modifier as the aqueous phase.[6][7][9]

Q3: Is derivatization necessary for this compound analysis?

A3: While derivatization with agents like 9-fluorenylmethyl chloroformate (FMOC-Cl) is a common strategy for glyphosate and its primary metabolite AMPA to improve their retention on reversed-phase columns, it is generally not required for N-Acetyl Glyphosate, especially when using suitable columns like PGC or mixed-mode phases.[9][10] Direct analysis without derivatization is often preferred to simplify the workflow.[7][12] However, N-acetyl metabolites of glyphosate cannot be derivatized using FMOC.[9]

Q4: My LC system seems to have issues with peak shape for polar analytes. What can I do?

A4: Poor peak shape for polar and acidic analytes like this compound is often due to interactions with metal surfaces in the LC system.[1][2] To mitigate this, you should:

  • Passivate the System: Regularly flush the system with a chelating agent like EDTA or an acid like phosphoric acid to remove metal ions.[1]

  • Use an Inert System: If available, a bio-inert or PEEK-lined LC system will minimize these interactions.

Q5: What are some key considerations for sample preparation?

A5: A robust sample preparation protocol is crucial to minimize matrix effects and ensure accurate quantification.

  • Extraction: Aqueous extraction is common, often with the addition of a chelating agent like EDTA and an acid such as acetic acid or formic acid to improve analyte stability and extraction efficiency.[8][9]

  • Cleanup: Solid-Phase Extraction (SPE) is frequently used to remove interfering matrix components. Mixed-mode SPE cartridges (e.g., combining anion exchange and reversed-phase properties) can be very effective.[5][7]

Experimental Protocols & Workflows

Below are representative experimental conditions and a general workflow for the analysis of this compound.

Table of Representative LC Parameters
ParameterMethod 1: Porous Graphitic CarbonMethod 2: Mixed-Mode/Anionic
Column Hypercarb (or similar PGC)[6][7]Waters Torus DEA or similar[9]
Mobile Phase A Water with 1.2% Formic Acid[7]50 mM Ammonium Formate + 0.9% Formic Acid[9]
Mobile Phase B Acetonitrile with 0.5% Formic Acid[7]Acetonitrile + 0.9% Formic Acid[9]
Flow Rate 0.5 mL/min0.5 mL/min[9]
Injection Volume 10 µL10 µL[9]
Column Temperature 50 °C50 °C[9]
Gradient Profile A typical gradient would start at a high aqueous percentage, ramp to a high organic percentage to elute the analyte, and then return to initial conditions for re-equilibration.A typical gradient would start at a high aqueous percentage, ramp to a high organic percentage to elute the analyte, and then return to initial conditions for re-equilibration.
General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound from sample collection to data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Aqueous Extraction (with EDTA/Acid) Sample->Extraction Homogenize Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Purify LC_Separation LC Separation (PGC or Mixed-Mode Column) Cleanup->LC_Separation Inject MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Elute & Ionize Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Acquire Data Report Reporting Data_Analysis->Report Generate Results

Figure 1. General experimental workflow for this compound analysis.
Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting common issues during method development and execution.

Troubleshooting Start Start Analysis CheckPeak Peak Shape & Retention Acceptable? Start->CheckPeak CheckSignal Signal Intensity Sufficient? CheckPeak->CheckSignal Yes PoorPeak Poor Peak Shape/ No Retention CheckPeak->PoorPeak No End Method Optimized CheckSignal->End Yes LowSignal Low Signal Intensity CheckSignal->LowSignal No SelectColumn Use PGC, Mixed-Mode, or Anionic Polar Column PoorPeak->SelectColumn Passivate Passivate LC System (EDTA or Phosphoric Acid) PoorPeak->Passivate SelectColumn->CheckPeak Passivate->CheckPeak OptimizeMS Optimize MS Source Parameters LowSignal->OptimizeMS ImproveCleanup Enhance Sample Cleanup (e.g., SPE) LowSignal->ImproveCleanup CheckMobilePhase Use Volatile Mobile Phase Additives LowSignal->CheckMobilePhase OptimizeMS->CheckSignal ImproveCleanup->CheckSignal CheckMobilePhase->CheckSignal

Figure 2. Troubleshooting logic for LC separation of this compound.

References

Technical Support Center: N-Acetyl Glyphosate-d3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of N-Acetyl Glyphosate-d3, with a specific focus on the impact of Ethylenediaminetetraacetic acid (EDTA).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of EDTA in the analysis of this compound and related compounds?

A1: EDTA is a chelating agent.[1][2][3] Its primary role is to bind with metal cations (e.g., Ca²⁺, Fe³⁺, Mg²⁺) that may be present in the sample matrix or analytical system.[4][5][6] These metal ions can form complexes with polar anionic analytes like glyphosate (B1671968) and its metabolites, leading to several analytical challenges. By chelating these metals, EDTA helps to:

  • Improve Analyte Recovery: Prevents the loss of analytes that can occur when they bind to metal ions in the sample matrix.[4][5][6]

  • Enhance Chromatographic Peak Shape and Reproducibility: Minimizes interactions between the analytes and metallic surfaces within the LC system (e.g., stainless steel tubing, frits), which can cause peak tailing, shifting retention times, and poor reproducibility.[7][8][9]

  • Reduce Ion Suppression: Mitigates the negative impact of metal ions on the ionization efficiency of the analytes in the mass spectrometer source.

Q2: Is the use of EDTA always necessary for this compound analysis?

A2: Not always, but it is highly recommended, especially when dealing with complex matrices or experiencing issues with recovery and reproducibility. In matrices with low metal content, such as carrots or cucumbers, the impact of EDTA may be less significant.[5] However, for matrices known to have higher concentrations of metal cations (e.g., milk, liver, sesame, wheat), the addition of EDTA can dramatically improve results.[4][5] It is also beneficial for passivating the LC system to prevent analyte adsorption.

Q3: How does EDTA specifically affect N-Acetyl Glyphosate (NAGly) analysis compared to glyphosate and AMPA?

A3: The effect of EDTA is generally less pronounced for N-Acetyl Glyphosate (NAGly) compared to glyphosate and its primary metabolite, aminomethylphosphonic acid (AMPA).[5] This is because NAGly has a weaker tendency to form metal chelates.[5] However, in certain matrices like sesame and wheat, where NAGly recovery can be low, the addition of EDTA has been shown to markedly increase recovery rates.[5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low Analyte Recovery Chelation with Metal Ions: this compound and related compounds can chelate with metal cations present in the sample matrix, leading to losses during sample preparation.[4][5][6]Incorporate EDTA in Sample Preparation: Add an EDTA solution to your extraction solvent. A common starting point is 1 mL of a 10% EDTA solution per sample.[5] This will chelate the metal ions, preventing them from binding to the analyte.
Adsorption to LC System: The analytes can adsorb to active metal sites on stainless steel components of the LC system.[9]System Passivation: Periodically flush the LC system with an EDTA solution to passivate the metal surfaces. A simple method involves injecting a full loop of a passivation solution and diverting the flow to waste. Using a bio-inert or PEEK-lined LC system can also minimize these interactions.[9]
Poor Peak Shape (Tailing, Broadening) Secondary Interactions: Analyte interaction with metal ions on the analytical column or within the LC flow path can lead to poor peak shapes.[7]Optimize Mobile Phase: While not a direct use of EDTA, ensuring the mobile phase pH is appropriate can help maintain the desired ionic state of the analyte and minimize unwanted interactions.
System Contamination: Buildup of metal ions in the system over time.System Cleaning and Passivation: Regularly clean the system and passivate with EDTA as described above.
Shifting Retention Times Inconsistent Chelation: Variable levels of metal ions in different sample extracts can lead to inconsistent interactions and, consequently, shifts in retention time.[7][8]Consistent Use of EDTA: Ensure EDTA is added consistently to all samples, standards, and blanks to maintain a uniform chemical environment.[7][8]
Signal Suppression in MS High Concentrations of EDTA: While beneficial, excessive concentrations of EDTA (e.g., ≥5%) can cause ion suppression in the mass spectrometer, leading to reduced signal intensity.[7][8]Optimize EDTA Concentration: If ion suppression is suspected, reduce the concentration of EDTA in your sample preparation. A concentration of 1% has been shown to be effective without causing significant suppression.[7][8]
Matrix Effects: Co-eluting matrix components can interfere with the ionization of the analyte.Improve Sample Cleanup: While EDTA helps with metal ions, other matrix components may require additional cleanup steps, such as solid-phase extraction (SPE).[10]
Hard Water Samples: The presence of ions in hard water can suppress the analyte signal.Add EDTA to Hard Water Samples: The addition of EDTA to hard water samples has been shown to significantly increase the response of both glyphosate and AMPA by reducing ionization suppression.

Quantitative Data Summary

The following tables summarize the impact of EDTA on the recovery of N-Acetyl Glyphosate and related compounds in various matrices.

Table 1: Absolute Recovery Rates of N-Acetyl Glyphosate (NAGly) With and Without EDTA in Different Matrices

MatrixRecovery without EDTA (%)Recovery with EDTA (%)
Wheat28>70
Sesame<70Markedly Increased
Liver~10% lower with EDTAStill within acceptable range
Lentils~10% lower with EDTAStill within acceptable range
Carrot9791

Data synthesized from a study by Schaefer et al. (2025).[5]

Table 2: Impact of EDTA on the Recovery of Glyphosate and AMPA in Milk

AnalyteRecovery without EDTA (%)Recovery with EDTA (%)
Glyphosate2993
AMPA1893

Data from a study by Schaefer et al. (2025).[4][6]

Table 3: Effect of EDTA on Analyte Response Factors in Hard Water

AnalyteChange in Response Factor with EDTA
Glyphosate+25%
AMPA+32%

Data from a study on LC-MS/MS analysis in hard waters.

Experimental Protocols

Protocol 1: Sample Preparation using the QuPPe Method with EDTA

This protocol is adapted from the "Quick Polar Pesticides" (QuPPe) method and is suitable for various food matrices.

  • Homogenization: Homogenize 10 g of the sample.

  • Extraction:

    • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 10 mL of methanol.

    • Add 1 mL of a 10% (w/v) EDTA disodium (B8443419) salt solution in water.

    • Add internal standards.

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at ≥ 3000 g for 5 minutes.

  • Filtration and Dilution:

    • Take an aliquot of the supernatant.

    • Filter through a 0.22 µm syringe filter.

    • Dilute the filtered extract with a suitable solvent (e.g., methanol/water) to bring the analyte concentration within the calibration range.

  • Analysis: The sample is ready for injection into the LC-MS/MS system.

Protocol 2: LC System Passivation

This protocol is designed to minimize analyte adsorption to metallic components in the LC system.

  • Prepare Passivation Solution: Prepare a solution of EDTA in water. The concentration can vary, but a solution used for sample preparation can be effective.

  • Divert Flow: Disconnect the column and divert the flow from the injector directly to waste to avoid contaminating the mass spectrometer.

  • Injection: Make several full-loop injections of the EDTA passivation solution.

  • Flush System: Flush the system thoroughly with the initial mobile phase conditions before reconnecting the column.

  • Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved before running samples.

Visualizations

cluster_0 Without EDTA cluster_1 With EDTA Analyte This compound Complex Analyte-Metal Complex Analyte->Complex Chelation Metal Metal Cations (Ca²⁺, Fe³⁺) Metal->Complex LowRecovery Low Recovery & Poor Chromatography Complex->LowRecovery Leads to Analyte_EDTA This compound HighRecovery Improved Recovery & Good Chromatography Analyte_EDTA->HighRecovery Remains Free Metal_EDTA Metal Cations (Ca²⁺, Fe³⁺) EDTA_Complex EDTA-Metal Complex Metal_EDTA->EDTA_Complex Stronger Chelation EDTA EDTA EDTA->EDTA_Complex

Caption: Mechanism of EDTA action in this compound analysis.

start Start: Sample Homogenization extraction Extraction: Add Sample, Methanol, EDTA Solution, & IS start->extraction shake Shake Vigorously (1 min) extraction->shake centrifuge Centrifuge (≥3000 g, 5 min) shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.22 µm Syringe Filter) supernatant->filter dilute Dilute Extract filter->dilute analysis LC-MS/MS Analysis dilute->analysis

Caption: Experimental workflow for sample preparation with EDTA.

References

minimizing N-Acetyl Glyphosate-d3 degradation during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize the degradation of N-Acetyl Glyphosate-d3 during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analyses?

This compound is the deuterated, stable isotope-labeled form of N-Acetyl Glyphosate (B1671968). N-Acetyl Glyphosate is a primary metabolite of glyphosate in genetically modified, glyphosate-tolerant crops.[1][2][3] The deuterated form (d3) is used as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to improve the accuracy and precision of glyphosate and metabolite quantification. It helps to correct for variations in sample preparation and matrix effects that can lead to analyte loss or signal suppression/enhancement.[4][5][6]

Q2: What are the primary factors that can lead to the degradation of this compound during sample preparation?

While specific degradation studies on this compound are not extensively documented, the stability of the parent compound, glyphosate, and its primary metabolite, AMPA, are well-studied. Factors affecting their stability are likely to impact this compound as well. These include:

  • pH: Extreme pH conditions should be avoided. Derivatization reactions for glyphosate and related compounds are often performed under alkaline conditions (pH 9-11) to enhance the reactivity of the amino group.[1][7] However, prolonged exposure to harsh pH levels could potentially lead to degradation.

  • Temperature: Elevated temperatures, especially during extraction and derivatization steps, can potentially degrade the analyte.[8] It is crucial to optimize incubation times and temperatures. For instance, one derivatization method was optimized at 120°C for 30 minutes.[8]

  • Microbial Activity: In biological and environmental samples, microbial metabolism can degrade glyphosate to aminomethylphosphonic acid (AMPA).[4] While N-acetylation can block this specific pathway, microbial activity in unpreserved samples could still be a concern.

  • Matrix Effects: Complex sample matrices can contain components that interfere with the analysis and may contribute to analyte degradation.[9][10] Proper sample cleanup is essential to minimize these effects.

Q3: What are the recommended storage conditions for samples containing this compound?

Based on stability studies of glyphosate and its metabolites, samples should be stored at low temperatures to minimize degradation.[8][11] For short-term storage (up to 24 hours), 4°C is often acceptable.[11] For longer-term storage, freezing at -20°C or -80°C is recommended.[7][11] One study confirmed the stability of similar compounds for up to 6 months at -80°C.[11] It is also advisable to minimize freeze-thaw cycles.[11]

Q4: Is derivatization necessary for the analysis of this compound?

Derivatization is a common strategy in the analysis of glyphosate and its metabolites to improve chromatographic separation and detection sensitivity, especially for gas chromatography (GC) and reversed-phase liquid chromatography (LC).[1] Common derivatizing agents include 9-fluorenylmethyl chloroformate (FMOC-Cl).[1][12] However, N-acetylated metabolites may not be amenable to derivatization with agents like FMOC-Cl that target the secondary amine group.[13]

Direct analysis without derivatization is possible using techniques like hydrophilic interaction liquid chromatography (HILIC) or ion-exchange chromatography coupled with mass spectrometry.[1][5]

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete Extraction Optimize the extraction solvent and technique. Water-based extractions are common for these polar compounds.[3][13] Consider using techniques like solid-phase extraction (SPE) with an appropriate sorbent (e.g., anion exchange) to improve extraction efficiency.[3][11]
Degradation During Sample Prep Minimize exposure to high temperatures and extreme pH. Keep samples on ice or at reduced temperatures during processing. If derivatization is used, carefully optimize the reaction time and temperature.
Matrix Effects Matrix components can suppress the analyte signal, leading to apparent low recovery. Enhance sample cleanup using SPE. Diluting the sample extract can also mitigate matrix effects.[10]
Adsorption to Vials/Tubing Glyphosate and its metabolites can be prone to adsorption on glass and metal surfaces. Using polypropylene (B1209903) vials and PEEK tubing in the analytical system can help minimize this issue.
Issue 2: High Variability in Replicate Samples

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Sample Homogenization Ensure solid or semi-solid samples are thoroughly homogenized before taking an aliquot for extraction.
Inconsistent Derivatization If using a derivatization step, ensure precise addition of reagents and consistent reaction conditions (temperature and time) for all samples.[8]
Variable Matrix Effects Inconsistent matrix composition between samples can lead to variable signal suppression or enhancement.[9] Improve the sample cleanup procedure to remove interfering matrix components.
Injection System Carryover Glyphosate and its metabolites can exhibit carryover in the injection system.[5] A rigorous needle wash with a suitable solvent is necessary between injections.

Quantitative Data Summary

The following table summarizes stability data for glyphosate and its metabolite AMPA, which can serve as a proxy for estimating the stability of this compound.

Analyte Matrix Storage Condition Duration Stability Reference
Glyphosate & AMPA (Tosylated Derivatives)Methanolic SolutionRoom Temperature24 hoursStable (concentration change <15%)[11]
Glyphosate & AMPA (Tosylated Derivatives)4°C24 hoursStable (concentration change <15%)[11]
Glyphosate & AMPA (Tosylated Derivatives)-20°C24 hoursStable (concentration change <15%)[11]
Glyphosate & AMPA (Tosylated Derivatives)-80°C6 monthsStable (concentration change <15%)[11]
GlyphosateWater (underivatized)Not specified136 daysRelatively constant[4]
GlyphosateWater (underivatized)Not specified169-223 daysHalf-life[4]
Glyphosate & AMPA (derivatized)Plasma/UrineRoom Temperature, 4°C, -20°CUp to 2 weeksStable[8]

Experimental Protocols

Protocol: Generic Solid-Phase Extraction (SPE) for this compound

This protocol is a general guideline and may require optimization for specific sample matrices.

  • Sample Extraction:

    • For solid samples, weigh a homogenized portion (e.g., 1-5 g) into a centrifuge tube.

    • Add an appropriate extraction solvent (e.g., water with a small percentage of formic acid or a buffer).

    • Vortex or sonicate for a specified time to ensure thorough extraction.

    • Centrifuge to pellet solid material.

    • Collect the supernatant.

  • SPE Cleanup (Anion Exchange):

    • Condition an anion exchange SPE cartridge with a suitable solvent (e.g., methanol) followed by water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interfering compounds.

    • Elute the this compound and other target analytes with an appropriate elution solvent (e.g., a solution containing a higher ionic strength or a different pH).

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with the analytical method (e.g., the initial mobile phase for LC-MS/MS).

    • Filter the reconstituted sample through a 0.22 µm filter before injection.

Visualizations

Workflow Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Homogenized Sample Extraction 2. Extraction (e.g., Water-based solvent) Sample->Extraction Cleanup 3. SPE Cleanup (Anion Exchange) Extraction->Cleanup Concentration 4. Evaporation & Reconstitution Cleanup->Concentration Injection 5. LC-MS/MS Injection Concentration->Injection Separation 6. Chromatographic Separation (e.g., HILIC) Injection->Separation Detection 7. Mass Spectrometric Detection Separation->Detection Quantification 8. Data Analysis & Quantification Detection->Quantification Troubleshooting Troubleshooting Logic for Low Analyte Recovery Start Low Recovery of This compound CheckExtraction Is extraction efficiency poor? Start->CheckExtraction CheckDegradation Is there evidence of degradation? CheckExtraction->CheckDegradation No OptimizeExtraction Optimize extraction solvent and/or technique (e.g., SPE). CheckExtraction->OptimizeExtraction Yes CheckMatrix Are matrix effects significant? CheckDegradation->CheckMatrix No ControlConditions Control temperature and pH. Minimize processing time. CheckDegradation->ControlConditions Yes ImproveCleanup Improve sample cleanup. Dilute sample extract. CheckMatrix->ImproveCleanup Yes

References

Technical Support Center: Troubleshooting N-Acetyl Glyphosate-d3 Peak Tailing in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving peak tailing issues encountered during the chromatographic analysis of N-Acetyl Glyphosate-d3.

Troubleshooting Guide

Peak tailing for this compound, a polar and anionic compound, can arise from a combination of factors. A systematic approach is crucial for identifying and resolving the root cause.

Q1: Why is my this compound peak tailing?

Peak tailing for this compound is often attributed to secondary interactions with the stationary phase, issues with the mobile phase, or problems with the chromatographic system itself.[1][2][3] The primary causes include interactions with residual silanol (B1196071) groups on silica-based columns, metal contamination, and inappropriate mobile phase conditions.[1][4][5]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting peak tailing for this compound.

G start Peak Tailing Observed for This compound check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No system_issues Investigate Systemic Issues: - Extra-column dead volume - Column void or blockage - Detector settings yes_all->system_issues analyte_specific_issues Investigate Analyte-Specific Issues no_all->analyte_specific_issues solution Symmetrical Peak Shape Achieved system_issues->solution mobile_phase Mobile Phase Optimization: - Adjust pH - Increase buffer strength - Change organic modifier analyte_specific_issues->mobile_phase column_chem Column Chemistry: - Secondary silanol interactions - Metal contamination analyte_specific_issues->column_chem sample_prep Sample & Injection: - Check for column overload - Solvent mismatch analyte_specific_issues->sample_prep mobile_phase->solution column_chem->solution sample_prep->solution G cluster_column Silica Stationary Phase silanol Residual Silanol Group (Si-OH) interaction1 Secondary Ionic Interaction (Hydrogen Bonding) silanol->interaction1 metal Metal Contaminant (e.g., Fe³⁺) interaction2 Chelation metal->interaction2 analyte This compound (Anionic) analyte->silanol Undesirable Interaction analyte->metal Strong Interaction tailing Peak Tailing interaction1->tailing interaction2->tailing

References

selecting the right SPE cartridge for N-Acetyl Glyphosate-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate Solid-Phase Extraction (SPE) cartridge for the purification and concentration of N-Acetyl Glyphosate-d3.

Frequently Asked Questions (FAQs)

Q1: What are the critical chemical properties of this compound to consider for SPE cartridge selection?

A1: this compound is a highly polar and acidic compound.[1][2] Its structure contains both a phosphonic acid and a carboxylic acid group, making it anionic (negatively charged) in solutions with a pH above its pKa values.[3] The deuterated acetyl group has a minimal impact on its overall polarity compared to the non-labeled version. Its high polarity means it is very soluble in water but has limited solubility in non-polar organic solvents.[4][5] These characteristics are crucial for determining the appropriate SPE retention mechanism.

Q2: Which type of SPE cartridge is most suitable for extracting this compound?

A2: Given its anionic nature at neutral or basic pH, an Anion Exchange SPE cartridge is the most effective choice. This type of SPE utilizes a positively charged sorbent to retain negatively charged analytes like this compound.

Q3: Can I use a reversed-phase (e.g., C18, C8) SPE cartridge for this compound?

A3: Reversed-phase SPE is generally not recommended for this compound. These cartridges have a non-polar stationary phase designed to retain non-polar compounds from a polar matrix.[6][7] Due to the high polarity of this compound, it will have very weak or no retention on a reversed-phase sorbent, leading to poor recovery as the analyte will pass through with the sample load and wash solutions.

Q4: Is Normal-Phase SPE a viable option?

A4: Normal-phase SPE, which uses a polar sorbent to retain polar analytes from a non-polar matrix, is also not ideal.[8][9] The primary challenge is that this compound is typically dissolved in aqueous (polar) samples. For normal-phase SPE to work, the sample would need to be in a non-polar solvent, which is difficult to achieve due to the analyte's poor solubility in such solvents.

Q5: Do I need to derivatize this compound before SPE?

A5: No, derivatization is not necessary for SPE of this compound and is often not possible. While the parent compound, glyphosate (B1671968), is sometimes derivatized for certain analytical methods, this approach is not suitable for its N-acetylated metabolite.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Analyte Recovery Incorrect SPE Sorbent: Using reversed-phase or normal-phase cartridges will result in poor retention.Switch to an Anion Exchange SPE cartridge.
Improper Sample pH: If the sample pH is too low (below the pKa of the analyte), the analyte will be neutral and not retain on the anion exchange sorbent.Adjust the sample pH to be at least 2 units above the highest pKa of the analyte (pKa of glyphosate are <2, 2.6, 5.6, 10.6[3]) to ensure it is fully deprotonated and negatively charged. A pH of 7.5-8.5 is a good starting point.
Incomplete Elution: The elution solvent may not be strong enough to displace the analyte from the sorbent.Use an elution solvent with a high ionic strength or a pH that neutralizes the analyte's charge (e.g., a low pH buffer or a solvent containing a high concentration of a competing acid).
Cartridge Overload: Exceeding the binding capacity of the SPE cartridge.Reduce the sample load or use a cartridge with a larger sorbent mass.
Poor Reproducibility Inconsistent pH Adjustment: Small variations in pH can significantly affect the charge state of the analyte and its retention.Use a reliable buffer system to control the pH of the sample, wash, and elution solutions.
Variable Flow Rate: Inconsistent flow rates during sample loading, washing, or elution can affect interaction time with the sorbent.Use a vacuum manifold or a positive pressure system to maintain a consistent and slow flow rate.
Cartridge Drying Out: If the sorbent bed dries out after conditioning and before sample loading, retention can be compromised.Ensure the sorbent bed remains wetted throughout the process until the final drying step.
High Background/Interferences in Eluate Insufficient Washing: The wash step may not be effective at removing matrix components.Optimize the wash solvent. Use a solvent that is strong enough to remove interferences but weak enough to not elute the analyte. A mild buffer or a solvent with low organic content could be effective.
Co-elution of Interferences: Matrix components with similar properties to the analyte are being retained and eluted.Adjust the pH of the wash and elution solutions to selectively remove interferences while retaining the analyte, or vice-versa.

Quantitative Data Summary: SPE Sorbent Selection

SPE Sorbent TypeRetention MechanismTypical Sample MatrixSuitability for this compoundExpected Recovery
Strong Anion Exchange (SAX) Ion ExchangeAqueous (e.g., water, urine, plasma)Excellent High (>90%)
Weak Anion Exchange (WAX) Ion ExchangeAqueous (e.g., water, urine, plasma)Very Good High (>85%)
Mixed-Mode Anion Exchange Ion Exchange & Reversed-PhaseAqueous, with organic interferencesGood (may require more method development)Variable (70-95%)
Reversed-Phase (C18, C8) Hydrophobic InteractionAqueousPoor Very Low (<10%)
Normal-Phase (Silica, Diol) Polar InteractionNon-polar organicPoor (due to sample solvent incompatibility)Very Low (<10%)

Recommended Experimental Protocol: Anion Exchange SPE

This protocol provides a general methodology for the extraction of this compound from an aqueous sample using a Strong Anion Exchange (SAX) cartridge. Optimization may be required based on the specific sample matrix and analytical goals.

  • Sample Pre-treatment:

    • Adjust the pH of the aqueous sample to ~8.0 using a suitable buffer (e.g., ammonium (B1175870) hydroxide (B78521) or a dilute Tris buffer). This ensures the analyte is deprotonated and carries a negative charge.

    • Centrifuge or filter the sample to remove any particulates.

  • Cartridge Conditioning:

    • Pass 3 mL of methanol (B129727) through the SAX cartridge to wet the sorbent.

    • Pass 3 mL of deionized water through the cartridge.

    • Equilibrate the cartridge by passing 3 mL of the sample loading buffer (e.g., the same buffer used to adjust the sample pH) through it. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/minute).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove any unbound, non-ionic, or weakly retained polar interferences.

    • Wash the cartridge with 3 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute the this compound by passing 2-4 mL of an acidic solvent through the cartridge. This solvent will neutralize the charge on the analyte, causing it to be released from the sorbent. A common elution solvent is 1-5% formic acid in methanol. Collect the eluate for analysis.

  • Post-Elution:

    • The eluate can be evaporated to dryness and reconstituted in a suitable solvent for the analytical instrument (e.g., LC-MS/MS mobile phase).

Workflow for SPE Cartridge Selection

SPE_Selection_Workflow start Start: Select SPE for This compound check_polarity 1. Analyze Analyte Properties: Polarity and Charge start->check_polarity polar_ionic Analyte is Polar and Ionic (Anionic at pH > pKa) check_polarity->polar_ionic Highly Polar, Acidic choose_mechanism 2. Choose Retention Mechanism polar_ionic->choose_mechanism ion_exchange Ion Exchange choose_mechanism->ion_exchange Best fit for charged analyte reversed_phase Reversed-Phase (Not Recommended) choose_mechanism->reversed_phase Poor retention normal_phase Normal-Phase (Not Recommended) choose_mechanism->normal_phase Solvent incompatibility select_sorbent 3. Select Sorbent Type ion_exchange->select_sorbent anion_exchange Anion Exchange (SAX or WAX) is the recommended choice select_sorbent->anion_exchange Analyte is anionic develop_method 4. Develop & Optimize Method anion_exchange->develop_method protocol Adjust pH -> Condition -> Load -> Wash -> Elute develop_method->protocol end End: Analysis-Ready Sample develop_method->end

References

Technical Support Center: N-Acetyl Glyphosate-d3 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Acetyl Glyphosate-d3 by mass spectrometry (MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to signal variability in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of signal variability when analyzing this compound by LC-MS/MS?

A1: The most common causes of signal variability for this compound and related polar compounds in LC-MS/MS analysis include:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate and variable signal intensity[1][2][3][4].

  • Poor Chromatographic Peak Shape and Retention: Due to its polar nature, this compound can exhibit poor retention on traditional reversed-phase columns and may interact with metal components in the LC system, leading to peak tailing and inconsistent retention times[4][5][6].

  • Inconsistent Sample Preparation: Incomplete extraction, inefficient cleanup, or variability in derivatization (if used) can all contribute to signal fluctuations[7][8].

  • Lack of an Appropriate Internal Standard: Failure to use a suitable stable isotope-labeled internal standard can result in the inability to correct for variations in sample preparation and instrument response[8][9].

Q2: How can I minimize matrix effects in my this compound analysis?

A2: To minimize matrix effects, consider the following strategies:

  • Effective Sample Cleanup: Employ solid-phase extraction (SPE) or other cleanup techniques to remove interfering matrix components before LC-MS/MS analysis[5][7][9].

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for signal suppression or enhancement caused by the matrix[8][9].

  • Use of an Internal Standard: Incorporate a stable isotope-labeled internal standard, ideally 13C- or 15N-labeled N-Acetyl Glyphosate (B1671968), to normalize the signal and correct for matrix-induced variations[5][8].

  • Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization[10].

Q3: What type of LC column is recommended for this compound analysis?

A3: Due to the high polarity of this compound, specialized chromatography is often required. Recommended column types include:

  • Porous Graphitic Carbon (PGC) Columns (e.g., Hypercarb): These columns provide good retention for polar compounds without the need for derivatization[4][5][11].

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC columns are well-suited for the retention of polar analytes[4].

  • Mixed-Mode or Ion-Exchange Columns: These columns utilize a combination of retention mechanisms to effectively separate polar compounds[11][12].

  • Anion Exchange Columns: These are effective for retaining anionic polar pesticides like glyphosate and its metabolites[12].

It's important to note that some columns, particularly PGC columns, may require conditioning with the sample matrix to achieve stable performance[11].

Q4: Is derivatization necessary for this compound analysis?

A4: While derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) is a common strategy to improve the chromatography of glyphosate and its primary metabolite AMPA, it is often not applicable to N-acetylated metabolites[4][7][10]. Direct analysis of underivatized this compound is possible and often preferred, using appropriate chromatographic techniques like HILIC or PGC columns[4][5].

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the MS analysis of this compound.

Issue 1: High Signal Variability or Poor Reproducibility Between Injections

This is often characterized by a high relative standard deviation (RSD) in quality control samples.

Troubleshooting Workflow

start High Signal Variability (High %RSD) check_is Check Internal Standard (IS) Response start->check_is is_stable IS Signal Stable? check_is->is_stable is_variable IS Signal Variable? check_is->is_variable matrix_effects Suspect Matrix Effects or Inconsistent Sample Cleanup is_stable->matrix_effects instrument_issue Suspect Instrument Instability is_variable->instrument_issue check_sample_prep Review Sample Preparation Procedure check_lc_ms Investigate LC-MS System solution1 Optimize Sample Cleanup (SPE) Implement Matrix-Matched Standards matrix_effects->solution1 solution2 Check for Leaks, Pump Performance, MS Source Cleanliness instrument_issue->solution2 start Poor Peak Shape or Retention Time Shift check_column Evaluate LC Column and Mobile Phase start->check_column column_issue Column Degradation or Inappropriate Chemistry? check_column->column_issue mobile_phase_issue Mobile Phase Preparation Issue? check_column->mobile_phase_issue system_interaction Analyte Interaction with LC System? check_column->system_interaction solution1 Replace Column Switch to a more suitable column (e.g., PGC, HILIC) column_issue->solution1 solution2 Prepare Fresh Mobile Phase Ensure Correct pH and Composition mobile_phase_issue->solution2 solution3 Passivate LC System (e.g., with acid wash) Use Bio-inert LC System system_interaction->solution3

References

improving signal-to-noise for N-Acetyl Glyphosate-d3 in trace analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in the trace analysis of N-Acetyl Glyphosate-d3.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary role in trace analysis?

A1: this compound is the deuterated stable isotope-labeled internal standard (SIL-IS) for N-Acetyl Glyphosate (B1671968) (NAGly). In quantitative mass spectrometry-based assays, it is added to samples at a known concentration before sample preparation. Its primary role is to compensate for variability during sample extraction, cleanup, and analysis, as well as to correct for matrix effects that can suppress or enhance the signal of the target analyte.[1] Using a SIL-IS is crucial for achieving accurate and precise quantification, especially at trace levels.

Q2: What are the main analytical challenges associated with N-Acetyl Glyphosate and its deuterated standard?

A2: The primary challenges stem from the high polarity and potential for chelation with metal ions, similar to glyphosate itself.[1][2] These properties can lead to:

  • Poor retention on traditional reversed-phase liquid chromatography (LC) columns.

  • Signal suppression or enhancement due to matrix effects.[2][3]

  • Loss of analyte during sample preparation due to binding to metal ions present in the sample matrix or analytical system.[1][4]

  • Low ionization efficiency in the mass spectrometer source.

Q3: What are the common analytical techniques used for the analysis of N-Acetyl Glyphosate?

A3: The most common and effective technique is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[2][5] This method offers the high sensitivity and selectivity required for trace analysis. Ion Chromatography coupled with Mass Spectrometry (IC-MS/MS) has also demonstrated superior performance for polar anionic pesticides, including N-Acetyl Glyphosate.[6] While some methods for glyphosate involve derivatization, these are often unsuitable for N-acetylated metabolites.[7]

Q4: Can derivatization be used to improve the signal for this compound?

A4: Derivatization with agents like fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is a common strategy to improve the chromatographic retention and sensitivity of glyphosate and its primary metabolite, AMPA.[8][9] However, this approach is generally not suitable for N-acetylated metabolites like N-Acetyl Glyphosate because the secondary amine group, the target of the derivatization reaction, is already acetylated.[7] An alternative derivatization using N-(tert-butyldimethylsilyl)-N-methyl trifluoroacetamide (B147638) (MTBSTFA) has been shown to significantly increase sensitivity for both glyphosate and N-acetyl glyphosate.[5]

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Sensitivity

Q: I am observing a very low signal for this compound, even in clean samples. What are the potential causes and solutions?

A: Low signal intensity can arise from several factors related to sample preparation, chromatography, or mass spectrometry settings.

Potential Causes & Solutions:

  • Chelation with Metal Ions: N-Acetyl Glyphosate can chelate with metal ions in the sample or from the LC system, leading to signal loss.[1][10]

    • Solution: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the extraction solvent. The addition of EDTA has been shown to markedly increase the recovery rates of N-Acetyl Glyphosate in various matrices.[7][11] Using a bio-inert or PEEK-lined LC system can also minimize interactions with metal surfaces.[1]

  • Suboptimal Extraction: The analyte may not be efficiently extracted from the sample matrix.

    • Solution: The Quick Polar Pesticides (QuPPe) method is a widely used extraction procedure for polar pesticides.[1] Optimizing this method by adding EDTA can improve recoveries.[11][12]

  • Poor Ionization: The electrospray ionization (ESI) source parameters may not be optimal.

    • Solution: N-Acetyl Glyphosate is typically analyzed in negative ion mode. Systematically optimize ESI parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for your specific instrument and mobile phase conditions.

  • Inefficient Chromatographic Separation: Poor peak shape or retention can lead to a lower apparent signal.

    • Solution: Specialized columns are often required for polar compounds. Options include hydrophilic interaction liquid chromatography (HILIC) or mixed-mode columns.[6] Ion chromatography (IC) has also shown excellent performance.[6]

Issue 2: High Background Noise or Matrix Effects

Q: My baseline is very noisy, and I suspect significant matrix effects are impacting my signal-to-noise ratio. How can I mitigate this?

A: High background and matrix effects are common in trace analysis, especially with complex sample matrices like food or biological fluids.

Potential Causes & Solutions:

  • Insufficient Sample Cleanup: Co-extracted matrix components can interfere with ionization and increase background noise.

    • Solution 1: Solid-Phase Extraction (SPE): Incorporate an SPE cleanup step after the initial extraction. Oasis HLB cartridges can be used in a pass-through mode to remove non-polar interferences.[13]

    • Solution 2: QuEChERS-based Cleanup: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method often includes a dispersive SPE (dSPE) step with specific sorbents to remove interfering matrix components.[14]

  • Matrix-Induced Ion Suppression/Enhancement: Components in the matrix can compete with the analyte for ionization in the ESI source.[2]

    • Solution 1: Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. A study on soybean extracts diluted samples 1:3 with methanol (B129727) before UPLC-MS/MS analysis.[7]

    • Solution 2: Isotope-Labeled Internal Standard: As you are using this compound, it will co-elute with the native analyte and experience similar matrix effects, allowing for accurate correction of signal suppression or enhancement.[1]

    • Solution 3: Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.[7][13]

Experimental Protocols & Data

Protocol 1: Modified QuPPe Sample Extraction with EDTA

This protocol is adapted from methods designed to improve the recovery of polar pesticides from various food matrices.[7][11][12]

  • Homogenization: Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution to the sample.

  • Extraction Solvent Addition: Add 10 mL of 1% formic acid in methanol and 10 mL of water. For matrices with high metal content, add 1 mL of a 10% EDTA solution.[11][12]

  • Extraction: Shake the tube vigorously for 10 minutes.

  • Centrifugation: Centrifuge the sample at >5000 rpm for 5-10 minutes.

  • Cleanup (Optional): Take an aliquot of the supernatant and pass it through an Oasis HLB SPE cartridge to remove non-polar interferences.[13]

  • Filtration: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Data Tables

Table 1: Example LC-MS/MS Parameters for N-Acetyl Glyphosate

ParameterSettingReference
LC Column Mixed-mode or HILIC Column[6]
Mobile Phase A 50 mM Ammonium Acetate (pH 9)[8]
Mobile Phase B Acetonitrile[8]
Flow Rate 0.2 - 0.4 mL/min-
Injection Volume 5 - 20 µL-
Ionization Mode ESI Negative
MRM Transition Specific to this compound-
Collision Energy Requires empirical optimization[1]

Note: Specific MRM transitions and collision energies for this compound must be determined experimentally. The transition for non-deuterated N-acetyl glufosinate (B12851) is given as 222.05 -> 136.1 and 222.05 -> 59.2 as an example of a related compound.[1]

Table 2: Analyte Recovery with and without EDTA

MatrixAnalyteRecovery without EDTA (%)Recovery with EDTA (%)Reference
WheatN-Acetyl Glyphosate28>70[11]
SesameN-Acetyl Glyphosate<70>70[11]
Carrot + Fe³⁺N-Acetyl GlyphosateModerately DroppedImproved[11]
Carrot + Ca²⁺N-Acetyl GlyphosateModerately DroppedImproved[11]

Visual Workflows

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing sample 1. Homogenized Sample spike 2. Spike with IS (this compound) sample->spike extract 3. Add Extraction Solvent (+/- EDTA) spike->extract centrifuge 4. Vortex & Centrifuge extract->centrifuge cleanup 5. SPE Cleanup (e.g., HLB Pass-through) centrifuge->cleanup filter 6. Filter Extract cleanup->filter lcms 7. LC-MS/MS Analysis (HILIC / Mixed-Mode) filter->lcms data 8. Data Acquisition (MRM Mode) lcms->data integrate 9. Peak Integration data->integrate quantify 10. Quantification (vs. IS Response) integrate->quantify report 11. Final Report quantify->report

Caption: Workflow for trace analysis of this compound.

G problem Low Signal-to-Noise Ratio cause1 High Background Noise? problem->cause1 Evaluate Baseline cause2 Low Analyte Signal? problem->cause2 Evaluate Peak Height solution1a Improve Sample Cleanup (SPE / dSPE) cause1->solution1a Yes solution1b Dilute Sample Extract cause1->solution1b Yes cause2a Chelation Issue? cause2->cause2a cause2b Poor Chromatography? cause2->cause2b cause2c Suboptimal MS Settings? cause2->cause2c solution2a Add EDTA to Extraction cause2a->solution2a Yes solution2b Use HILIC / Mixed-Mode / IC Column cause2b->solution2b Yes solution2c Optimize Source Parameters & MRM cause2c->solution2c Yes

Caption: Troubleshooting logic for low signal-to-noise issues.

References

Validation & Comparative

N-Acetyl Glyphosate-d3 Method Validation: A Comparative Guide According to SANTE Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical method validation for N-Acetyl Glyphosate-d3, with a focus on adherence to the European Commission's SANTE/11312/2021 guidelines for pesticide residue analysis.[1][2] The document outlines key performance characteristics required for method validation and presents a comparative analysis of different analytical approaches, offering supporting experimental data to aid in method selection and implementation.

Understanding SANTE/11312/2021 Guideline Requirements

The SANTE/11312/2021 document provides a framework to ensure the reliability and comparability of data for pesticide residue analysis in food and feed.[1][3][4] Method validation according to these guidelines requires the assessment of several key parameters to demonstrate that the analytical method is fit for its intended purpose.[2][5]

Key Method Validation Parameters

A summary of the essential validation parameters as stipulated by the SANTE guidelines is provided below.

Validation ParameterSANTE RequirementDescription
Linearity Correlation coefficient (r) ≥ 0.99The ability of the method to produce results that are directly proportional to the analyte concentration.
Trueness (Recovery) Mean recovery within 70-120%The closeness of the mean experimental value to the true value, assessed by analyzing fortified samples.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 20%The agreement between independent test results obtained under the same conditions.
Limit of Quantification (LOQ) The lowest validated spike level meeting recovery and precision criteria.The minimum concentration of the analyte that can be quantified with acceptable accuracy and precision.
Specificity/Selectivity No significant interference at the analyte's retention time.The method's ability to differentiate and quantify the analyte in the presence of other sample components.
Matrix Effects Must be assessed and compensated for if significant.The influence of co-extracted and co-eluting substances from the sample matrix on the analytical signal.

Comparative Analysis of Analytical Methods for this compound

The analysis of N-Acetyl Glyphosate (B1671968), a metabolite of glyphosate, presents challenges due to its high polarity.[6] This section compares two common analytical approaches: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with different extraction and clean-up techniques. This compound is often used as an internal standard in these analyses.

Method 1: Aqueous Extraction with Solid Phase Extraction (SPE) Cleanup followed by LC-MS/MS

This method involves extracting the analyte with an aqueous solution, followed by a cleanup step using a Solid Phase Extraction (SPE) cartridge to remove interfering matrix components before analysis by LC-MS/MS.[7]

Method 2: QuEChERS-based Extraction followed by LC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that combines extraction and cleanup in a few simple steps.[8][9] While traditional QuEChERS methods are not ideal for highly polar compounds like glyphosate and its metabolites, modified QuEChERS protocols have been developed.[10]

Performance Data Comparison

The following table summarizes typical performance data for the two methods based on literature values.

ParameterMethod 1: Aqueous Extraction with SPEMethod 2: Modified QuEChERSSANTE Guideline
Linearity (r) ≥ 0.995≥ 0.99≥ 0.99
Mean Recovery 85-115%80-110%70-120%
Precision (RSD) < 15%< 20%≤ 20%
LOQ 1 - 10 µg/kg5 - 20 µg/kgLowest validated spike level

Experimental Protocols

Method 1: Aqueous Extraction with SPE Cleanup and LC-MS/MS Analysis

1. Sample Extraction:

  • Homogenize 10 g of the sample.

  • Add 20 mL of an aqueous extraction solution (e.g., 50 mM acetic acid and 10 mM EDTA in water).[7]

  • Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant.

2. SPE Cleanup:

  • Condition an Oasis HLB SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.[7]

  • Load 5 mL of the sample extract onto the cartridge.

  • Wash the cartridge with 5 mL of water.

  • Elute the analyte with 5 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • Column: A suitable column for polar pesticides (e.g., a mixed-mode or porous graphitic carbon column).[11][12]

  • Mobile Phase: A gradient of methanol and water with a suitable modifier (e.g., formic acid).

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[7]

  • MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound.

Method 2: Modified QuEChERS Extraction and LC-MS/MS Analysis

1. Sample Extraction and Cleanup:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and 10 mL of acetonitrile (B52724) with 1% acetic acid.

  • Add the QuEChERS salt packet (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the upper acetonitrile layer for d-SPE cleanup.

  • Transfer the aliquot to a d-SPE tube containing magnesium sulfate and a suitable sorbent (e.g., C18, PSA).

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Filter the supernatant before LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • The LC-MS/MS conditions would be similar to those described in Method 1, optimized for the final extract composition.

Visualizing the Workflow and Validation Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships in method validation according to SANTE guidelines.

G cluster_workflow Analytical Workflow for this compound Sample Sample Homogenization Extraction Extraction (Aqueous or QuEChERS) Sample->Extraction Cleanup Clean-up (SPE or d-SPE) Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Data Data Acquisition & Processing Analysis->Data

Caption: A simplified workflow for the analysis of this compound.

G cluster_validation SANTE Method Validation Logic Method Analytical Method Linearity Linearity (r >= 0.99) Method->Linearity Trueness Trueness (70-120% Recovery) Method->Trueness Precision Precision (RSD <= 20%) Method->Precision LOQ LOQ Determination Linearity->LOQ Trueness->LOQ Precision->LOQ Validated Method Validated LOQ->Validated

Caption: Key decision points in method validation based on SANTE guidelines.

References

A Comparative Guide to N-Acetyl Glyphosate-d3 and ¹³C,¹⁵N-Glyphosate Internal Standards for Glyphosate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of glyphosate (B1671968), a widely used herbicide, is of paramount importance in environmental monitoring, food safety, and toxicological studies. The use of internal standards is crucial for achieving reliable and reproducible results in analytical methods, primarily liquid chromatography-mass spectrometry (LC-MS/MS). This guide provides an objective comparison of two commonly employed internal standards: N-Acetyl Glyphosate-d3 and ¹³C,¹⁵N-Glyphosate.

Introduction to the Internal Standards

This compound is a deuterated analog of N-acetyl glyphosate, a metabolite of glyphosate.[1] Its structure incorporates deuterium (B1214612) atoms, which provides a mass shift for differentiation from the native analyte in mass spectrometry.

¹³C,¹⁵N-Glyphosate is a stable isotope-labeled version of glyphosate itself, containing both Carbon-13 and Nitrogen-15 isotopes.[2] This isotopic enrichment results in a distinct mass difference from the unlabeled glyphosate, making it an ideal internal standard that closely mimics the chemical and physical behavior of the analyte of interest.

At a Glance: Key Properties Comparison

For researchers selecting an appropriate internal standard, understanding the fundamental properties is key. The following table summarizes the essential characteristics of this compound and ¹³C,¹⁵N-Glyphosate.

PropertyThis compound¹³C,¹⁵N-Glyphosate
Molecular Formula C₅H₁₀D₃NO₆P¹³C₂¹⁵NH₈PO₅
Molecular Weight ~214.13 g/mol [1]~171.06 g/mol
Isotopic Purity Varies by manufacturerTypically ≥98% for ¹⁵N and ≥99% for ¹³C[2]
Structural Similarity to Analyte Derivative of glyphosateIdentical to glyphosate
Co-elution with Analyte May have different retention timeCo-elutes with glyphosate

Experimental Performance Data

The choice of an internal standard can significantly impact the accuracy and precision of glyphosate quantification. While direct comparative studies are limited, the literature provides insights into their performance in various matrices.

Performance MetricThis compound¹³C,¹⁵N-Glyphosate
Matrix Effect Compensation May not fully compensate due to structural and chromatographic differences.Effectively compensates for matrix effects due to identical chemical and physical properties to the analyte.
Recovery Generally acceptable, but can be matrix-dependent.[3]High and consistent recovery across various matrices.
Linearity (R²) Not explicitly reported in direct comparison.Consistently high linearity (R² > 0.99) is reported in analytical methods.[4]
Use in Metabolite Analysis Can be used for the quantification of N-acetyl glyphosate.[5]Primarily used for glyphosate quantification.

Experimental Protocols

Accurate and reproducible quantification of glyphosate relies on robust experimental protocols. Below are generalized methodologies for sample preparation and LC-MS/MS analysis, incorporating the use of either this compound or ¹³C,¹⁵N-Glyphosate as an internal standard.

Sample Preparation

A common approach for extracting glyphosate and its metabolites from various matrices involves an aqueous extraction followed by a cleanup step.

Sample Preparation Workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sample Sample Matrix (e.g., food, water, soil) Add_IS Add Internal Standard (this compound or ¹³C,¹⁵N-Glyphosate) Sample->Add_IS Add_Extraction_Solvent Add Aqueous Extraction Solvent (e.g., water with EDTA and acetic acid) Add_IS->Add_Extraction_Solvent Homogenize Homogenize/Vortex Add_Extraction_Solvent->Homogenize Centrifuge1 Centrifuge Homogenize->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant SPE Solid Phase Extraction (SPE) (e.g., Oasis HLB) Supernatant->SPE Elute Elute SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Fig 1. A generalized workflow for sample preparation for glyphosate analysis.
LC-MS/MS Analysis

The analysis is typically performed using a liquid chromatograph coupled to a tandem mass spectrometer.

Chromatographic Conditions:

  • Column: A column suitable for polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) or an anion exchange column, is often used.[6]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).

  • Injection Volume: Typically 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly employed.[3]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

Logical Relationship for Internal Standard Selection

The choice between this compound and ¹³C,¹⁵N-Glyphosate depends on the specific analytical goals.

Internal Standard Selection Logic Start Start: Define Analytical Goal Goal Primary Analyte of Interest? Start->Goal Glyphosate Glyphosate Goal->Glyphosate Glyphosate NAG N-Acetyl Glyphosate Goal->NAG N-Acetyl Glyphosate Both Both Glyphosate and N-Acetyl Glyphosate Goal->Both Both IS_Choice1 Use ¹³C,¹⁵N-Glyphosate (Ideal structural analog) Glyphosate->IS_Choice1 IS_Choice2 Use this compound (Directly analogous to the metabolite) NAG->IS_Choice2 IS_Choice3 Consider using both or ¹³C,¹⁵N-Glyphosate for glyphosate and This compound for N-acetyl glyphosate Both->IS_Choice3

Fig 2. Decision logic for selecting the appropriate internal standard.

Discussion

¹³C,¹⁵N-Glyphosate is generally considered the "gold standard" internal standard for glyphosate quantification. Its identical chemical structure and physicochemical properties ensure that it behaves almost identically to the unlabeled analyte during sample extraction, cleanup, and chromatographic separation. This leads to more effective compensation for matrix effects and potential analyte losses during sample preparation, ultimately resulting in higher accuracy and precision.

This compound , being a deuterated analog of a glyphosate metabolite, offers a cost-effective alternative. However, its structural difference from glyphosate can lead to variations in extraction efficiency and chromatographic retention time. While suitable for many applications, it may not provide the same level of accuracy as ¹³C,¹⁵N-Glyphosate, especially in complex matrices where significant matrix effects are expected. Its primary advantage lies in its utility for the simultaneous quantification of the N-acetyl glyphosate metabolite.

Conclusion

For researchers requiring the highest level of accuracy and precision in glyphosate quantification, ¹³C,¹⁵N-Glyphosate is the recommended internal standard. Its use minimizes variability and provides the most reliable data. This compound is a viable and more economical option, particularly when the simultaneous analysis of the N-acetyl glyphosate metabolite is a primary objective. The final choice of internal standard should be based on the specific requirements of the study, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations. Validation of the chosen internal standard's performance within the specific analytical method and matrix is always recommended.

References

Performance Showdown: A Comparative Guide to LC Columns for N-Acetyl Glyphosate-d3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and robust analysis of N-Acetyl Glyphosate-d3 is critical. The choice of a Liquid Chromatography (LC) column is a pivotal factor influencing the quality of analytical results. This guide provides an objective comparison of different LC columns for the analysis of N-Acetyl Glyphosate, supported by experimental data to inform your selection process.

Executive Summary

The analysis of the highly polar compound N-Acetyl Glyphosate presents a significant challenge for traditional reversed-phase chromatography. This guide evaluates the performance of three common types of LC columns: Porous Graphitic Carbon (PGC), Mixed-Mode, and Anionic Polar Pesticide columns. While PGC columns demonstrate good retention and peak shape after extensive conditioning, they can lack robustness. Mixed-mode columns offer stability but may fail to retain N-Acetyl Glyphosate altogether. Anionic Polar Pesticide columns emerge as a strong contender, providing good retention and peak shape for this challenging analyte.

Performance Comparison of LC Columns

The selection of an appropriate LC column is crucial for achieving optimal separation, peak shape, and sensitivity in the analysis of this compound. Below is a summary of the performance of different column types based on available data for the non-deuterated analogue, N-Acetyl Glyphosate.

Column TypeStationary Phase ChemistryRetention of N-Acetyl GlyphosatePeak ShapeKey AdvantagesKey Disadvantages
Porous Graphitic Carbon (PGC) Porous Graphitic CarbonGoodGood (after conditioning)Strong retention for polar analytes.Requires extensive column conditioning; can be less robust.[1]
Mixed-Mode Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion ExchangeNot Retained N/ARobust with stable retention times for other polar compounds.Inability to retain N-Acetyl Glyphosate is a major drawback for this specific analysis.[1]
Anionic Polar Pesticide™ (APP) Proprietary Anion ExchangeGoodGoodSpecifically designed for polar anionic pesticides; provides good retention and peak shape.Performance can be matrix-dependent.
Ion Exchange Quaternary amine bonded to polyvinyl alcoholGoodGoodDirect analysis without derivatization.[2]Column efficiency can degrade over time due to metal ion accumulation, requiring regeneration.[3]

Experimental Methodologies

Detailed experimental protocols are essential for reproducing and comparing analytical results. The following section outlines a typical methodology for the analysis of N-Acetyl Glyphosate using different LC columns coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation (QuPPe Method)

A modified Quick Polar Pesticide (QuPPe) method is commonly employed for the extraction of N-Acetyl Glyphosate from various matrices.[1]

  • Extraction: Homogenized samples are extracted with a mixture of methanol (B129727) and water.

  • Centrifugation: The extract is centrifuged to separate the solid and liquid phases.

  • Cleanup: The supernatant is subjected to a cleanup step, which may involve freeze-out or filtration to remove matrix interferences.[4]

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (UPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS) is typically used.[2][4]

Typical Chromatographic Conditions:

  • Injection Volume: 10 µL[4][5]

  • Mobile Phase A: Water with 0.5% formic acid[5]

  • Mobile Phase B: Acetonitrile with 0.5% formic acid[5]

  • Gradient Elution: A gradient is typically used to achieve optimal separation. The specific gradient conditions vary depending on the column used.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Ion Electrospray (ESI-)

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound, from sample preparation to data acquisition.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Homogenized Sample extraction Extraction (Methanol/Water) sample->extraction centrifugation Centrifugation extraction->centrifugation cleanup Cleanup (Freeze-out/Filtration) centrifugation->cleanup lc_separation LC Separation (Selected Column) cleanup->lc_separation Inject ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

References

inter-laboratory comparison of glyphosate analysis using N-Acetyl Glyphosate-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of analytical methodologies for the quantification of glyphosate (B1671968) and its metabolites, with a focus on the use of isotopically labeled internal standards like N-Acetyl Glyphosate-d3. It is intended for researchers, scientists, and professionals in drug development and food safety who are involved in the analysis of these widely used herbicides. This document summarizes key performance data from various studies and outlines detailed experimental protocols to aid in the selection and implementation of robust analytical methods.

Data Presentation: Performance of Analytical Methods

The accurate quantification of glyphosate and its metabolites is crucial for regulatory compliance and risk assessment. The use of isotopically labeled internal standards is a widely accepted practice to correct for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the results. The following tables summarize the performance characteristics of different analytical methods for glyphosate and its metabolite, N-acetyl-glyphosate. While a direct inter-laboratory comparison study exclusively focused on this compound as an internal standard is not publicly available, the data presented below is derived from single-laboratory validation studies and reflects the expected performance of such methods.

Table 1: Method Performance for Glyphosate Analysis

MatrixFortification Level (ng/g)Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (ng/g)Internal Standard UsedReference
Tea20High (>120)< 25< 10Glyphosate-13C2, 15N[1]
Corn2070-120< 25< 10Glyphosate-13C2, 15N[1]
Olive Oil2070-120< 25< 10Glyphosate-13C2, 15N[1]
Orange2070-120< 25< 10Glyphosate-13C2, 15N[1]
Honey25, 50, 100, 50087-111< 12Not SpecifiedIsotopic Labeled Analytes[2]
Cereals100118-125< 19Not SpecifiedIsotopically Labeled Standards

Table 2: Method Performance for N-Acetyl-Glyphosate Analysis

MatrixFortification Level (ng/g)Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (ng/g)Internal Standard UsedReference
Corn20High (>120)< 25< 10Not Specified[1]
Corn250High (>120)< 25< 10Not Specified[1]
Olive Oil2070-120High (>25)< 10Not Specified[1]
Olive Oil250Low (<70)High (>25)< 10Not Specified[1]
Orange2070-120High (>25)< 10Not Specified[1]
MilkNot Specified93 (with EDTA)< 5Not SpecifiedIsotopically Labeled Internal Standards[3]
WheatNot Specified28 (without EDTA)< 5Not SpecifiedIsotopically Labeled Internal Standards[3]

Experimental Protocols

The following sections detail common experimental protocols for the analysis of glyphosate and its metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: QuPPe (Quick Polar Pesticides) Method

The QuPPe method is a widely adopted sample preparation procedure for polar pesticides.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of methanol (B129727) containing 1% formic acid.

    • For matrices with high metal content (e.g., spinach, liver), the addition of a chelating agent like EDTA is recommended to improve analyte recovery.[3]

    • Add the internal standard solution (e.g., this compound) at a known concentration.

    • Shake vigorously for 1 minute.

    • Centrifuge at > 5000 g for 5 minutes.

  • Cleanup (optional, matrix-dependent):

    • For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.

    • Pass an aliquot of the supernatant through a suitable SPE cartridge (e.g., polymeric cation exchange).

  • Final Extract Preparation:

    • Take an aliquot of the supernatant (or SPE eluate) and dilute with an appropriate solvent (e.g., water or mobile phase) before injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A mixed-mode column with both anion-exchange and reversed-phase properties is often used for the retention of polar analytes like glyphosate.

    • Mobile Phase: A common mobile phase composition is a gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium carbonate) and a polar organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: Typically in the range of 0.3-0.6 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for glyphosate and its metabolites.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. At least two MRM transitions (a quantifier and a qualifier ion) should be monitored for each analyte to ensure confident identification.

    • Internal Standard: The corresponding isotopically labeled internal standard (e.g., this compound for N-acetyl-glyphosate) is used for quantification to correct for any analytical variability.

Visualizations

Analytical Workflow for Glyphosate and Metabolites

Figure 1. General Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Sample Extraction Extraction (e.g., QuPPe with EDTA) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation InternalStandard Addition of Internal Standard (this compound) InternalStandard->Extraction Cleanup SPE Cleanup (Optional) Centrifugation->Cleanup FinalExtract Final Extract Centrifugation->FinalExtract if clean Cleanup->FinalExtract if needed LC_MSMS LC-MS/MS Analysis (ESI-, MRM) FinalExtract->LC_MSMS DataProcessing Data Processing LC_MSMS->DataProcessing Quantification Quantification DataProcessing->Quantification Reporting Reporting Results Quantification->Reporting

Caption: General Analytical Workflow

Logical Relationship for Accurate Quantification

Figure 2. Key Elements for Accurate Quantification cluster_method Analytical Method cluster_qa_qc Quality Assurance / Quality Control AccurateQuant Accurate Quantification ValidatedMethod Validated Method ValidatedMethod->AccurateQuant AppropriateIS Appropriate Internal Standard (e.g., this compound) AppropriateIS->AccurateQuant RobustSamplePrep Robust Sample Preparation RobustSamplePrep->AccurateQuant ProficiencyTesting Proficiency Testing ProficiencyTesting->AccurateQuant CRMs Certified Reference Materials CRMs->AccurateQuant QC_Samples Quality Control Samples QC_Samples->AccurateQuant

Caption: Key Elements for Accurate Quantification

References

N-Acetyl Glyphosate-d3: A Comparative Guide for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Acetyl Glyphosate-d3 as an internal standard for the quantitative analysis of N-Acetyl Glyphosate (B1671968) and glyphosate. The performance of this compound is evaluated against other commonly used internal standards, supported by experimental data from various studies. Detailed methodologies for key analytical experiments are also presented to aid in the replication and validation of these findings.

Performance Comparison of Internal Standards

The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification in mass spectrometry-based methods, as it effectively compensates for matrix effects and variations in sample preparation and instrument response. This compound serves as an ideal internal standard for the analysis of N-Acetyl Glyphosate due to its chemical and physical similarities to the analyte.

While direct comparative studies focusing exclusively on this compound are limited, its performance can be inferred from validation data of methods employing various internal standards for glyphosate and its metabolites. The following tables summarize key performance parameters from different analytical methods, providing a basis for comparison.

Table 1: Performance of Analytical Methods for N-Acetyl Glyphosate

MatrixMethodInternal StandardLimit of Quantification (LOQ)Recovery (%)Precision (RSD %)
Various FoodsLC-MS/MSNone<10 ng/g70-120% (high for corn, low for olive oil)High for olive oil and orange at 20 ng/g
SoybeanLC-MS/MSNone0.02 mg/kg70-120%<15%
Foods of Animal OriginLC-MS/MSN-Acetyl-Glyphosate-d30.025 - 0.2 mg/kg85-110%<20%

Table 2: Performance of Internal Standards in Glyphosate Analysis

MatrixMethodInternal Standard(s)Limit of Quantification (LOQ)Recovery (%)Precision (RSD %)
HoneyLC-MS/MSGlyphosate-¹³C₂,¹⁵N; Glufosinate-d325 ng/g (for all analytes)87-111%<12%
Human UrineLC-MS/MS¹³C₂, ¹⁵N-Glyphosate; ¹³C, ¹⁵N, D₂-AMPA; d₃-Glufosinate0.40 - 0.48 ng/mL79.1-119%4-10%
FoodsHPLC-MS/MSIsotope-labeled PMG 1, 2(13)- C(15) N0.05 mg/kg80.0-104%6.7-18.2%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the quantitative analysis of N-Acetyl Glyphosate using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Extraction and Cleanup

A robust sample preparation protocol is essential to remove interfering matrix components and concentrate the analytes of interest.

  • Extraction:

    • For food matrices, an aqueous extraction is commonly employed. A typical extraction solvent is a mixture of 50 mM acetic acid and 10 mM EDTA in water.[1]

    • For biological fluids like urine, a simple dilution step may be sufficient.[2]

  • Cleanup:

    • Solid-phase extraction (SPE) is a widely used technique for cleanup. Oasis HLB cartridges are effective for removing non-polar interferences from aqueous extracts.[1]

    • For complex matrices, such as liver and eggs, a combination of SPE with a mixed cation exchange sorbent and ultrafiltration can be utilized for enhanced purification.

LC-MS/MS Analysis

The instrumental analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.

  • Chromatography:

    • Due to the polar nature of N-Acetyl Glyphosate, specialized chromatography columns are required for adequate retention and separation. Porous graphitic carbon (PGC) columns or columns with mixed-mode stationary phases (hydrophilic interaction liquid chromatography - HILIC and ion exchange) have shown good performance.

    • A common mobile phase composition involves a gradient of an aqueous solution (e.g., with formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol.[3]

  • Mass Spectrometry:

    • Electrospray ionization (ESI) in negative ion mode is typically used for the ionization of N-Acetyl Glyphosate and related compounds.

    • Detection and quantification are performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For N-acetyl-glyphosate, a common transition is 210>150.

Visualizations

Glyphosate's Mechanism of Action: Inhibition of the Shikimate Pathway

Glyphosate, the precursor to N-Acetyl Glyphosate in some metabolic pathways, acts by inhibiting the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in the shikimate pathway.[4][5][6][7] This pathway is essential for the synthesis of aromatic amino acids in plants and microorganisms but is absent in animals.[4][6] The inhibition of this enzyme leads to a cascade of metabolic disruptions, ultimately causing plant death.

G cluster_pathway Shikimate Pathway Chorismate Chorismate Aromatic_Amino_Acids Aromatic Amino Acids (Tryptophan, Phenylalanine, Tyrosine) Chorismate->Aromatic_Amino_Acids S3P Shikimate-3-Phosphate (S3P) EPSPS EPSP Synthase S3P->EPSPS PEP Phosphoenolpyruvate (PEP) PEP->EPSPS EPSPS->Chorismate Produces Glyphosate Glyphosate Glyphosate->EPSPS Inhibits

Caption: Glyphosate inhibits the EPSP synthase enzyme in the shikimate pathway.

Experimental Workflow for N-Acetyl Glyphosate Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of N-Acetyl Glyphosate in a given sample matrix.

G start Sample Collection extraction Aqueous Extraction (with this compound) start->extraction cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup analysis LC-MS/MS Analysis (Negative ESI, MRM) cleanup->analysis quantification Data Processing and Quantification analysis->quantification end Final Report quantification->end

Caption: A typical experimental workflow for N-Acetyl Glyphosate analysis.

References

The Gold Standard: A Comparative Guide to Internal Standards for Glyphosate and AMPA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of glyphosate (B1671968) and its primary metabolite, aminomethylphosphonic acid (AMPA), the selection of an appropriate internal standard is paramount for achieving accurate and reliable quantification. This guide provides an objective comparison of commonly employed internal standards, supported by experimental data, to inform your analytical method development.

The inherent polarity and small molecular size of glyphosate and AMPA present significant analytical challenges, including poor retention on traditional reversed-phase liquid chromatography columns and susceptibility to matrix effects in complex biological samples. The use of internal standards is crucial to compensate for variations in sample preparation, instrument response, and matrix-induced signal suppression or enhancement. While various compounds have been explored, isotopically labeled analogs of glyphosate and AMPA have emerged as the gold standard, offering superior accuracy and precision.

Isotopically Labeled Internal Standards: The Preferred Choice

Stable isotope-labeled (SIL) internal standards are molecules in which one or more atoms have been replaced with a heavier isotope (e.g., ¹³C, ¹⁵N, D). Because they are chemically identical to the analyte of interest, they co-elute chromatographically and experience similar ionization and matrix effects in the mass spectrometer. This co-behavior allows for reliable correction of analytical variability, leading to more accurate quantification.

The most widely adopted and commercially available SIL internal standards for glyphosate and AMPA analysis are:

  • Glyphosate-2-¹³C,¹⁵N [1][2]

  • Glyphosate-¹³C₂,¹⁵N [3][4]

  • AMPA-¹³C,¹⁵N,D₂ [5][6]

  • AMPA-¹³C,¹⁵N, methylene-D₂ [7][8][9]

These standards are routinely used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of glyphosate and AMPA in various matrices, including water, soil, food products, and biological fluids like urine.[5][6][10]

Performance Comparison of Internal Standards

The effectiveness of an internal standard is evaluated based on its ability to mimic the behavior of the analyte throughout the analytical process, thereby ensuring consistent recovery and accurate quantification across different sample matrices and concentration levels. The following tables summarize key performance data for isotopically labeled internal standards from various studies.

Table 1: Recovery Rates in Urine Samples
Internal StandardAnalyteMatrixRecovery (%)Reference
¹³C₂, ¹⁵N-GlyphosateGlyphosateUrine79.1 - 84.4[6]
¹³C, ¹⁵N, D₂-AMPAAMPAUrine100 - 109[6]

Recovery rates are crucial indicators of the efficiency of the sample extraction process. The data demonstrates that while glyphosate recovery can be slightly lower, the use of its isotopically labeled internal standard effectively compensates for this loss during quantification.

Table 2: Matrix Effects in Urine Samples
Internal StandardAnalyteMatrixMatrix Effect (%)Reference
¹³C₂, ¹⁵N-GlyphosateGlyphosateUrine-14.4[6]
¹³C, ¹⁵N, D₂-AMPAAMPAUrine13.2[6]

Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy of LC-MS/MS analysis. A negative value indicates signal suppression, while a positive value indicates signal enhancement. The use of co-eluting isotopically labeled internal standards is the most effective strategy to correct for these matrix-induced variations.[6][11]

Table 3: Method Detection and Quantification Limits
Internal StandardAnalyteMatrixMDL (ng/mL)MQL (ng/mL)Reference
¹³C₂, ¹⁵N-GlyphosateGlyphosateUrine0.140.48[6]
¹³C, ¹⁵N, D₂-AMPAAMPAUrine0.120.40[6]

The Method Detection Limit (MDL) and Method Quantification Limit (MQL) define the sensitivity of the analytical method. The low detection limits achievable with these internal standards make them suitable for trace-level analysis in biological monitoring studies.

Experimental Protocols

The successful implementation of these internal standards is dependent on robust and well-defined analytical methods. Below are summaries of typical experimental workflows for the analysis of glyphosate and AMPA using isotopically labeled internal standards.

Workflow 1: Direct Analysis in Water Samples

This approach is suitable for relatively clean matrices like drinking water and involves minimal sample preparation.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Water Sample add_is Add Isotopically Labeled Internal Standards (Glyphosate-¹³C₂,¹⁵N, AMPA-¹³C,¹⁵N,D₂) sample->add_is add_edta Add EDTA add_is->add_edta vortex Vortex Mix add_edta->vortex transfer Transfer to Vial vortex->transfer lcms Direct Injection into LC-MS/MS transfer->lcms quant Quantification lcms->quant

Direct analysis workflow for water samples.

Methodology:

  • Sample Collection: Collect water samples in polypropylene (B1209903) tubes.

  • Internal Standard Spiking: Add a known concentration of the isotopically labeled internal standard mixture (e.g., Glyphosate-¹³C₂,¹⁵N and AMPA-¹³C,¹⁵N,D₂) to the sample.[3]

  • Chelating Agent: Add EDTA solution to complex with metal ions that can interfere with the analysis.[3]

  • Mixing: Vortex the sample to ensure homogeneity.

  • Analysis: Directly inject an aliquot of the prepared sample into the LC-MS/MS system.

Workflow 2: Analysis in Complex Matrices (e.g., Urine, Food) with Derivatization

For more complex matrices, a cleanup step and derivatization are often necessary to improve chromatographic performance and reduce matrix interference.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Urine/Food Homogenate add_is Add Isotopically Labeled Internal Standards sample->add_is spe Solid Phase Extraction (SPE) Cleanup add_is->spe derivatization Derivatization with FMOC-Cl spe->derivatization extraction Liquid-Liquid Extraction derivatization->extraction evaporation Evaporation & Reconstitution extraction->evaporation lcms LC-MS/MS Analysis evaporation->lcms quant Quantification lcms->quant

Workflow with SPE and derivatization for complex matrices.

Methodology:

  • Sample Homogenization: Homogenize solid food samples or use urine samples directly.

  • Internal Standard Spiking: Add the isotopically labeled internal standards to the sample.[5][6]

  • Solid Phase Extraction (SPE): Perform SPE for sample cleanup and concentration. Cation-exchange and anion-exchange cartridges are often used.[6]

  • Derivatization: Derivatize the analytes and internal standards with 9-fluorenylmethylchloroformate (FMOC-Cl) to improve their retention on reversed-phase LC columns.[10]

  • Extraction: Perform a liquid-liquid extraction to remove excess derivatizing reagent and further clean up the sample.

  • Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system for quantification.

Conclusion

The use of isotopically labeled internal standards, specifically Glyphosate-2-¹³C,¹⁵N, Glyphosate-¹³C₂,¹⁵N, AMPA-¹³C,¹⁵N,D₂, and AMPA-¹³C,¹⁵N, methylene-D₂, is the most robust and reliable approach for the quantitative analysis of glyphosate and AMPA in a variety of matrices. These standards effectively compensate for sample loss during preparation and for matrix effects during LC-MS/MS analysis, leading to high accuracy and precision. The choice between a direct injection method and a method involving derivatization and cleanup will depend on the complexity of the sample matrix and the required sensitivity of the assay. For researchers aiming for the highest quality data in glyphosate and AMPA bioanalysis, the adoption of these isotopically labeled internal standards is strongly recommended.

References

N-Acetyl Glyphosate-d3: A Comparative Guide to Accuracy and Precision in Proficiency Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of N-acetyl glyphosate (B1671968), a key metabolite of the widely used herbicide glyphosate, is paramount in food safety and environmental monitoring. This guide provides an objective comparison of the performance of N-Acetyl Glyphosate-d3 as an internal standard in proficiency testing, supported by experimental data from validation studies and proficiency testing programs.

Understanding the Role of Internal Standards in Analytical Accuracy

In analytical chemistry, particularly in chromatographic techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are crucial for achieving accurate and reliable quantification. Isotopically labeled internal standards, such as this compound, are considered the gold standard. They are chemically identical to the analyte of interest (N-acetyl glyphosate) but have a different mass due to the presence of heavier isotopes (deuterium in this case). This allows them to be distinguished by the mass spectrometer.

The primary function of an internal standard is to compensate for variations that can occur during sample preparation and analysis, including:

  • Matrix effects: Components of the sample matrix (e.g., food) can enhance or suppress the ionization of the analyte, leading to inaccurate results.

  • Extraction efficiency: The recovery of the analyte during sample preparation can be variable.

  • Instrumental drift: The sensitivity of the analytical instrument can fluctuate over time.

By adding a known amount of the internal standard to the sample at the beginning of the workflow, any losses or variations affecting the native analyte will also affect the labeled standard to a similar extent. The ratio of the analyte signal to the internal standard signal is then used for quantification, providing a more accurate and precise measurement.

Performance of this compound in Analytical Methods

Recent studies have demonstrated the successful application of this compound as an internal standard for the analysis of N-acetyl glyphosate in various complex matrices.

A study on the determination of glyphosate and its metabolites in foods of animal origin utilized N-acetyl-glyphosate-D3 for the quantification of N-acetyl-glyphosate. The method demonstrated good accuracy and precision, with recovery values and relative standard deviations (RSD) within acceptable limits as detailed in the supplementary data of the study.[1] This indicates the suitability of this compound for correcting matrix effects and other analytical variabilities in these challenging sample types.

The experimental workflow for such an analysis typically involves the following steps:

experimental_workflow sample Sample Homogenization is_spike Spiking with This compound sample->is_spike extraction Extraction is_spike->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis quantification Quantification using Analyte/IS Ratio analysis->quantification

Figure 1. A generalized experimental workflow for the analysis of N-acetyl glyphosate using an internal standard.

Proficiency Testing Data for N-Acetyl Glyphosate

Proficiency testing (PT) schemes are inter-laboratory comparisons that provide an objective assessment of a laboratory's analytical performance. The European Union Proficiency Test for Pesticide Residues in Food and Feed (EUPT) is a prominent example.

In the EUPT-SRM-14, which focused on highly polar pesticides in bovine liver, N-acetyl glyphosate was included as an analyte. The results of this proficiency test showed that 81% of the participating laboratories achieved acceptable z-scores for N-acetyl glyphosate, indicating a good level of analytical competence among the majority of participants. While the report does not specify the internal standards used by each laboratory, the successful performance of many labs suggests that robust analytical methods, likely employing appropriate internal standards, were utilized.

Comparison with Alternative Internal Standards and Methods without Internal Standards

While this compound is a suitable internal standard, other isotopically labeled analogs are also commercially available and can be used for the quantification of N-acetyl glyphosate. One such alternative is N-Acetyl Glyphosate-13C2,15N .[2] This standard contains stable isotopes of both carbon and nitrogen, offering a different mass shift from the native analyte. The choice between different isotopically labeled standards often depends on commercial availability, cost, and the specific requirements of the analytical method.

It is also important to consider the performance of analytical methods that do not employ a dedicated isotopically labeled internal standard for N-acetyl glyphosate. A validation study conducted by the U.S. Food and Drug Administration (FDA) evaluated a method for the determination of glyphosate and its metabolites in various food commodities.[3][4] In this study, while isotopically labeled standards were used for glyphosate and glufosinate, N-acetyl glyphosate was quantified using a matrix-matched calibration curve without a specific internal standard.

The results of this study provide valuable data on the accuracy (recovery) and precision (relative standard deviation, RSD) of this approach across a range of food matrices.

Table 1: Accuracy and Precision of N-Acetyl Glyphosate Analysis without a Dedicated Internal Standard [3][4]

Food MatrixSpike Level (ng/g)Mean Recovery (%)RSD (%)
Corn201228.5
2501215.2
Olive Oil209528.1
2506826.1
Orange209827.8
Soybean2010511.2
Tea25010014.3

Data extracted from the FDA Laboratory Information Bulletin LIB 4638.

The data indicates that while acceptable recoveries can be achieved in some matrices without a dedicated internal standard, the precision can be compromised, as seen in the higher RSD values for olive oil and orange at the lower spike level. This highlights the value of using a dedicated isotopically labeled internal standard like this compound to improve the robustness and reliability of the analytical method, especially in complex matrices.

Experimental Protocols

Method Using this compound Internal Standard (Adapted from[1])

A detailed experimental protocol for the analysis of N-acetyl glyphosate in foods of animal origin using N-acetyl-glyphosate-D3 as an internal standard is provided in the supplementary materials of the cited publication. The general steps are outlined below:

  • Sample Preparation: Homogenize the sample (e.g., liver, milk, eggs).

  • Internal Standard Spiking: Add a known amount of this compound solution to the homogenized sample.

  • Extraction: Extract the analytes from the sample using an appropriate solvent system.

  • Cleanup: Purify the extract using solid-phase extraction (SPE) to remove interfering matrix components.

  • LC-MS/MS Analysis: Analyze the cleaned-up extract using a liquid chromatograph coupled to a tandem mass spectrometer.

  • Quantification: Calculate the concentration of N-acetyl glyphosate based on the peak area ratio of the analyte to the internal standard.

Method without a Dedicated Internal Standard for N-Acetyl Glyphosate (Adapted from[5][6])

The FDA method for the analysis of glyphosate and its metabolites in various food matrices involves the following key steps:

  • Extraction: Extract a 10 g sample with a mixture of water, methanol, and hydrochloric acid.

  • Cleanup: Use solid-phase extraction (SPE) with a cation-exchange cartridge to clean up the extract.

  • LC-MS/MS Analysis: Analyze the final extract by LC-MS/MS in negative ion mode.

  • Quantification: Quantify N-acetyl glyphosate using a matrix-matched calibration curve.

Logical Relationship of Analytical Choices

The decision-making process for selecting an appropriate analytical strategy for N-acetyl glyphosate is influenced by several factors, including the desired level of accuracy and precision, the complexity of the sample matrix, and cost considerations.

logical_relationship cluster_start Analytical Goal cluster_method Methodology Choice cluster_outcome Expected Outcome goal Accurate & Precise Quantification of N-Acetyl Glyphosate is_method Use of Isotopically Labeled Internal Standard (e.g., this compound) goal->is_method Recommended for highest accuracy non_is_method Matrix-Matched Calibration (No dedicated IS for NAG) goal->non_is_method Alternative for some matrices high_confidence High Confidence in Results (Compensates for Matrix Effects & Variability) is_method->high_confidence matrix_dependence Results Susceptible to Matrix Effects & Lower Precision non_is_method->matrix_dependence

Figure 2. Decision tree for analytical method selection.

Conclusion

The use of this compound as an internal standard provides a robust and reliable approach for the accurate and precise quantification of N-acetyl glyphosate in complex matrices. While methods without a dedicated internal standard can provide acceptable results in some cases, the data suggests that the use of an isotopically labeled standard significantly improves the precision and overall confidence in the analytical data. Proficiency testing results for N-acetyl glyphosate demonstrate that a high level of performance is achievable by laboratories employing sound analytical methodologies. For researchers, scientists, and drug development professionals requiring the highest quality data for food safety, environmental monitoring, and research applications, the use of this compound or a similar isotopically labeled internal standard is highly recommended.

References

A Head-to-Head Battle for Polar Anion Analysis: HILIC vs. Porous Graphitic Carbon Columns for N-Acetyl Glyphosate-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals tasked with the quantitative analysis of N-Acetyl Glyphosate-d3, a polar anionic deuterated metabolite of the widely used herbicide glyphosate, selecting the optimal High-Performance Liquid Chromatography (HPLC) column is a critical decision that directly impacts data quality and method robustness. The inherent polarity and anionic nature of this analyte render traditional reversed-phase chromatography ineffective, necessitating alternative separation mechanisms. This guide provides an in-depth comparison of two leading column technologies for this application: Hydrophilic Interaction Liquid Chromatography (HILIC) and Porous Graphitic Carbon (PGC).

This compound presents a significant analytical challenge due to its high polarity, which leads to poor retention on conventional C18 columns.[1][2] This guide leverages experimental data from various studies to compare the performance of HILIC and PGC columns, offering a clear rationale for column selection based on specific analytical needs.

At a Glance: HILIC vs. PGC for this compound

FeatureHILIC ColumnsPorous Graphitic Carbon (PGC) Columns
Primary Retention Mechanism Partitioning into a water-enriched layer on the stationary phase surface; also involves ion exchange and hydrogen bonding.[3]Adsorption onto the planar graphite (B72142) surface, driven by a combination of hydrophobic interactions and the Polar Retention Effect on Graphite (PREG).[1][4]
Retention of this compound Can be variable. Some mixed-mode HILIC columns may not retain N-acetyl-glyphosate effectively.[5] Specifically designed anionic polar pesticide HILIC columns show good retention.[6]Generally provides strong retention for polar compounds like N-acetyl-glyphosate without derivatization.[5]
Selectivity Offers unique selectivity for polar and ionic compounds.High shape selectivity, capable of separating structurally similar compounds and isomers.[7]
Method Development & Robustness Can require careful mobile phase optimization and column equilibration. Some columns may need passivation.[6][8]Often requires extensive column conditioning with the sample matrix to achieve stable retention times and acceptable peak shapes.[5] Can exhibit retention time shifts depending on the matrix.
Mobile Phase Compatibility Compatible with MS-friendly mobile phases (high organic content).Compatible with a wide range of MS-friendly mobile phases and pH conditions.[1]
Commonly Used Columns Waters ACQUITY UPLC BEH Amide, Waters Anionic Polar Pesticide, Restek Raptor Polar X[2]Thermo Scientific Hypercarb[2]

Delving into the Separation Mechanisms

To understand the practical differences in performance, it is essential to grasp the distinct ways in which HILIC and PGC columns interact with analytes like this compound.

HILIC: A Water-Layer Partitioning Approach

HILIC separation relies on a hydrophilic stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) mixed with a smaller amount of aqueous solvent.[3] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes, such as this compound, partition from the less polar bulk mobile phase into this aqueous layer, leading to their retention. The retention mechanism in HILIC is often described as a mixed-mode, also involving hydrogen bonding and electrostatic interactions (ion exchange), particularly with charged analytes.[3]

Porous Graphitic Carbon: A Unique Adsorption Phenomenon

PGC columns are packed with spherical particles of 100% porous graphite.[1] The retention mechanism is fundamentally different from silica-based columns. It involves a combination of hydrophobic interactions with the non-polar graphite surface and a unique phenomenon known as the Polar Retention Effect on Graphite (PREG).[4] The planar and polarizable surface of the graphite can induce dipoles in approaching polar molecules, leading to strong retention of even highly polar analytes.[1] This allows for the effective retention of compounds like this compound using MS-friendly mobile phases.

Experimental Protocols: A Practical Guide

Below are representative experimental protocols for the analysis of N-Acetyl Glyphosate and related polar pesticides using both HILIC and PGC columns, synthesized from published methodologies. Note that this compound will have very similar chromatographic behavior to its non-deuterated counterpart.

HILIC Method (Based on Waters Anionic Polar Pesticide Column)

Sample Preparation (QuPPe Method) [5]

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of methanol (B129727) with 1% formic acid.

  • Shake vigorously for 1 minute.

  • Centrifuge at >5000 g for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter before injection.

LC-MS/MS Conditions [6]

  • Column: Waters Anionic Polar Pesticide Column, 5 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.9% Formic Acid in Water

  • Mobile Phase B: 0.9% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35 °C

  • Gradient:

    Time (min) %A %B
    0.0 10 90
    4.0 85 15
    11.0 85 15
    11.1 10 90

    | 15.0 | 10 | 90 |

  • MS Detection: Triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode, monitoring specific MRM transitions for this compound.

Column Equilibration: It is crucial to equilibrate the HILIC column with the initial gradient conditions until a stable baseline and pressure are achieved. This may involve running several blank injections.[6]

Porous Graphitic Carbon Method (Based on Thermo Scientific Hypercarb Column)

Sample Preparation (QuPPe Method)

  • Follow the same QuPPe extraction procedure as described for the HILIC method.

LC-MS/MS Conditions

  • Column: Thermo Scientific Hypercarb, 5 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    1.0 95 5
    10.0 0 100
    12.0 0 100
    12.1 95 5

    | 15.0 | 95 | 5 |

  • MS Detection: Triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode, monitoring specific MRM transitions for this compound.

Column Conditioning: PGC columns often require extensive conditioning with the sample matrix to achieve reproducible retention times and good peak shapes.[5] This may involve multiple injections of a pooled sample extract before running the analytical batch.

Visualizing the Workflow and Logic

To further clarify the analytical process and the decision-making involved in column selection, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation (QuPPe) cluster_analysis LC-MS/MS Analysis Sample Homogenized Sample Extraction Extraction with Acidified Methanol Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration of Supernatant Centrifugation->Filtration Injection Injection into LC System Filtration->Injection Final Extract Separation Chromatographic Separation (HILIC or PGC) Injection->Separation Detection MS/MS Detection (ESI-) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: A generalized experimental workflow for the analysis of this compound.

Column_Selection_Logic Analyte Analyte: this compound (Polar, Anionic) Consideration1 Need for high robustness and minimal matrix-dependent retention shifts? Analyte->Consideration1 HILIC HILIC Column Consideration2 Is the specific HILIC phase known to retain N-acetylated glyphosate? HILIC->Consideration2 PGC PGC Column Consideration1->HILIC Yes Consideration1->PGC No (Willing to perform extensive conditioning) Consideration2->HILIC Yes (e.g., Anionic Polar Pesticide Column) Consideration2->PGC No/Unsure

Caption: A decision logic diagram for selecting between HILIC and PGC columns.

Conclusion and Recommendations

The choice between HILIC and porous graphitic carbon columns for the analysis of this compound is not straightforward and depends heavily on the specific requirements of the laboratory and the nature of the samples being analyzed.

HILIC columns , particularly those specifically designed for anionic polar pesticides, can provide excellent retention and peak shape for this compound.[6] They are a strong choice when a well-established and validated method for a specific HILIC column chemistry is available. However, researchers must be cautious as not all HILIC columns, especially some mixed-mode phases, will provide adequate retention for this analyte.[5]

Porous graphitic carbon columns offer a robust alternative with a unique retention mechanism that is highly effective for polar compounds.[1] The primary drawback is the often-necessary and time-consuming column conditioning step required to achieve stable and reproducible results, particularly when analyzing diverse and complex matrices.[5]

For researchers developing a new method or struggling with retention on other column types, a PGC column like the Hypercarb is a very strong candidate due to its powerful retention of polar analytes. For laboratories that require high throughput and robustness with minimal method development, a specialized HILIC column such as the Waters Anionic Polar Pesticide column may be the more practical solution, provided it demonstrates good retention for this compound in the specific matrices of interest.

Ultimately, the optimal column selection will be informed by in-house validation experiments that assess retention, peak shape, sensitivity, and robustness for this compound in the relevant sample matrices.

References

N-Acetyl Glyphosate-d3 Calibration Curves: A Comparative Guide to Linearity and Range

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development engaged in the analysis of glyphosate (B1671968) and its metabolites, the selection of an appropriate internal standard is critical for achieving accurate and reliable quantification. N-Acetyl Glyphosate-d3 is a commonly employed stable isotope-labeled internal standard for the analysis of N-Acetyl Glyphosate, a significant metabolite of glyphosate. This guide provides a comparative overview of the linearity and range of calibration curves for N-Acetyl Glyphosate, which serves as a proxy for the performance of its deuterated internal standard, and compares it with other commonly used internal standards for glyphosate analysis. The information presented is collated from various analytical method validations and research publications.

Comparative Performance of Internal Standards

The following table summarizes the linearity and quantification ranges for N-Acetyl Glyphosate and alternative internal standards used in glyphosate analysis across different studies and matrices. This data is essential for assessing the suitability of an internal standard for a specific analytical method and concentration range.

Internal Standard/AnalyteMatrixLinearity (R²)Lower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)Reference
N-Acetyl Glyphosate Various Foods> 0.990< 10 ng/g500 ng/g[1]
N-Acetyl Glyphosate Soybeans> 0.9940.1 µg/L2 µg/L[2]
Glyphosate (using Glyphosate-13C2,15N) Honey> 0.9982.5 ng/mL250 ng/mL[3]
Glyphosate (using Glyphosate-13C2,15N) Water> 0.9990.025 µg/L10 µg/L[4]
AMPA (using AMPA-13C,15N,D2) Water> 0.9990.025 µg/L10 µg/L[4]
Glyphosate (using Glyphosate-13C2,15N) Urine (Human)> 0.9890.05 µg/mL5 µg/mL[5]

Experimental Methodologies

The generation of reliable calibration curve data is intrinsically linked to the experimental protocol employed. Below are representative methodologies for the analysis of glyphosate and its metabolites using internal standards, based on published methods.

Method 1: Analysis in Food Matrices (Based on FDA LIB 4638)[1]

This method is suitable for a variety of food matrices and employs a straightforward extraction and cleanup procedure.

  • Sample Preparation:

    • Homogenize the sample.

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add an appropriate amount of the internal standard solution (e.g., this compound).

    • Add 20 mL of an extraction solvent (50 mM acetic acid and 10 mM EDTA in water).

    • Shake vigorously for 10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Load the supernatant onto an Oasis HLB solid-phase extraction (SPE) cartridge for cleanup.

    • Elute the analytes and evaporate to dryness.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1260 Infinity II bio-inert LC or equivalent.

    • Column: A column suitable for polar analytes, such as a quaternary amine-bound polyvinyl alcohol column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient to separate glyphosate and its metabolites.

    • Mass Spectrometer: Agilent 6495A triple quadrupole LC/MS or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MRM Transitions: Specific precursor and product ions for each analyte and internal standard are monitored.

Method 2: Analysis in Soybeans with Derivatization (Based on Abe et al., 2024)[2]

This method involves a derivatization step to improve chromatographic performance and sensitivity.

  • Sample Preparation:

    • Extract the sample with water.

    • Trap the analytes in a mini-column containing a strong anion exchange polymer-based resin.

    • Dehydrate the column with acetonitrile.

    • Perform on-column solid-phase analytical derivatization at ambient temperature using N-(tert-butyldimethylsilyl)-N-methyl trifluoroacetamide (B147638) (MTBSTFA).

    • Elute the derivatized analytes for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: A suitable C18 or similar reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both with a suitable modifier like formic acid.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: ESI in positive or negative mode, depending on the derivative.

    • MRM Transitions: Optimized for the derivatized analytes and internal standards.

Workflow Visualizations

The following diagrams illustrate the key workflows described in the experimental protocols.

Figure 1. General Workflow for Glyphosate Analysis in Food cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Homogenization Spike Internal Standard Spiking Sample->Spike Add IS Extract Aqueous Extraction Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Cleanup SPE Cleanup Centrifuge->Cleanup Supernatant Evap Evaporation & Reconstitution Cleanup->Evap LCMS LC-MS/MS Analysis Evap->LCMS Final Extract Data Data Processing & Quantification LCMS->Data

Caption: General Workflow for Glyphosate Analysis in Food.

Figure 2. Workflow with Derivatization cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis Extract Aqueous Extraction Trap Anion Exchange Trapping Extract->Trap Dehydrate Dehydration Trap->Dehydrate Deriv On-Column Derivatization Dehydrate->Deriv Elute Elution Deriv->Elute LCMS LC-MS/MS Analysis Elute->LCMS Derivatized Analytes Data Data Processing LCMS->Data

Caption: Workflow with a Derivatization Step.

References

The Crucial Role of Isotope-Labeled Internal Standards in the Accurate Analysis of Glyphosate and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the measurement uncertainty associated with N-Acetyl Glyphosate-d3 reveals its superiority in ensuring analytical accuracy and precision in complex matrices. This guide provides a comparative analysis of analytical methods, underscoring the benefits of employing an isotopically labeled internal standard for the quantification of N-acetyl glyphosate (B1671968).

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of glyphosate and its metabolites, such as N-acetyl glyphosate, is paramount. The use of a suitable internal standard is a critical factor in achieving accurate results, particularly when dealing with complex sample matrices. This guide compares the performance of analytical methods for N-acetyl glyphosate, with a focus on the impact of the internal standard choice on measurement uncertainty.

Mitigating Matrix Effects and Improving Accuracy with this compound

The analysis of polar compounds like N-acetyl glyphosate by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often hampered by matrix effects, which can lead to either suppression or enhancement of the analyte signal, thereby affecting the accuracy and precision of quantification. The ideal internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction.

An isotopically labeled internal standard, such as this compound, is structurally identical to the analyte, ensuring the same chromatographic behavior and ionization efficiency. This intrinsic similarity makes it the gold standard for correcting analyte loss during sample preparation and compensating for matrix-induced signal variations.

In contrast, methods that do not employ a structurally analogous internal standard for N-acetyl glyphosate often exhibit higher variability in results, especially across different and complex matrices. A validation study by the U.S. Food and Drug Administration (FDA) highlighted this, noting that while results for N-acetyl glyphosate were generally acceptable without a matching internal standard, some matrices showed high relative standard deviations (RSDs), indicating a potential compromise in precision[1]. This suggests that the use of a matched internal standard like this compound could significantly improve the method's performance[1].

Comparative Analysis of Method Performance

The following tables summarize the performance characteristics of different analytical approaches for N-acetyl glyphosate, illustrating the advantages of using an isotopically labeled internal standard.

Table 1: Performance Comparison of Analytical Methods for N-Acetyl Glyphosate

Performance MetricMethod with this compound (or other IL-IS)Method without Matched Internal Standard
Recovery 85-110%[2]Can be variable and matrix-dependent. One study reported high recoveries in corn and low recoveries in olive oil[1].
Precision (RSD) Typically <20%[3]Can be high in certain matrices. For example, high RSDs were observed in olive oil and orange at low concentrations[1].
Measurement Uncertainty Estimated to be <50% in a multi-analyte method for foods of animal origin[3].Not explicitly reported, but higher variability in recovery and precision suggests a larger measurement uncertainty.

Table 2: Recovery Data for N-Acetyl Glyphosate in Various Food Matrices Using an Isotope-Labeled Internal Standard

MatrixRecovery (%)
Milk85 - 110[2]
Eggs85 - 110[2]
Fat85 - 110[2]
Honey85 - 110[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of typical experimental protocols for the analysis of N-acetyl glyphosate.

Method 1: Analysis with this compound Internal Standard (Isotope Dilution Method)

This method, adapted from various studies on glyphosate and its metabolites in food matrices, represents a robust approach for accurate quantification.

  • Sample Preparation:

    • A homogenized sample is weighed into a centrifuge tube.

    • An internal standard solution containing this compound is added.

    • An extraction solvent (e.g., water with 1% formic acid) is added.

    • The sample is shaken or vortexed to ensure thorough extraction.

    • For complex matrices like liver or eggs, a Solid Phase Extraction (SPE) cleanup with a mixed cation exchange sorbent and/or ultrafiltration may be employed to remove interferences[3]. For fatty matrices, a liquid-liquid extraction with a nonpolar solvent like dichloromethane (B109758) can be used[3].

    • The final extract is filtered prior to LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Column: A column suitable for polar analytes, such as a Hypercarb column[3].

    • Mobile Phase: A gradient of acidified water and acidified acetonitrile (B52724) is commonly used.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions for both N-acetyl glyphosate and this compound.

Method 2: Analysis without a Matched Isotopic Internal Standard

This method, as described in the FDA validation report, relies on external or matrix-matched calibration for quantification[1].

  • Sample Preparation:

    • A homogenized sample is weighed into a centrifuge tube.

    • An aqueous extraction solvent (e.g., 50 mM Acetic acid and 10 mM EDTA in water) is added[1].

    • The sample is shaken and centrifuged.

    • The supernatant is cleaned up using an Oasis HLB solid-phase extraction column[1].

    • The eluate is filtered and analyzed by LC-MS/MS.

  • LC-MS/MS Conditions:

    • Column: A suitable reversed-phase column.

    • Mobile Phase: A gradient using a buffer such as tributylamine (B1682462) (TBA) as an ion-pairing agent in water and an organic modifier.

    • Ionization Mode: ESI negative.

    • Detection: MRM of the target analyte.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the analysis of glyphosate and its metabolites using an internal standard, highlighting the key stages from sample preparation to data analysis.

Glyphosate Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Sample Add_IS Addition of This compound Sample->Add_IS Extraction Extraction Add_IS->Extraction Cleanup Sample Cleanup (SPE / LLE / Filtration) Extraction->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Quantification Quantification (Isotope Dilution) LC_MSMS->Quantification Result Final Concentration Quantification->Result

Caption: General workflow for glyphosate analysis with an internal standard.

Conclusion

The evidence strongly supports the use of an isotopically labeled internal standard, specifically this compound, for the accurate and precise quantification of N-acetyl glyphosate. This approach effectively minimizes measurement uncertainty by compensating for matrix effects and variations in sample preparation, leading to more reliable data. For researchers and professionals in fields where the accurate determination of glyphosate and its metabolites is critical, adopting methods based on isotope dilution mass spectrometry is a definitive step towards achieving higher quality and more defensible analytical results.

References

Safety Operating Guide

Navigating the Disposal of N-Acetyl Glyphosate-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the proper handling and disposal of specialized chemical reagents like N-Acetyl Glyphosate-d3 is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound.

This compound is recognized as a substance that can cause serious eye damage and is toxic to aquatic life with long-lasting effects[1]. Therefore, adherence to strict disposal protocols is paramount to mitigate potential hazards to personnel and the environment.

Immediate Safety and Handling

Before beginning any procedure involving this compound, ensure that all personnel are familiar with the necessary safety precautions.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles. In case of eye contact, immediately flush with running water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention[1].

  • Hand Protection: Chemical-resistant gloves are mandatory.

  • Body Protection: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a suitable respirator should be employed[1].

In the event of an accidental spill, it is crucial to contain the spillage to prevent environmental contamination. Clean up spills immediately, avoiding dust generation, and collect the material into a suitable container for disposal[1].

Quantitative Data Summary

The following table summarizes key quantitative and identifying information for the proper management and transportation of this compound.

IdentifierValueSource
UN Number 3077[1]
Proper Shipping Name ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S.[1]
HAZCHEM Code 2Z[1]
Aquatic Hazard Toxic to aquatic life with long lasting effects[1]
Eye Hazard Causes serious eye damage[1]

Disposal Procedures

The primary principle for the disposal of this compound is to prevent its release into the environment. Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Guidance:

  • Waste Collection:

    • Collect all waste this compound, including contaminated materials (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealed container.

    • The container must be compatible with the chemical and appropriately labeled as hazardous waste, indicating the contents.

  • Consult Local Regulations:

    • Disposal regulations can vary significantly by region. It is imperative to consult your institution's Environmental Health and Safety (EHS) office and the State Land Waste Management Authority for specific disposal requirements[1].

  • Authorized Disposal Methods:

    • Recycling: Where possible, consult the manufacturer for recycling options[1].

    • Authorized Landfill: If recycling is not an option, the residue should be buried in an authorized landfill[1]. This must be done through a licensed hazardous waste disposal contractor.

    • Container Disposal: Empty containers should be rinsed thoroughly, with the rinsate collected as hazardous waste. The rinsed container can then be disposed of in an authorized landfill or recycled if possible[1].

Experimental Protocol: General Neutralization of Acidic Waste

Objective: To neutralize acidic waste to a pH range of approximately 6.0-8.0 before collection by a certified hazardous waste disposal service.

Materials:

  • Waste this compound solution

  • Sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH)

  • pH paper or a calibrated pH meter

  • Appropriate PPE (gloves, goggles, lab coat)

  • Stir plate and stir bar

  • Fume hood

Procedure:

  • Preparation: Perform all steps in a certified chemical fume hood. Ensure all necessary PPE is worn.

  • Dilution: If the waste is concentrated, slowly dilute it by adding it to a large volume of cold water with stirring. Always add acid to water, never the other way around.

  • Neutralization:

    • Place the diluted waste solution on a stir plate and begin gentle stirring.

    • Slowly add the neutralizing agent (sodium bicarbonate is preferred for safety as it is a weaker base and less likely to cause a violent reaction).

    • Monitor the pH of the solution frequently using pH paper or a pH meter.

    • Continue adding the neutralizing agent in small portions until the pH is in the desired range (typically 6.0-8.0). Be cautious as the reaction may produce gas (CO₂ if using bicarbonate) and heat.

  • Final Disposal:

    • Once neutralized, transfer the solution to a properly labeled hazardous waste container.

    • Consult your institution's EHS office for final pickup and disposal.

Note: This is a general guideline. The specific reactivity and concentration of the waste stream should be considered, and the procedure may need to be adapted.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated collect Collect in a Labeled, Sealed Container start->collect consult_ehs Consult Institutional EHS & Local Regulations collect->consult_ehs manufacturer Consult Manufacturer for Recycling Options consult_ehs->manufacturer recyclable Is Recycling an Option? manufacturer->recyclable recycle Send for Recycling recyclable->recycle Yes dispose Dispose as Hazardous Waste recyclable->dispose No end End: Waste Properly Disposed recycle->end landfill Arrange for Disposal in an Authorized Landfill via Licensed Contractor dispose->landfill landfill->end

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling N-Acetyl Glyphosate-d3

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the handling and disposal of N-Acetyl Glyphosate-d3, tailored for research scientists and drug development professionals. This guide provides clear, procedural steps to ensure the safe and effective use of this compound in the laboratory.

This compound is a deuterated analog of N-Acetyl Glyphosate, used as a reference material in laboratory settings.[1] While specific toxicity data for this deuterated compound is limited, the Safety Data Sheet (SDS) identifies it as causing serious eye damage and being toxic to aquatic life with long-lasting effects.[1] Therefore, strict adherence to safety protocols is paramount.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure. The following table summarizes the required equipment for handling this compound, based on the Safety Data Sheet and general laboratory best practices.[1][2][3]

PPE CategoryEquipmentSpecifications and Rationale
Eye and Face Protection Safety glasses with side shields or gogglesMandatory. Protects against splashes and dust.[1][4]
Face shieldRecommended when there is a significant risk of splashing.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Mandatory. Prevents skin contact. Inspect gloves for integrity before each use and change them immediately if contaminated.[1][4][5]
Body Protection Laboratory coatMandatory. Protects clothing and skin from contamination.[1][4]
Chemical-resistant apronRecommended for procedures with a higher risk of splashes.
Respiratory Protection Not generally required if handled in a well-ventilated area or fume hood.Use a NIOSH-approved respirator if dust or aerosols are generated and engineering controls are insufficient.[6]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risks and ensures the integrity of your experiments.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (1346604-36-1), and appropriate hazard warnings.[1]

  • Storage: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible materials and foodstuffs.[1] The recommended storage temperature is +4°C.[7]

Handling and Experimental Procedures

All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

Weighing:

  • Don appropriate PPE.

  • Perform weighing operations in a designated area, such as a balance enclosure or a chemical fume hood, to control dust.

  • Use a tared, sealed container to minimize exposure.

Dissolving:

  • Work within a chemical fume hood.

  • Slowly add the solid this compound to the solvent to avoid splashing.

  • Gently stir or sonicate to dissolve.

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure proper ventilation Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Transfer to controlled environment Dissolve Compound Dissolve Compound Weigh Compound->Dissolve Compound Prepare for experiment Clean Work Area Clean Work Area Dissolve Compound->Clean Work Area After experiment completion Dispose of Waste Dispose of Waste Clean Work Area->Dispose of Waste Segregate waste streams Remove PPE Remove PPE Dispose of Waste->Remove PPE Final step in lab Wash Hands Wash Hands Remove PPE->Wash Hands Personal hygiene G Hazard Identification Hazard Identification Risk Assessment Risk Assessment Hazard Identification->Risk Assessment Engineering Controls Engineering Controls Risk Assessment->Engineering Controls Primary mitigation Administrative Controls Administrative Controls Risk Assessment->Administrative Controls Procedural mitigation Personal Protective Equipment Personal Protective Equipment Risk Assessment->Personal Protective Equipment Last line of defense Safe Work Practices Safe Work Practices Engineering Controls->Safe Work Practices Administrative Controls->Safe Work Practices Personal Protective Equipment->Safe Work Practices Emergency Preparedness Emergency Preparedness Safe Work Practices->Emergency Preparedness In case of failure

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.